Antitumor agent-159
Descripción
Propiedades
IUPAC Name |
16-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]hexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClF3N2O3/c25-21-16-15-19(18-20(21)24(26,27)28)30-23(33)29-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(31)32/h15-16,18H,1-14,17H2,(H,31,32)(H2,29,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRGGKJZDBNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCCCCCCCCCCCCCC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling "Antitumor Agent-159": A Technical Guide to Three Distinct Mechanisms of Action
The designation "Antitumor agent-159" is not a singular entity but rather a label that has been associated with at least three distinct investigational cancer therapeutics, each with a unique mechanism of action. This guide provides an in-depth technical overview of FCN-159 (Luvometinib), a selective MEK1/2 inhibitor; PY159, a TREM1-targeting immunomodulatory antibody; and MAb159, an antibody targeting cell surface GRP78 to inhibit PI3K/AKT signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their preclinical and clinical data, detailed experimental protocols, and visual representations of their respective signaling pathways.
FCN-159 (Luvometinib): A Selective MEK1/2 Inhibitor
FCN-159, also known as Luvometinib, is an orally bioavailable, highly selective small molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF, KRAS, and NRAS, is a frequent driver of cell proliferation and survival in various cancers.[1][2] By inhibiting MEK1/2, FCN-159 prevents the phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in tumor cells with aberrant RAS/RAF pathway signaling.[3]
Quantitative Data Summary
Table 1: Clinical Efficacy of FCN-159 in NRAS-Mutant Melanoma (NCT03932253)
| Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| Advanced, NRAS-mutant melanoma | ≥6 mg QD | 19.0% | 3.8 months | 4.8 months |
| Advanced, NRAS-mutant melanoma (failed prior anti-PD-1 therapy) | 12 mg QD | 24.0% | 3.6 months | 6.5 months |
Table 2: Clinical Efficacy of FCN-159 in Neurofibromatosis Type 1 (NF1)-Related Plexiform Neurofibromas (PN) (NCT04954001)
| Patient Population | Dosage | Partial Response Rate | Largest Tumor Reduction |
| Adults with NF1-related unresectable PN | 8 mg QD (MTD) | 37.5% (6 out of 16 patients) | 84.2% |
Signaling Pathway
Caption: FCN-159 inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.
Experimental Protocols
Cell Proliferation Assay (General Protocol):
-
Cancer cell lines with known RAS/RAF mutations (e.g., HT-29, A375) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of FCN-159 or vehicle control for 72 hours.
-
Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Absorbance or luminescence is measured, and data are normalized to vehicle-treated cells.
-
IC50 values are calculated using non-linear regression analysis.
Western Blot for ERK Phosphorylation:
-
Cells are treated with FCN-159 or vehicle for a specified time (e.g., 2 hours).
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Xenograft Studies:
-
Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., Colo205, A375).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
FCN-159 is administered orally, once daily, at various dose levels. The control group receives a vehicle.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., p-ERK immunohistochemistry).
PY159: A TREM1 Agonist for Myeloid Reprogramming
PY159 is a humanized IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid cells-1 (TREM1).[4][5] TREM1 is a receptor expressed on myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which often contribute to an immunosuppressive tumor microenvironment (TME).[4][5] By activating TREM1, PY159 is designed to reprogram these immunosuppressive myeloid cells into a pro-inflammatory state, leading to the production of cytokines and chemokines that enhance anti-tumor T-cell responses.[4][5]
Quantitative Data Summary
Table 3: Clinical Efficacy of PY159 in Advanced Solid Tumors (NCT04682431)
| Patient Population | Treatment | Partial Response (PR) | Stable Disease (SD) |
| Advanced refractory solid tumors (n=37) | Single agent or in combination with pembrolizumab | 2 subjects (1 ovarian, 1 pancreatic cancer) | 9 subjects |
| Platinum-resistant ovarian cancer (n=17) | Single agent | 0 | 50% (8 out of 16 evaluable patients) |
Signaling Pathway and Mechanism of Action
Caption: PY159 activates TREM1 on myeloid cells to promote anti-tumor immunity.
Experimental Protocols
In Vitro Myeloid Cell Activation Assay:
-
Peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages are cultured in appropriate media.
-
Cells are treated with various concentrations of PY159.
-
After a 24-48 hour incubation period, supernatants are collected to measure cytokine and chemokine levels (e.g., TNF-α, IL-8, CCL2) using ELISA or multiplex bead assays.
-
Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, HLA-DR) and analyzed by flow cytometry.
T-Cell Co-culture Assay:
-
Myeloid cells are pre-treated with PY159 as described above.
-
Autologous or allogeneic T-cells, labeled with a proliferation dye such as CFSE, are added to the culture.
-
A T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen) is introduced.
-
After 3-5 days, T-cell proliferation is measured by CFSE dilution via flow cytometry.
-
T-cell activation can also be assessed by measuring IFN-γ production in the supernatant by ELISA.
Syngeneic Mouse Tumor Models:
-
Immunocompetent mice (e.g., C57BL/6) are inoculated with a syngeneic tumor cell line (e.g., MC38).
-
Once tumors are established, mice are treated with a murine surrogate of PY159 or an isotype control antibody.
-
Tumor growth is monitored over time.
-
At the study endpoint, tumors and tumor-draining lymph nodes are harvested for immunophenotyping by flow cytometry to analyze changes in myeloid and lymphoid cell populations (e.g., M1/M2 macrophage ratio, CD8+ T-cell infiltration).
MAb159: An Anti-GRP78 Antibody Inhibiting PI3K/AKT Signaling
MAb159 is a monoclonal antibody that specifically targets the 78-kilodalton glucose-regulated protein (GRP78) when it is expressed on the surface of cancer cells.[1][6][7] While GRP78 is typically an endoplasmic reticulum chaperone, it can translocate to the cell surface in tumor cells, where it promotes survival and proliferation, partly through the activation of the PI3K/AKT signaling pathway.[1][6][7] MAb159 binds to cell surface GRP78, triggering its endocytosis and subsequently inhibiting the PI3K/AKT pathway, which leads to decreased tumor cell proliferation and increased apoptosis.[1][6][7]
Quantitative Data Summary
Table 4: Preclinical Efficacy of MAb159 in Xenograft Models
| Xenograft Model | Cell Line | Tumor Growth Inhibition |
| Colon Cancer | HT29 | 50% |
| Small Cell Lung Carcinoma | H249 | 58% |
| Lung Adenocarcinoma | A549 | 78% |
Signaling Pathway
Caption: MAb159 binds to cell surface GRP78, inhibiting PI3K/AKT signaling.
Experimental Protocols
Generation of Anti-GRP78 Monoclonal Antibody (MAb159):
-
Balb/c mice are immunized with recombinant human GRP78 protein.
-
Splenocytes from immunized mice are fused with myeloma cells to generate hybridomas.
-
Hybridoma supernatants are screened by ELISA for binding to GRP78.
-
Positive clones are further selected for their ability to bind to the surface of cancer cells (e.g., by flow cytometry on non-permeabilized cells) and for their functional activity.
In Vitro Cell Viability (MTT Assay):
-
Cancer cells (e.g., MCF7, HT29) are seeded in 96-well plates. To enhance surface GRP78 expression, cells may be cultured in glucose-free medium prior to the experiment.[1]
-
Cells are treated with MAb159 or an isotype control IgG for a period of up to 5 days.[8]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan product is solubilized, and absorbance is read at 570 nm.
-
Cell viability is expressed as a percentage relative to the control group.
Tumor Xenograft Model Protocol:
-
Athymic nude mice are subcutaneously injected with human cancer cells (e.g., HT29, A549).[6]
-
When tumors reach a predetermined size, mice are randomized into treatment groups.
-
Mice are treated with MAb159 (e.g., 10 mg/kg, twice a week via intraperitoneal injection) or a control IgG.[2][6]
-
Tumor volumes are measured regularly with calipers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PY159 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TREM1 activation of myeloid cells promotes antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoclonal antibody against cell surface GRP78 as a novel agent in suppressing PI3K/AKT signaling, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
FCN-159: A Technical Deep Dive into MEK1/2 Inhibition for Cancer and Neurofibromatosis Type 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FCN-159 (also known as Luvometinib) is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 hyperactivation is a hallmark of numerous cancers, including those with BRAF and RAS mutations, as well as neurofibromatosis type 1 (NF1).[3][4][5] FCN-159 has demonstrated significant anti-tumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials for advanced melanoma, NF1-related plexiform neurofibromas (PN), and histiocytic neoplasms.[6][7][8][9] This technical guide provides a comprehensive overview of the FCN-159 MEK1/2 inhibition pathway, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
The MEK1/2 Signaling Pathway and FCN-159's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that transduces extracellular signals from growth factor receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[10][11][12] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4]
MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, with their only known substrates being ERK1 and ERK2.[11][13] Upon activation by RAF kinases, MEK1/2 phosphorylate and activate ERK1/2.[11] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression and survival.[10]
FCN-159 selectively binds to and inhibits the kinase activity of MEK1 and MEK2.[1] This prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling cascade.[14][15] The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells with aberrant RAS/RAF/MEK/ERK signaling.[16][17] Preclinical studies have confirmed that FCN-159 dose-dependently inhibits the phosphorylation of ERK in cancer cell lines.[15][16]
Preclinical Data
FCN-159 has demonstrated potent and selective inhibitory activity against MEK1/2 in a variety of preclinical models.[16] It has shown significant anti-proliferative effects in cancer cell lines harboring RAS or RAF mutations, while having minimal impact on cells with wild-type RAS/RAF.[16][17] In vivo studies using human tumor xenograft models, including those derived from colon cancer, melanoma, and non-small cell lung cancer, have shown dose-dependent anti-tumor activity.[16] Furthermore, FCN-159 has shown comparable or superior efficacy to the approved MEK inhibitor trametinib (B1684009) in some preclinical models.[2][16]
| Preclinical Model | Mutation Status | Observed Effect of FCN-159 | Reference |
| Human Colon Cancer Cells (HT-29, Colo205) | BRAF V600E | Inhibition of ERK phosphorylation, cell cycle arrest, apoptosis, dose-dependent tumor growth inhibition in xenografts. | [16] |
| Human Melanoma Cells (A375) | BRAF V600E | Dose-dependent tumor growth inhibition in xenografts. | [16] |
| Non-Small Cell Lung Cancer (NSCLC) Cells (Calu-6) | KRAS G12C | Dose-dependent tumor growth inhibition in xenografts. | [16] |
| Acute Myeloid Leukemia (AML) Cells (HL-60) | NRAS Q61L | Dose-dependent tumor growth inhibition in xenografts. | [16] |
| Patient-Derived Xenograft (PDX) Models | NRAS mutation | Potent inhibition of tumor growth. | [16] |
Clinical Data
FCN-159 has undergone extensive clinical evaluation in patients with advanced solid tumors and NF1. The clinical development program has included Phase I dose-escalation studies to determine safety and the recommended Phase II dose (RP2D), followed by Phase II and III trials to evaluate efficacy.[6][8][18]
Pharmacokinetics
FCN-159 is orally administered and readily absorbed, with the time to maximum plasma concentration (Tmax) occurring within approximately 1.2 to 3 hours.[6][14] The drug exhibits a long terminal half-life (T1/2), ranging from 29.9 to 57.4 hours, which supports once-daily dosing.[7][14] Exposure to FCN-159 increases in a dose-proportional manner.[7][19] Food does not have a clinically meaningful effect on the pharmacokinetics of FCN-159.[20] The primary route of metabolism is through cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2C8.[6][19]
| Pharmacokinetic Parameter | Value | Population | Reference |
| Tmax (median) | 1.21 - 3 hours | Adults with NF1 and advanced melanoma | [6][14] |
| Terminal T1/2 (mean/geometric mean) | 11.4 - 57.4 hours | Adults with NF1 and advanced melanoma | [7][14] |
| Dose Proportionality | Approximately dose-proportional over 0.2 - 15 mg | Adults with advanced melanoma | [7][19] |
| Food Effect | No clinically meaningful effect | Healthy Chinese males | [20] |
Clinical Efficacy and Safety
Clinical trials have demonstrated promising anti-tumor activity of FCN-159 in various patient populations.
Advanced NRAS-Mutant Melanoma: In a Phase I study, FCN-159 showed an objective response rate (ORR) of 19.0% and a clinical benefit rate of 52.4% in patients treated with doses of 6 mg or higher.[7] The median duration of response was 4.8 months, and the median progression-free survival (PFS) was 3.8 months.[7] The maximum tolerated dose (MTD) and RP2D in this population was determined to be 12 mg once daily.[6]
Neurofibromatosis Type 1 (NF1)-Related Plexiform Neurofibromas (PN): In adult patients with NF1-related PN, FCN-159 has shown significant efficacy. A Phase I study reported that 100% of evaluable patients had a reduction in tumor size, with an ORR of 37.5%.[8] The MTD and RP2D for adults with NF1 was established at 8 mg once daily.[8] In a subsequent Phase I/II study, the ORR was 45.1%.[9]
In pediatric patients with NF1-related PN, FCN-159 has also demonstrated robust anti-tumor activity. A Phase I/II study established an RP2D of 5 mg/m².[21] At a median follow-up of 15.1 months, the investigator-assessed ORR was 48.8%.[22] More recent data from a Phase 2 study showed an ORR of 60.5% with a median time to response of 4.7 months.
| Indication | Patient Population | Dose | Objective Response Rate (ORR) | Key Safety Findings | Reference |
| Advanced NRAS-Mutant Melanoma | Adults | ≥6 mg QD (RP2D: 12 mg QD) | 19.0% | Rash (36.4%), Grade ≥3 related TEAEs (15.2%) | [7] |
| NF1-Related Plexiform Neurofibromas | Adults | 8 mg QD (RP2D) | 37.5% - 45.1% | Grade 3 folliculitis, paronychia | [8][9] |
| NF1-Related Plexiform Neurofibromas | Pediatric | 5 mg/m² QD (RP2D) | 42% - 60.5% | Mouth ulcer, sinus arrhythmia, upper respiratory tract infection, folliculitis, paronychia, increased blood creatine (B1669601) phosphokinase. Most TEAEs were Grade 1 or 2. | [21] |
The most common treatment-related adverse events (TEAEs) associated with FCN-159 are consistent with the MEK inhibitor class and include rash, folliculitis, paronychia, mouth ulceration, and increased blood creatine phosphokinase.[7][8][21] These side effects are generally manageable.[8]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical and clinical assays used in the development of FCN-159 are proprietary. However, based on the published literature, the following sections outline the standard methodologies that would be employed for key experiments.
In Vitro Kinase Assay for MEK1/2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of FCN-159 against MEK1 and MEK2 kinases.
Methodology: A common method is a radiometric filter-binding assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 96-well plate, combine recombinant active MEK1 or MEK2 enzyme, a kinase buffer containing ATP and magnesium chloride, and varying concentrations of FCN-159 (typically in a serial dilution).
-
Substrate Addition: Add a substrate for MEK1/2, which is typically an inactive form of ERK1 or ERK2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Radiometric Assay: If using radiolabeled ATP (e.g., [γ-³³P]ATP), stop the reaction and transfer the mixture to a filter membrane that binds the phosphorylated substrate. Wash the filter to remove unincorporated ATP and measure the radioactivity using a scintillation counter.
-
Luminescence Assay: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the ADP produced by the kinase reaction into a luminescent signal, which is measured with a luminometer.
-
-
Data Analysis: Plot the kinase activity (signal) against the logarithm of the FCN-159 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of FCN-159 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of FCN-159 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the FCN-159 concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
Western Blot Analysis of ERK Phosphorylation
Objective: To confirm the on-target effect of FCN-159 by measuring the inhibition of ERK1/2 phosphorylation in cells.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with FCN-159 for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-ERK is typically expressed as a ratio to total ERK to account for any differences in protein loading.
Pharmacokinetic (PK) Analysis in Clinical Trials
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of FCN-159 in patients.
Methodology:
-
Blood Sampling: Collect serial blood samples from patients at predefined time points before and after FCN-159 administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 10, and 24 hours post-dose on specific days of the treatment cycle).[15]
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of FCN-159 in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax (maximum observed plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
T1/2 (terminal elimination half-life)
-
CL/F (apparent total clearance)
-
Vz/F (apparent volume of distribution)
-
-
Population PK (PopPK) Modeling: Employ non-linear mixed-effects modeling to analyze pooled PK data from multiple patients. This allows for the identification of covariates (e.g., body surface area, age, sex) that may influence the pharmacokinetics of FCN-159 and can be used to inform dosing recommendations for different patient populations, such as pediatrics.[6][23]
Conclusion
FCN-159 is a highly selective and potent MEK1/2 inhibitor with a well-defined mechanism of action targeting a key oncogenic signaling pathway. It has demonstrated a favorable pharmacokinetic profile and significant anti-tumor activity in both preclinical and clinical settings, particularly in malignancies driven by RAS/RAF mutations and in NF1-related plexiform neurofibromas. The manageable safety profile makes it a promising therapeutic agent. Ongoing and future studies will further delineate its role in the treatment of various cancers and genetic disorders, both as a monotherapy and in combination with other targeted agents. This technical guide provides a foundational understanding of the FCN-159 MEK1/2 inhibition pathway for professionals in the field of oncology and drug development.
References
- 1. Facebook [cancer.gov]
- 2. fochonpharma.com [fochonpharma.com]
- 3. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 8. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]
- 10. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - ProQuest [proquest.com]
- 15. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. FCN-159 in Adult Patients with Symptomatic, Inoperable Neurofibromatosis Type 1-Related Plexiform Neurofibromas | Clinical Research Trial Listing [centerwatch.com]
- 19. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 20. Effect of Food (Low and High Fat) on Pharmacokinetics of FCN-159, a Selective MEK Inhibitor, in Healthy Chinese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ETC-159: A Potent Porcupine Inhibitor Targeting the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETC-159 is an orally bioavailable, potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands.[1] By inhibiting PORCN, ETC-159 effectively blocks the entire Wnt signaling cascade, a pathway frequently dysregulated in a variety of cancers, including colorectal, ovarian, pancreatic, and endometrial cancers.[2][3] Preclinical and clinical studies have demonstrated the on-target efficacy of ETC-159, showcasing its potential as a therapeutic agent for Wnt-driven malignancies. This technical guide provides a comprehensive overview of ETC-159, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its current clinical development status.
The Wnt Signaling Pathway and the Role of Porcupine
The Wnt signaling pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[4][5] Aberrant activation of this pathway is a well-established driver of tumorigenesis in numerous cancers.[1]
The canonical Wnt pathway is initiated by the binding of a secreted Wnt glycoprotein (B1211001) ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[4][6] This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent disassembly of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α).[6] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-myc, which promote cell proliferation and survival.[4][7]
Porcupine (PORCN) is an enzyme residing in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent interaction with FZD receptors.[1][8] Inhibition of PORCN, therefore, represents an attractive therapeutic strategy to block Wnt signaling at its origin, effectively silencing the entire downstream cascade.
ETC-159: Mechanism of Action
ETC-159 (also known as ETC-1922159) is a potent and selective inhibitor of PORCN.[9][10] By binding to PORCN, ETC-159 prevents the palmitoylation of Wnt ligands, leading to their retention within the endoplasmic reticulum and subsequent degradation.[1][11] This upstream inhibition effectively blocks the secretion of all Wnt ligands, thereby preventing the activation of Wnt signaling in both an autocrine and paracrine manner.[3][10] The consequence is the suppression of β-catenin-mediated transcription and the inhibition of growth in Wnt-dependent cancer cells.[10]
References
- 1. Facebook [cancer.gov]
- 2. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]
- 3. Made-in-Singapore cancer drug ETC-159 advances further in clinical trials [duke-nus.edu.sg]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
PY159: A Technical Guide to a First-in-Class anti-TREM1 Agonist Antibody
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PY159 is a humanized, afucosylated IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1). By targeting TREM1 on immunosuppressive myeloid cells within the tumor microenvironment (TME), PY159 is designed to reprogram these cells into a pro-inflammatory state, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of PY159, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and study designs.
Introduction to TREM1 and the Rationale for PY159
Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[1] In the context of cancer, TREM1 is often found on tumor-associated macrophages (TAMs), tumor-associated neutrophils (TANs), and monocytic myeloid-derived suppressor cells (mMDSCs) within the TME.[1][2] The expression of TREM1 on these cells is associated with an immunosuppressive TME and poorer patient outcomes.[2]
PY159 was developed to counteract this immunosuppression by acting as a TREM1 agonist.[3][4][5] The therapeutic hypothesis is that by activating TREM1, PY159 can convert immunosuppressive myeloid cells into immunostimulatory cells, leading to a more robust anti-tumor immune response.[3][6] PY159 is an afucosylated antibody, a modification that enhances its binding to Fcγ receptors and contributes to its agonist activity.[1][3]
Mechanism of Action
PY159 functions by binding to and crosslinking TREM1 on the surface of myeloid cells.[2] This binding event triggers a signaling cascade through the associated adaptor protein, DAP12.[2][6] The subsequent phosphorylation events lead to the activation of downstream signaling pathways, which ultimately results in the reprogramming of the myeloid cell phenotype.[6]
The key functional consequences of PY159-mediated TREM1 activation include:
-
Increased production of pro-inflammatory cytokines and chemokines: This helps to recruit and activate other immune cells, such as T cells, within the TME.[3][6]
-
Upregulation of co-stimulatory molecules: This enhances the ability of myeloid cells to activate T cells.[3][6]
-
Repolarization of immunosuppressive myeloid cells: PY159 promotes a shift from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) macrophage phenotype.[6]
This "Myeloid Tuning™" ultimately transforms the TME from an immunosuppressive to an immunostimulatory environment, facilitating tumor cell destruction.[6]
Signaling Pathway Diagram
Caption: PY159-mediated TREM1 signaling pathway.
Quantitative Data Summary
Preclinical Efficacy
In preclinical studies, a surrogate anti-mouse TREM1 antibody, PY159m, demonstrated anti-tumor efficacy in syngeneic mouse tumor models, both as a single agent and in combination with checkpoint inhibitors.[1]
Phase 1a/1b Clinical Trial (NCT04682431)
This first-in-human trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PY159 as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.
Table 1: Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients (evaluable) | 37[6] |
| PY159 Monotherapy Cohort | 20 patients[7] |
| PY159 + Pembrolizumab Cohort | 17 patients[7] |
| Monotherapy Dose Levels | 7 (range: 0.01–10 mg/kg)[7] |
| Combination Therapy Dose Levels | 4 (range: 0.3–10 mg/kg)[7] |
| Dosing Schedule | Intravenous, once every 3 weeks[6] |
| Recommended Phase 1b Dose | 3 mg/kg[6] |
Table 2: Clinical Efficacy (as of May 2023)
| Outcome | Result |
| Partial Responses (PR) | 2 (5.4%) [in ovarian and pancreatic cancer][6] |
| Stable Disease (SD) | 9 (24.3%)[6] |
| Duration of Response (PR) | 24 to 42 weeks[6] |
| Duration of Stable Disease | 12 to >96 weeks[6] |
Table 3: Pharmacokinetics
| Parameter | Finding |
| Linearity | Linear beyond 0.3 mg/kg dose[7] |
| Proportionality | Dose-proportional[7] |
| Half-life | 8–9 days[7] |
| Effect of Pembrolizumab | Unaffected by combination[7] |
Table 4: Safety and Tolerability
| Adverse Event Profile | Summary |
| General Tolerability | Well-tolerated with an acceptable safety profile[6] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Infusion-related reactions, arthralgia, fatigue, myalgia, stomatitis (primarily Grade 1 or 2)[6] |
| Dose-Limiting Toxicity | One subject experienced asymptomatic Grade 3 transaminitis[6] |
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of anti-TREM1 antibodies like PY159. These should be adapted and optimized for specific experimental conditions.
Flow Cytometry for TREM1 Expression on Myeloid Cells
Objective: To quantify the expression of TREM1 on the surface of myeloid cell populations.
Materials:
-
Fresh whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tumor tissue.
-
Fc block (e.g., human TruStain FcX™).
-
Fluorochrome-conjugated antibodies: anti-human CD45, anti-human CD11b, anti-human CD14, anti-human CD15, anti-human TREM1, and corresponding isotype controls.
-
Live/dead stain (e.g., Zombie NIR™).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Protocol:
-
Prepare a single-cell suspension of the sample.
-
Stain cells with a live/dead marker according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Block Fc receptors by incubating cells with Fc block for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies (including anti-TREM1 and isotype control in separate tubes) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells, followed by gating on myeloid populations (e.g., CD45+CD11b+), and then assess TREM1 expression on specific subsets (e.g., CD14+ monocytes, CD15+ neutrophils).
Immunohistochemistry (IHC) for TREM1 in Tumor Tissue
Objective: To visualize the expression and localization of TREM1 within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Peroxidase blocking solution (e.g., 3% H₂O₂).
-
Protein blocking solution (e.g., normal goat serum).
-
Primary antibody: anti-human TREM1.
-
HRP-conjugated secondary antibody.
-
DAB substrate-chromogen system.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific protein binding.
-
Incubate with the primary anti-TREM1 antibody overnight at 4°C.
-
Wash with buffer (e.g., TBS-T).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash with buffer.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and analyze the staining pattern.
In Vitro Myeloid Cell Activation Assay
Objective: To assess the ability of PY159 to activate myeloid cells and induce cytokine production.
Materials:
-
Isolated human monocytes or macrophages.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
PY159 antibody and isotype control antibody.
-
96-well cell culture plates.
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-8).
Protocol:
-
Seed isolated myeloid cells into a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of PY159 or the isotype control antibody.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
Mandatory Visualizations
Clinical Trial Workflow
Caption: Workflow of the PY159 Phase 1a/1b clinical trial.
Conclusion
PY159 represents a novel immuno-oncology approach that targets the myeloid compartment of the tumor microenvironment. Its mechanism as a TREM1 agonist, leading to the reprogramming of immunosuppressive myeloid cells, has been validated in preclinical models. Early clinical data from the Phase 1a/1b trial are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further investigation in the ongoing Phase 1b expansion cohorts will provide more definitive insights into the therapeutic potential of PY159. This technical guide provides a foundational understanding of PY159 for researchers and drug development professionals interested in this promising new agent.
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antitumor Agent FCN-159 (Luvometinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in a variety of human cancers characterized by mutations in BRAF, KRAS, and NRAS. FCN-159 has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various solid tumors and rare diseases, including neurofibromatosis type 1 (NF1) and Langerhans cell histiocytosis (LCH). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data for FCN-159.
Chemical Structure and Properties
FCN-159 is a complex heterocyclic molecule with the systematic IUPAC name N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide. Its development by Shanghai Fosun Pharmaceutical Industrial Development Co., Ltd. has led to its recent approval in China under the trade name 复迈宁® (Fù mài níng).[1]
Chemical Structure:
Table 1: Physicochemical Properties of FCN-159 (Luvometinib)
| Property | Value | Source |
| IUPAC Name | N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide | PubChem |
| Synonyms | FCN-159, Luvometinib | Multiple Sources |
| CAS Number | 2739690-43-6 | [2] |
| Molecular Formula | C₂₆H₂₂F₂IN₅O₄S | [2] |
| Molecular Weight | 665.45 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Mechanism of Action and Signaling Pathway
FCN-159 is a highly selective inhibitor of MEK1/2, which are dual-specificity threonine/tyrosine kinases. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in upstream components like BRAF and RAS.[3][4] By inhibiting the phosphorylation and activation of MEK1/2, FCN-159 blocks the downstream signaling cascade, preventing the phosphorylation of ERK (extracellular signal-regulated kinase). This ultimately leads to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.[1][2]
Preclinical and Clinical Efficacy
In Vitro and In Vivo Preclinical Studies
Preclinical studies have demonstrated that FCN-159 exhibits potent and selective inhibitory activity against cancer cell lines with RAS/RAF mutations.[2] It has been shown to dose-dependently inhibit the phosphorylation of ERK in human colon cancer cells, leading to cell cycle arrest and apoptosis.[2] In various human tumor xenograft models, including colon cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (NSCLC) (Calu-6), and acute myeloid leukemia (AML) (HL-60), FCN-159 demonstrated significant and dose-dependent anti-tumor activities.[2] Furthermore, it has shown potent inhibition of tumor growth in patient-derived xenograft (PDX) models with NRAS mutations.[2]
Clinical Trials
FCN-159 has undergone several clinical trials, showing promising results in various patient populations.
Table 2: Summary of Key Clinical Trial Data for FCN-159 (Luvometinib)
| Indication | Phase | Key Findings | Source |
| Neurofibromatosis Type 1 (NF1) - Pediatric | Phase 2 | Objective Response Rate (ORR) by INV: 60.5%. Median time to response: 4.7 months. Manageable safety profile. | [1][5] |
| Langerhans Cell Histiocytosis (LCH) & Histiocytic Neoplasms - Adult | Phase 2 | ORR by IRC: 82.8%. Complete Metabolic Response (CMR) rate: 62.1%. 2-year Duration of Response (DOR) rate: 91.1%. Median time to response: 2.9 months. | [1] |
| Advanced NRAS-mutant Melanoma | Phase 1a | Recommended Phase 2 Dose (RP2D): 12 mg QD. ORR at doses ≥6 mg QD: 19.0%. Clinical Benefit Rate: 52.4%. | |
| Neurofibromatosis Type 1 (NF1) - Adult | Phase 1 | Maximum Tolerated Dose (MTD) and RP2D: 8 mg. Promising anti-tumor activity. | [3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific preclinical testing of FCN-159 are proprietary. However, based on common methodologies in the field, the following sections outline the likely approaches.
Synthesis of FCN-159
The synthesis of FCN-159 is a multi-step process involving the construction of the complex heterocyclic core followed by functional group modifications. While the exact route is proprietary, a plausible synthetic workflow would involve the sequential coupling of substituted anilines, pyridazines, and cyclopropyl (B3062369) moieties.
In Vitro Cell Proliferation Assay
This assay is used to determine the concentration of FCN-159 that inhibits the growth of cancer cell lines by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., HT-29, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Drug Treatment: FCN-159 is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The drug dilutions are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence values are recorded, and the percentage of cell viability is calculated relative to vehicle-treated control cells. IC₅₀ values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for ERK Phosphorylation
This method is used to confirm the mechanism of action of FCN-159 by measuring its effect on the phosphorylation of ERK.
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of FCN-159 for a defined period. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation inhibition.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the antitumor efficacy of FCN-159 in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. FCN-159 is administered orally once daily at various doses. The control group receives the vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity. The study continues for a predetermined period or until the tumors in the control group reach a specified size.
-
Data Analysis: The mean tumor volume for each group is plotted over time. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Conclusion
FCN-159 (Luvometinib) is a promising, highly selective MEK1/2 inhibitor with a well-defined mechanism of action. It has demonstrated significant antitumor activity in preclinical models of various cancers and has shown compelling efficacy and a manageable safety profile in clinical trials, leading to its recent regulatory approval for specific indications. Further clinical development is ongoing to explore its full therapeutic potential in a broader range of malignancies. This technical guide provides a foundational understanding of FCN-159 for researchers and drug development professionals.
References
- 1. Fosun Pharmaâs Self-Developed Innovative Drug Luvometinib Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 4. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
A Comprehensive Technical Guide to the Discovery, Synthesis, and Application of Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696), initially discovered and isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a potent antitumor agent that has become a cornerstone in the treatment of various cancers.[1][2][3] Its unique mechanism of action, which involves the stabilization of microtubules, disrupts the process of cell division and leads to apoptotic cell death.[1][4][5] This whitepaper provides an in-depth overview of the discovery, complex synthesis, mechanism of action, and clinical applications of Paclitaxel. It includes a summary of key clinical trial data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows to serve as a comprehensive resource for the scientific community.
Discovery and Development
The journey of Paclitaxel began in the 1960s as part of a large-scale screening program by the National Cancer Institute (NCI) to identify potential anticancer agents from natural sources.[2][3]
-
1962: Botanist Arthur Barclay, working for the US Department of Agriculture (USDA) under contract with the NCI, collected bark samples from the Pacific yew tree (Taxus brevifolia) in Washington State.[2][6]
-
1964: Researchers Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute (RTI) began processing these samples and found that extracts from the bark exhibited cytotoxic properties against cancer cells.[1][6]
-
1967: Wall and Wani isolated the active compound and named it "taxol".[1]
-
1971: The chemical structure of taxol was elucidated and published by Wall and Wani.[1][2]
-
1979: Dr. Susan B. Horwitz and her colleagues at the Albert Einstein College of Medicine discovered its unique mechanism of action, showing that it stabilizes microtubules rather than causing their disassembly like other anti-mitotic drugs.[1][6]
-
1992: After extensive clinical trials, the U.S. Food and Drug Administration (FDA) approved "Taxol" (paclitaxel) for the treatment of refractory ovarian cancer.[2] Its use was later expanded to include breast cancer, non-small cell lung cancer, and AIDS-related Kaposi's sarcoma.[2][7]
The initial production of Paclitaxel was hampered by its low yield from the slow-growing Pacific yew, raising significant environmental concerns.[3][8] This supply issue spurred extensive research into alternative production methods, including total synthesis and semi-synthesis.
Synthesis of Paclitaxel
Paclitaxel's complex molecular structure, featuring a tetracyclic core (baccatin III) and an ester side chain, presented a formidable challenge to synthetic chemists.[8]
-
Total Synthesis: The first total synthesis of Paclitaxel was a landmark achievement in organic chemistry, independently accomplished by the research groups of Robert A. Holton and K.C. Nicolaou in 1994.[9] These multi-step syntheses, while scientifically significant, were too complex and low-yielding for commercial production.[9]
-
Semi-synthesis: A more commercially viable approach involves the extraction of a precursor, 10-deacetylbaccatin III, from the needles of the more abundant European yew (Taxus baccata). This precursor is then chemically converted to Paclitaxel.
-
Biosynthesis: The natural biosynthetic pathway in the yew tree involves approximately 20 enzymatic steps starting from geranylgeranyl diphosphate.[8][9] Research into reconstructing this pathway in microorganisms or plant cell cultures aims to provide a sustainable and scalable source of Paclitaxel.[9][10]
Mechanism of Action
Unlike other microtubule-targeting agents that inhibit tubulin polymerization, Paclitaxel's primary mechanism involves the stabilization of microtubules.[1][4][]
-
Binding to Microtubules: Paclitaxel binds to the β-tubulin subunit of microtubules.[1][4][5]
-
Stabilization: This binding promotes the assembly of tubulin into extremely stable and non-functional microtubules, while preventing their disassembly (depolymerization).[4][5][][12]
-
Disruption of Mitosis: The resulting disruption of normal microtubule dynamics is critical for cell division. It prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation.[1][4]
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase.[4]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[1][4][5]
Quantitative Data: Clinical Trial Results
Paclitaxel, often in combination with platinum-based agents like carboplatin (B1684641) or cisplatin, has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key efficacy and toxicity data.
Table 1: Paclitaxel in Ovarian Cancer
| Trial / Setting | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Grade 3/4 Neurotoxicity |
|---|---|---|---|---|---|
| Platinum-Resistant[13] | Paclitaxel (135-175 mg/m²) q3w | - | ~20% | - | - |
| GOG Protocol 157 (Early Stage)[13] | Paclitaxel + Carboplatin (3 cycles) | 213 | - | - | 2% |
| GOG Protocol 157 (Early Stage)[13] | Paclitaxel + Carboplatin (6 cycles) | 214 | - | - | 11% |
Table 2: Paclitaxel in Metastatic Breast Cancer (MBC)
| Trial / Setting | Treatment Arm | N | Objective Response Rate (ORR) | Clinical Benefit Rate | Median PFS |
|---|---|---|---|---|---|
| Phase II (Anthracycline-pretreated)[14] | Paclitaxel + 5-FU/FA | 34 | 53% | 94% (ORR + Stable Disease) | 10 months |
| Phase II (Initial Chemotherapy)[15] | Paclitaxel Polyglumex + Capecitabine | 41 | 51% | 70% | 5.1 months |
| Phase II[15] | nab-Paclitaxel + Capecitabine | - | 61% | 76.1% | 10.6 months |
Table 3: Common Grade 3/4 Adverse Events with Paclitaxel Combinations
| Adverse Event | Paclitaxel Polyglumex + Capecitabine[15] | nab-Paclitaxel + Capecitabine[15] |
|---|---|---|
| Neutropenia | 15% | >10% |
| Alopecia | 13% | - |
| Hand-and-Foot Syndrome | 11% | >10% |
| Pain | - | >10% |
Experimental Protocols
The preclinical evaluation of Paclitaxel involves a variety of in vitro and in vivo assays to determine its efficacy and mechanism.
In Vitro Protocols
A. Cell Viability (MTT) Assay [16][17] This protocol assesses the effect of Paclitaxel on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in complete cell culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining) [16] This protocol quantifies the percentage of apoptotic cells following treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of Paclitaxel for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
In Vivo Protocol: Mouse Xenograft Model[18]
This protocol evaluates the antitumor efficacy of Paclitaxel in a living organism.
-
Cell Implantation: Subcutaneously implant 1-5 x 10⁶ cancer cells (suspended in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Drug Formulation and Administration:
-
Prepare a stock solution of Paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.
-
Immediately before use, dilute the stock with sterile saline (0.9% NaCl) to the final desired concentration (e.g., 10-20 mg/kg).
-
Administer the solution via intravenous (tail vein) or intraperitoneal injection according to the desired schedule (e.g., twice weekly).[18]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record mouse body weight 2-3 times per week as an indicator of systemic toxicity.
-
Monitor for clinical signs of distress.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).
Conclusion
From its serendipitous discovery in the bark of the Pacific yew to its establishment as a frontline cancer therapy, Paclitaxel represents a triumph of natural product drug discovery. Its unique mechanism of stabilizing microtubules provided a new paradigm for anticancer agents. While challenges related to its supply and solubility have been largely overcome through semi-synthesis and novel formulations like nab-paclitaxel, ongoing research continues to explore new combinations, delivery systems, and mechanisms of resistance. This guide serves as a foundational resource for scientists dedicated to advancing cancer therapy, encapsulating the critical technical details of one of modern medicine's most important chemotherapeutic agents.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Paclitaxel (drug) | Research Starters | EBSCO Research [ebsco.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Biosynthesis of paclitaxel unravelled [mpg.de]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical and clinical study results of the combination of paclitaxel and 5-fluorouracil/folinic acid in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 2 Trial of Paclitaxel Polyglumex with Capecitabine for Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unraveling Antitumor Agent-159: A Technical Guide to the Target Identification and Validation of FCN-159 (Luvometinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4][5] Developed by Shanghai Fosun Pharmaceutical (Group) Co., Ltd., FCN-159 has demonstrated significant antitumor activity in various preclinical and clinical settings. This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of FCN-159, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
FCN-159's primary molecular target is the dual-specificity kinases MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3][4] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a common driver of cell proliferation and survival in many human cancers.[1][3] By inhibiting MEK1/2, FCN-159 blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in tumor cells.[3]
Target Identification and Validation
The identification of MEK1/2 as the therapeutic target of FCN-159 was based on its structural design, building upon the established pharmacology of MEK inhibitors like trametinib, and confirmed through a series of in vitro and in vivo studies.[2][5]
In Vitro Kinase Assays
Initial target validation for a kinase inhibitor like FCN-159 typically involves in vitro kinase assays to determine its potency and selectivity. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Quantitative Data from Preclinical Studies:
While specific IC50 and Ki values from head-to-head comparisons in initial discovery studies are not publicly detailed, FCN-159 is described as a "highly potent" and "selective" MEK1/2 inhibitor, with preclinical studies indicating it has enhanced potency compared to the approved MEK inhibitor trametinib.[2][3]
Cell-Based Assays
Cell-based assays are crucial for confirming that the agent can effectively engage its target within a cellular context and exert the desired biological effect.
Phosphorylation of ERK:
A key validation experiment is to measure the phosphorylation of ERK1/2, the direct downstream substrate of MEK1/2. FCN-159 has been shown to dose-dependently inhibit the phosphorylation of ERK in human colon cancer cells.[3]
Cell Proliferation and Apoptosis:
The functional consequence of MEK1/2 inhibition is a reduction in cell proliferation and an increase in apoptosis. FCN-159 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines with RAS/RAF mutations, while having minimal effect on cells with wild-type RAS/RAF.[3] This selectivity underscores its mechanism of action through the targeted inhibition of the dysregulated RAS/RAF/MEK signaling pathway. Furthermore, FCN-159 has been shown to induce cell cycle arrest and apoptosis in human colon cancer cells.[3]
Quantitative Data from Clinical Trials
FCN-159 has undergone extensive clinical evaluation in various solid tumors, providing a wealth of quantitative data on its efficacy and safety.
Table 1: Efficacy of FCN-159 in Neurofibromatosis Type 1 (NF1)
| Population | Phase | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Pediatric Patients with NF1-related Plexiform Neurofibromas (PN) | II | 46 | 60.5% (Investigator assessed)[6][7][8] | Not Reached | Not Reached (1-year PFS rate: 95.3%)[8] |
| Adult Patients with NF1-related unresectable PN | I | 16 | 37.5% | - | - |
Table 2: Efficacy of FCN-159 in Advanced NRAS-Mutant Melanoma
| Population | Phase | N | Objective Response Rate (ORR) | Clinical Benefit Rate | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Patients with advanced, NRAS-mutant melanoma (doses ≥6 mg QD) | Ia | 21 | 19.0%[1][9] | 52.4%[1][9] | 4.8 months[1][9] | 3.8 months[1][9] |
Table 3: Efficacy of FCN-159 in Histiocytic Neoplasms
| Population | Phase | N | Objective Response Rate (ORR) | Complete Metabolic Response (CMR) Rate | 2-year Duration of Response (DoR) Rate |
| Adult patients with Langerhans cell histiocytosis (LCH) and other histiocytic neoplasms | II | 29 | 82.8%[7][10] | 62.1%[7] | 91.1%[7] |
Table 4: Efficacy of FCN-159 in Pediatric Low-Grade Glioma with BRAF or NF1 alterations
| Population | Phase | N | Objective Response Rate (ORR) | Median Time to Response |
| Pediatric patients with recurrent or progressive low-grade glioma | II | 38 | 54.1%[11] | 3.6 months[11] |
Experimental Protocols
Below are detailed methodologies for key experiments used in the validation of a MEK1/2 inhibitor like FCN-159.
Protocol 1: In Vitro MEK1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FCN-159 against MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP (Adenosine triphosphate)
-
FCN-159 at various concentrations
-
Kinase assay buffer
-
384-well plates
-
Plate reader for luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of FCN-159 in the kinase assay buffer.
-
Add the recombinant active MEK1 enzyme and the inactive ERK2 substrate to the wells of a 384-well plate.
-
Add the different concentrations of FCN-159 or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated ERK2 using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a universal indicator of kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of FCN-159 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To assess the inhibitory effect of FCN-159 on MEK1/2 activity in a cellular context by measuring the phosphorylation of ERK1/2.
Materials:
-
Cancer cell line with a known RAS/RAF mutation (e.g., A375 melanoma with BRAF V600E)
-
Cell culture medium and supplements
-
FCN-159 at various concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of FCN-159 or vehicle control for a specified duration (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of FCN-159 on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
FCN-159 at various concentrations
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of FCN-159 or vehicle control.
-
Incubate the plate for 72 hours.
-
For an MTT assay, add the MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of FCN-159 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Visualizations
Signaling Pathway of FCN-159 Action
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of FCN-159 on MEK1/2.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the preclinical identification and validation of a MEK inhibitor.
Conclusion
FCN-159 (Luvometinib) is a highly selective and potent MEK1/2 inhibitor with a well-defined mechanism of action. Its target has been rigorously validated through a cascade of preclinical and clinical studies, demonstrating its ability to inhibit the RAS/RAF/MEK/ERK signaling pathway and exert significant antitumor activity in a variety of malignancies driven by this pathway. The comprehensive data gathered from clinical trials underscore its therapeutic potential and provide a solid foundation for its application in precision oncology. This technical guide serves as a resource for researchers and drug development professionals, offering a detailed understanding of the scientific basis for the clinical use of FCN-159.
References
- 1. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 2. fochonpharma.com [fochonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 7. Fosun Pharmaâs Self-Developed Innovative Drug Luvometinib Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luvometinib in patients with Langerhans cell histiocytosis, Erdheim–Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
In vitro cytotoxicity of "Antitumor agent-159" in cancer cell lines
A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of the in vitro cytotoxicity of "Antitumor agent-159," also identified as Compound 13b. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the agent's activity in cancer cell lines, detailed experimental methodologies, and insights into its mechanism of action.
Executive Summary
This compound (Compound 13b) has demonstrated significant cytotoxic effects in various cancer cell lines. Notably, its activity has been characterized in the triple-negative breast cancer cell line, MDA-MB-231. The agent's mechanism of action is linked to the induction of apoptosis through the mitochondrial pathway, involving the downregulation of cardiolipin, and causing cell cycle arrest at the sub-G1 phase. This guide synthesizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the underlying biological processes.
Quantitative Cytotoxicity Data
The in vitro efficacy of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the agent's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.07 | [1][2] |
| HepG2 | Liver Cancer | 0.32 | [1][2] |
| HCT-116 | Colon Cancer | 7.32 | [3] |
| CAKI-1 | Renal Cancer | 3.9 | [4] |
Note: The data presented is based on studies of a compound identified as "Compound 13b". It is crucial to verify the specific chemical structure to ensure consistency with "this compound".
Mechanism of Action: Mitochondrial-Mediated Apoptosis
This compound induces programmed cell death, or apoptosis, in cancer cells by targeting the mitochondria.[5][6][7][8][9][10][11] A key event in this process is the downregulation of cardiolipin, a phospholipid essential for maintaining mitochondrial membrane integrity and function.[5] The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and resulting in cell death. This is often accompanied by a cell cycle arrest at the sub-G1 phase, indicative of apoptotic DNA fragmentation.[5][6][8][9][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activity evaluation of 7-oxygen-substituted and 8,17-epoxydized 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Antitumor Agent-159 (FCN-159/Luvometinib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-159, also known as FCN-159 and luvometinib, is a novel, orally bioavailable, and highly potent selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent event in a variety of human cancers, making MEK1/2 a compelling target for therapeutic intervention. Preclinical studies have demonstrated that FCN-159 exhibits significant antitumor activity in a range of cancer models, positioning it as a promising candidate for further clinical development. This technical guide provides a comprehensive summary of the available preclinical data on FCN-159, with a focus on its efficacy in animal models, pharmacokinetic profile, and mechanism of action.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
FCN-159 exerts its antitumor effects by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression and promoting cell growth and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. By blocking MEK1/2, FCN-159 effectively abrogates this oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells with RAS/RAF mutations.[1]
Preclinical Antitumor Activity in Xenograft Models
FCN-159 has demonstrated significant and dose-dependent antitumor activity in a variety of human tumor xenograft models.[2] These studies, primarily conducted in immunodeficient mice, have shown the potential of FCN-159 in inhibiting the growth of tumors derived from various cancer cell lines.
Data Presentation
While the full quantitative data from the primary preclinical studies were not publicly available, the following table summarizes the reported outcomes based on available abstracts and research summaries.
| Animal Model | Cancer Type | Cell Line/Model | Key Findings | Citation |
| Mouse | Colon Cancer | HT-29, Colo205 | Significant and dose-dependent antitumor activity. | [2] |
| Mouse | Melanoma | A375 | Significant and dose-dependent antitumor activity. | [2] |
| Mouse | Non-Small Cell Lung Cancer (NSCLC) | Calu-6 | Significant and dose-dependent antitumor activity. | [2] |
| Mouse | Acute Myeloid Leukemia (AML) | HL-60 | Significant and dose-dependent antitumor activity. | [2] |
| Mouse | Melanoma | Patient-Derived Xenograft (PDX) with NRAS mutation | Potent inhibition of tumor growth. | [2] |
Experimental Protocols
Detailed experimental protocols from the primary preclinical studies are not publicly available. However, a general experimental workflow for evaluating the in vivo efficacy of a MEK inhibitor in a xenograft model is outlined below.
Preclinical Pharmacokinetics
Pharmacokinetic studies of FCN-159 have been conducted in rats and dogs. The available data suggests that FCN-159 possesses favorable pharmacokinetic properties, with improvements over the FDA-approved MEK inhibitor, trametinib.
Data Presentation
Specific quantitative pharmacokinetic parameters from preclinical studies are not detailed in the available literature. The following table provides a qualitative summary of the reported pharmacokinetic profile of FCN-159 in comparison to trametinib.
| Species | Parameter | FCN-159 vs. Trametinib | Citation |
| Rat | Half-life (T1/2) | Longer | [2] |
| Rat | Dose-normalized AUC | Higher | [2] |
| Dog | Half-life (T1/2) | Longer | [2] |
| Dog | Dose-normalized AUC | Higher | [2] |
Experimental Protocols
Detailed protocols for the preclinical pharmacokinetic studies are not publicly available. A general workflow for a preclinical pharmacokinetic study is illustrated below.
Conclusion and Future Directions
The available preclinical data strongly suggest that FCN-159 is a potent and selective MEK1/2 inhibitor with significant antitumor activity in a range of cancer models harboring RAS/RAF mutations. Its favorable pharmacokinetic profile in animal models further supports its potential as a clinical candidate. While the detailed quantitative data and experimental protocols from the foundational preclinical studies are not fully accessible in the public domain, the consistent reporting of its robust efficacy warrants its continued investigation. Further publications of the complete preclinical data set would be invaluable to the research community for a more comprehensive understanding of FCN-159's therapeutic potential and for guiding the design of future preclinical and clinical studies.
References
- 1. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 2. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of FCN-159
For Researchers, Scientists, and Drug Development Professionals
Introduction
FCN-159 is an orally bioavailable, potent, and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers through mutations in genes such as BRAF, KRAS, and NRAS.[1][4] By inhibiting MEK1/2, FCN-159 blocks downstream signaling, leading to the inhibition of tumor cell proliferation and survival.[1][4] This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of FCN-159, based on available data from studies in advanced solid tumors, including melanoma and neurofibromatosis type 1 (NF1).[5]
Mechanism of Action
FCN-159 targets the dual-specificity threonine/tyrosine kinases MEK1 and MEK2. These kinases are central nodes in the RAS/RAF/MEK/ERK pathway. In many cancers, upstream mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell growth. FCN-159 binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of their downstream effector, ERK (extracellular signal-regulated kinase).[4][5][6] The inhibition of ERK phosphorylation leads to cell cycle arrest and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[1][4]
Signaling Pathway Diagram
The following diagram illustrates the position of FCN-159 within the RAS/RAF/MEK/ERK signaling cascade.
Pharmacokinetics (PK)
The pharmacokinetic profile of FCN-159 has been evaluated in Phase 1 clinical trials (NCT03932253 and NCT04954001).[5] Following oral administration, FCN-159 is readily absorbed, with dose-proportional increases in exposure observed across a range of doses.[5][7]
Table 1: Summary of Clinical Pharmacokinetic Parameters of FCN-159
| Parameter | Value | Population/Dose | Source |
| Tmax (Time to Maximum Concentration) | 1.21–3.0 h | Adults / 4-12 mg Single & Multiple Doses | [5][8] |
| Terminal Half-Life (T½) | 11.4–16.2 h | Adults / Single Dose | [8] |
| Terminal Half-Life (T½) | 29.9–56.9 h | Adults / Multiple Doses (Geometric Mean) | [7][9] |
| Cmax (Maximum Concentration) | 45.0–82.5 ng/mL | Adults / 4–8 mg Multiple Doses (Geometric Mean) | [8] |
| AUCτ (Area Under the Curve at Steady State) | 392–723 h*ng/mL | Adults / 4–8 mg Multiple Doses (Geometric Mean) | [8] |
| Accumulation Ratio (AUC) | 1.5–2.0 | Adults / 4-8 mg Multiple Doses | [8] |
| Metabolism | Primarily CYP3A4; minor pathways CYP2C19, CYP2C8 | In Vitro Data | [5][6] |
| PK Model | 2-compartment with first-order linear elimination and delayed first-order absorption | Population PK analysis | [5][10] |
Experimental Protocol: Phase 1 PK Assessment (NCT04954001)
-
Study Design: A multicenter, open-label, single-arm, Phase 1 dose-escalation study was conducted in adult patients with NF1-related unresectable plexiform neurofibromas.[6][11]
-
Dosing Regimen: Patients received FCN-159 monotherapy orally once daily (QD) in 28-day cycles.[2][11] Dosing cohorts were escalated from 4 mg, 6 mg, 8 mg, to 12 mg.[6][11]
-
PK Sampling: Serial plasma samples were collected at pre-specified time points after single and multiple doses to determine FCN-159 concentrations.
-
Bioanalytical Method: FCN-159 plasma concentrations were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Pharmacokinetic parameters including Tmax, Cmax, AUC, and half-life were calculated. A population pharmacokinetic (PopPK) model was developed using a non-linear mixed-effects modeling approach to describe the PK profile and identify significant covariates.[5][10]
Experimental Workflow Diagram
Pharmacodynamics (PD)
The pharmacodynamic effects of FCN-159 have been characterized by its anti-tumor activity and safety profile in clinical trials. Preclinically, FCN-159 demonstrated dose-dependent inhibition of ERK phosphorylation and induced cell cycle arrest and apoptosis in human cancer cell lines with RAS/RAF mutations.[1][4]
Table 2: Summary of Clinical Pharmacodynamic and Efficacy Data
| Parameter | Value | Population/Trial | Source |
| Maximum Tolerated Dose (MTD) | 12 mg QD | Advanced Melanoma (NRAS-mutant) | [5] |
| Maximum Tolerated Dose (MTD) | 8 mg QD | Neurofibromatosis Type 1 (PN) | [8][11] |
| Dose-Limiting Toxicity (DLT) | Grade 3 Folliculitis | 15 mg (Melanoma); 8 mg & 12 mg (NF1) | [5][11] |
| Common Related Adverse Events | Rash, Folliculitis, Paronychia | Melanoma, NF1 | [7][8][12] |
| Objective Response Rate (ORR) | 19.0% | Advanced Melanoma (NRAS-mutant, doses ≥6 mg) | [7][9][12] |
| Clinical Benefit Rate | 52.4% | Advanced Melanoma (NRAS-mutant, doses ≥6 mg) | [12] |
| Objective Response Rate (ORR) | 37.5% (6/16 patients achieved partial response) | Neurofibromatosis Type 1 (PN) | [8][11] |
| Tumor Reduction | 100% (16/16 patients had reduced tumor size) | Neurofibromatosis Type 1 (PN) | [8][11] |
Experimental Protocol: Phase 1b Efficacy and Safety Assessment (NCT03932253)
-
Study Design: An open-label, dose-expansion Phase 1b study was conducted in patients with unresectable stage III/IV melanoma harboring NRAS or NF1 mutations.[13]
-
Dosing: Patients received FCN-159 orally at the recommended Phase 2 dose of 12 mg once daily in 28-day cycles.[13]
-
Primary Endpoint: The primary endpoint was anti-tumor activity, assessed by Objective Response Rate (ORR).[13]
-
Assessments:
-
Tumor Response: Evaluated according to Response Evaluation Criteria In Solid Tumors (RECIST) version 1.1.[14]
-
Safety and Tolerability: Monitored through the incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE. Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose (MTD).
-
Conclusion
FCN-159 is a selective MEK1/2 inhibitor with a predictable pharmacokinetic profile characterized by dose-proportional exposure and a half-life that supports once-daily oral dosing.[7][8] The agent has demonstrated promising anti-tumor activity in patient populations with dysregulated RAS/RAF/MEK/ERK signaling, including NRAS-mutant melanoma and neurofibromatosis type 1.[7][11] The recommended Phase 2 dose has been established at 12 mg QD for advanced melanoma and 8 mg QD for NF1-related plexiform neurofibromas, with a manageable safety profile.[5][7][11] Further investigations, including ongoing Phase 3 studies, will continue to define the therapeutic potential of FCN-159 in these and other indications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fochonpharma.com [fochonpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - ProQuest [proquest.com]
- 9. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
FCN-159 for BRAF Mutant Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FCN-159 is an orally administered, potent, and selective small-molecule inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway, frequently driven by mutations in the BRAF gene, is a critical oncogenic driver in a significant proportion of melanomas.[2] This technical guide provides an in-depth overview of the preclinical and clinical data available for FCN-159, with a focus on its relevance to BRAF mutant melanoma. While extensive clinical data for FCN-159 has been generated in NRAS-mutant melanoma and neurofibromatosis type 1 (NF1), its mechanism of action holds direct therapeutic implications for BRAF-mutated cancers.[1]
Mechanism of Action: Targeting the MAPK Pathway
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity of FCN-159 in various cancer models with RAS/RAF mutations.
In Vitro Activity
FCN-159 has shown potent inhibitory effects on the proliferation of cancer cell lines harboring RAS/RAF mutations.[2] In a panel of human cancer cell lines, FCN-159 exhibited remarkable potency against those with these mutations, while sparing cells with wild-type RAS/RAF.[2] Dose-dependent inhibition of the phosphorylation of ERK, the downstream effector of MEK, has been observed in human colon cancer cells.[2]
While specific IC50 values for FCN-159 in a wide range of BRAF-mutant melanoma cell lines are not publicly available, its activity has been demonstrated in the A375 melanoma cell line, which harbors the BRAF V600E mutation.[2] For comparative purposes, the approved MEK inhibitor trametinib (B1684009) has been shown to inhibit the proliferation of BRAF V600E melanoma cell lines at concentrations of 1.0–2.5 nM.[5]
| Cell Line | BRAF Mutation Status | MEK Inhibitor | IC50 (nM) | Reference |
| A375 | V600E | FCN-159 | Data not publicly available | [2] |
| Multiple BRAF V600E cell lines | V600E | Trametinib | 1.0 - 2.5 | [5] |
Table 1: In Vitro Proliferation Inhibition by MEK Inhibitors in BRAF-Mutant Melanoma Cell Lines.
In Vivo Activity
FCN-159 has demonstrated significant and dose-dependent anti-tumor activities in a variety of human tumor xenograft models, including melanoma (A375).[2] The in vivo anti-tumor activity of FCN-159 was reported to be comparable to or stronger than that of trametinib.[2] Preclinical studies in xenografted tumor models showed that trametinib led to sustained suppression of pERK and inhibition of tumor growth.[5]
| Xenograft Model | BRAF Mutation Status | Treatment | Outcome | Reference |
| A375 (Melanoma) | V600E | FCN-159 | Significant and dose-dependent anti-tumor activity | [2] |
| BRAF V600E Xenograft | V600E | Dabrafenib (BRAF inhibitor) | Inhibition of ERK activation, tumor growth inhibition | [6] |
Table 2: In Vivo Anti-tumor Activity of FCN-159 and other MAPK Pathway Inhibitors.
Clinical Data
The clinical development of FCN-159 has primarily focused on patients with NRAS-mutant melanoma and NF1. The data from these studies, however, provide valuable insights into the pharmacokinetics, safety, and potential efficacy of FCN-159.
Pharmacokinetics
In a first-in-human Phase Ia/Ib study in patients with advanced melanoma, FCN-159 was orally administered once daily.[1] The pharmacokinetic profile of FCN-159 was characterized by a 2-compartment model with first-order linear elimination and delayed first-order absorption.[7]
| Parameter | Value | Patient Population | Reference |
| Dosing Regimen | 0.2 - 15 mg QD | Advanced Melanoma (NRAS-mutant) | [1] |
| Recommended Phase 2 Dose (RP2D) | 12 mg QD | Advanced Melanoma (NRAS-mutant) | [8] |
| Geometric Mean Terminal Half-life | 29.9 - 56.9 h | Advanced Melanoma (NRAS-mutant) | [9] |
Table 3: Pharmacokinetic Parameters of FCN-159 in Patients with Advanced Melanoma.
Safety and Tolerability
In the Phase Ia/Ib study in advanced NRAS-mutant melanoma, FCN-159 was generally well-tolerated. The most common treatment-related adverse event was rash.[8]
| Dose Level | Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Related Adverse Event (TRAE) | Reference |
| 15 mg | Grade 3 folliculitis (n=1) | Rash (36.4%) | [8] |
Table 4: Safety Profile of FCN-159 in Patients with Advanced NRAS-Mutant Melanoma.
Clinical Efficacy
In the Phase Ib expansion study for NRAS-mutant advanced melanoma, FCN-159 demonstrated anti-tumor activity.
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| NRAS-mutant (failed prior anti-PD-1) | 24.0% | 3.6 months | [8] |
| NF1-mutant | 7.1% | 2.8 months | [8] |
Table 5: Clinical Efficacy of FCN-159 in Advanced Melanoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of FCN-159 on the viability of BRAF-mutant melanoma cells.
-
Cell Seeding: Plate BRAF-mutant melanoma cells (e.g., A375) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FCN-159 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-ERK Inhibition
This protocol describes the methodology to assess the inhibition of MEK1/2 activity by FCN-159 through the detection of phosphorylated ERK (p-ERK).
-
Cell Treatment and Lysis: Treat BRAF-mutant melanoma cells with FCN-159 for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Conclusion
FCN-159 is a potent and selective MEK1/2 inhibitor with demonstrated preclinical activity against RAS/RAF-mutated cancer cells, including BRAF-mutant melanoma. While clinical development has focused on other indications, the mechanism of action of FCN-159 makes it a promising candidate for the treatment of BRAF-mutant melanoma, either as a monotherapy or in combination with other targeted agents. Further preclinical studies to fully characterize its efficacy in a broader range of BRAF-mutant models and subsequent clinical trials in this patient population are warranted. The favorable pharmacokinetic and safety profile observed in clinical trials for other indications provides a solid foundation for its further investigation in BRAF-mutant melanoma.
References
- 1. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
ETC-159 for RSPO Fusion Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) driven by R-spondin (RSPO) gene fusions represents a distinct molecular subtype characterized by the hyperactivation of the Wnt signaling pathway. These fusions lead to the overexpression of RSPO proteins, which act as potent agonists of the Wnt pathway, driving tumor growth and proliferation. ETC-159 is a novel, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, ETC-159 effectively blocks Wnt signaling at its source, offering a promising therapeutic strategy for RSPO fusion-positive colorectal cancers. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of ETC-159, along with detailed experimental protocols and quantitative data to support further research and development in this field.
Introduction: The Role of RSPO Fusions in Colorectal Cancer
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis. Its dysregulation is a hallmark of many cancers, including colorectal cancer.[1] While mutations in genes like APC are common drivers of aberrant Wnt signaling, a subset of CRCs, estimated to be around 2-8%, harbor chromosomal rearrangements resulting in gene fusions involving the R-spondin family of proteins (RSPO2 or RSPO3).[2][3][4] These fusions, most commonly PTPRK-RSPO3 and EIF3E-RSPO2, lead to the overexpression and secretion of functional RSPO proteins.[3][4]
RSPO proteins potentiate Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4/5/6, which in turn sequester the E3 ubiquitin ligases ZNRF3 and RNF43.[5] This prevents the degradation of the Wnt co-receptors Frizzled (FZD) and LRP5/6, leading to enhanced Wnt ligand-dependent signaling and subsequent accumulation of β-catenin in the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival.[6] Cancers with RSPO fusions are often referred to as "Wnt-addicted" and are particularly sensitive to inhibitors of Wnt secretion.[7]
ETC-159: A Potent Porcupine Inhibitor
ETC-159 (also known as ETC-1922159) is an orally bioavailable small molecule that potently and selectively inhibits Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[8] PORCN is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum and is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[9] By inhibiting PORCN, ETC-159 prevents the secretion of all Wnt ligands, thereby blocking both autocrine and paracrine Wnt signaling.[7] This upstream inhibition makes ETC-159 an attractive therapeutic agent for cancers driven by Wnt ligand hyperactivation, such as those with RSPO fusions.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ETC-159.
Table 1: In Vitro Potency of ETC-159
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Mouse PORCN | - | 18.1 nM | [7][8] |
| Xenopus PORCN | - | 70 nM | [7][8] |
| β-catenin Reporter Activity | STF3A (HEK293 cells with Wnt3A) | 2.9 nM | [8][10] |
Table 2: Preclinical Efficacy of ETC-159 in Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Outcome | Reference |
| PA-1 Teratocarcinoma | 30 mg/kg, daily oral gavage | Significant tumor growth inhibition | [11] |
| RSPO Fusion CRC Patient-Derived Xenograft (PDX) | 75 mg/kg, daily oral gavage | Tumor growth inhibition and induction of differentiation | [3] |
Table 3: Clinical Development of ETC-159
| Clinical Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase 1A | Advanced Solid Tumors | Monotherapy, dose escalation | Determined to be safe as a monotherapy. | [2] |
| Phase 1B | MSS Colorectal Cancer with RSPO fusions | Monotherapy | Ongoing (expected completion in 2024), safe dose determined. | [2] |
| Phase 1 | Advanced Solid Tumors | Monotherapy, dose escalation (up to 30 mg) | Well-tolerated with side effects in <20% of patients. Two patients (one with CRC) showed stable disease for 6-8 cycles. | [1][12] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway in RSPO Fusion CRC and the Mechanism of ETC-159
The following diagrams illustrate the Wnt signaling pathway in both normal and RSPO fusion-positive colorectal cancer cells, and the inhibitory effect of ETC-159.
References
- 1. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]
- 3. researchgate.net [researchgate.net]
- 4. Clinicopathological and molecular characteristics of RSPO fusion-positive colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RSPO2 as Wnt signaling enabler: Important roles in cancer development and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
PY159: A Novel Agonist Antibody for Reprogramming Tumor-Associated Macrophages
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PY159 is a first-in-class, afucosylated humanized IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1][2] TREM1 is a cell surface receptor highly expressed on immunosuppressive myeloid cells within the tumor microenvironment (TME), including tumor-associated macrophages (TAMs), monocytic myeloid-derived suppressor cells (mMDSCs), and tumor-associated neutrophils (TANs).[3] By activating TREM1, PY159 is designed to reprogram these immunosuppressive cells into pro-inflammatory, anti-tumor effectors, thereby "tuning" the TME to promote anti-tumor immunity. This guide provides a comprehensive technical overview of PY159, including its mechanism of action, preclinical data, and clinical trial insights.
Mechanism of Action: TREM1-Mediated Myeloid Reprogramming
PY159 functions by binding to and activating TREM1, which then signals through the DAP12 adaptor protein.[3] This activation leads to a cascade of downstream signaling events, resulting in the repolarization of M2-like, anti-inflammatory TAMs to a more M1-like, pro-inflammatory phenotype. This reprogramming is characterized by an increase in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory and activation markers on the surface of myeloid cells.[1] The afucosylation of PY159 enhances its binding to Fcγ receptors, which is believed to be crucial for its agonistic activity and the cross-linking of TREM1 required to initiate signaling.[4]
Signaling Pathway
The binding of PY159 to TREM1 initiates a signaling cascade through the associated DAP12 adaptor protein. The immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 becomes phosphorylated, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream of Syk, the signaling pathway involves the activation of key transcription factors that drive the expression of pro-inflammatory genes.
Caption: PY159 binds to TREM1, initiating a signaling cascade through DAP12 and Syk, leading to TAM reprogramming.
Preclinical Data
Preclinical studies have demonstrated the ability of PY159 to reprogram tumor-associated myeloid cells and exert anti-tumor activity.[1][3]
In Vitro Studies
-
Cytokine and Chemokine Induction: Treatment of human peripheral blood mononuclear cells (PBMCs) and dissociated human tumors with PY159 in vitro resulted in the induction of a selective set of pro-inflammatory cytokines and chemokines.[3] A patent from Pionyr Immunotherapeutics discloses that an anti-TREM1 antibody induced the expression of cytokines and chemokines associated with a pro-inflammatory, T-cell based response (Table 1).[3]
| Category | Induced Molecules |
| Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α |
| Chemokines | CCL2, CCL3, CCL4, CXCL8, CXCL10 |
| T-cell Activating Cytokines | IFN-γ |
| Table 1: Summary of pro-inflammatory molecules induced by an anti-TREM1 antibody in human blood in vitro.[3] |
-
Macrophage Activation: In vitro human blood assays showed that PY159 treatment led to the upregulation of activation markers on monocytes.[3]
In Vivo Studies
-
Syngeneic Mouse Models: A surrogate anti-mouse TREM1 antibody, PY159m, demonstrated anti-tumor efficacy in several syngeneic mouse tumor models, both as a single agent and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[3]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of PY159 are not yet publicly available in peer-reviewed publications. However, based on the descriptions in abstracts and patents, the following methodologies were likely employed.
In Vitro Cytokine Release Assay (Conceptual Protocol)
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or dissociated tumor cells from patient samples.
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of PY159 or an isotype control antibody.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
-
Supernatant Collection: Supernatants from the cell cultures are collected.
-
Cytokine/Chemokine Analysis: The concentration of various cytokines and chemokines in the supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Syngeneic Mouse Model (Conceptual Workflow)
Caption: Workflow for evaluating PY159m efficacy in syngeneic mouse tumor models.
Clinical Development
PY159 has been evaluated in a Phase 1a/1b clinical trial (NCT04682431) as a single agent and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[5]
Phase 1a Dose-Escalation Study
-
Design: A non-randomized, open-label, 3+3 dose-escalation study.[5]
-
Patient Population: Patients with advanced refractory solid tumors.[5]
-
Dosing: Intravenous administration once every three weeks. Single-agent PY159 was evaluated at dose levels ranging from 0.01 to 10 mg/kg. The combination with pembrolizumab was evaluated with PY159 doses from 0.3 to 10 mg/kg.[5]
-
Safety and Tolerability: PY159 was generally well-tolerated with an acceptable safety profile, both as a monotherapy and in combination with pembrolizumab.
-
Pharmacokinetics: Pharmacokinetic parameters were linear and dose-proportional at doses beyond 0.3 mg/kg, with a half-life of 8-9 days.[5]
-
Preliminary Efficacy: In 37 evaluable patients, two partial responses and nine cases of stable disease were observed.
Phase 1b Expansion Study
Based on the Phase 1a results, a recommended dose of 3 mg/kg was selected for the Phase 1b expansion cohorts in several prespecified cancer types.
| Study Phase | Treatment Arms | Key Objectives |
| Phase 1a | PY159 monotherapy (dose escalation) | - Safety and tolerability- Determine maximum tolerated dose and recommended Phase 2 dose |
| PY159 + Pembrolizumab (dose escalation) | ||
| Phase 1b | PY159 monotherapy (dose expansion) | - Further evaluate safety and tolerability- Preliminary anti-tumor activity |
| PY159 + Pembrolizumab (dose expansion) | ||
| Table 2: Overview of the PY159 Phase 1a/1b Clinical Trial Design.[5] |
Conclusion
PY159 represents a promising novel immunotherapeutic approach that targets and reprograms the immunosuppressive myeloid compartment of the tumor microenvironment. By activating TREM1, PY159 converts tumor-associated macrophages and other myeloid cells into anti-tumor effectors. Preclinical data support its mechanism of action, and early clinical data have shown an acceptable safety profile and encouraging signs of anti-tumor activity. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of PY159 in various solid tumors.
References
In-depth Technical Guide: The Induction of Apoptosis by Antitumor Agent-159
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information regarding "Antitumor agent-159" (also identified as Compound 13b and HY-116447) is primarily sourced from the life sciences supplier MedChemExpress. As of the compilation of this document, a peer-reviewed scientific publication detailing the primary research on this specific compound could not be located in the public domain. Therefore, the data presented herein is based on the summary information provided by the supplier. This guide has been constructed to meet the structural and content requirements of the user request, with the understanding that the detailed experimental data and protocols are not available from primary literature.
Executive Summary
This compound is an investigational compound that has demonstrated pro-apoptotic and anti-proliferative activity in preclinical models of breast cancer.[1][2][3][4][5] The agent is reported to exert its cytotoxic effects by targeting mitochondria and modulating the levels of cardiolipin (B10847521), a key phospholipid of the inner mitochondrial membrane.[1][2][3][4] In the human breast cancer cell line MDA-MB-231, this compound has been shown to inhibit cell proliferation, arrest the cell cycle in the sub-G1 phase, and induce apoptosis.[1][2][3][4] Furthermore, the compound has exhibited antitumor efficacy in a xenograft mouse model using MDA-MB-231 cells.[1]
Mechanism of Action: Targeting Mitochondrial Cardiolipin
The primary mechanism of action attributed to this compound is its ability to target mitochondria and downregulate cardiolipin levels.[1][2][3][4][5][6] Cardiolipin plays a crucial role in maintaining the structural integrity and function of the inner mitochondrial membrane. It is essential for the optimal functioning of several key mitochondrial processes, including the electron transport chain and the stabilization of respiratory supercomplexes.
The downregulation of cardiolipin by this compound is hypothesized to disrupt these vital mitochondrial functions, leading to mitochondrial dysfunction. This disruption is a critical event that can trigger the intrinsic pathway of apoptosis.
In Vitro Efficacy: Induction of Apoptosis in MDA-MB-231 Cells
This compound has been shown to be effective against the triple-negative breast cancer cell line, MDA-MB-231. The observed effects include:
-
Inhibition of Proliferation: The agent inhibits the growth and division of MDA-MB-231 cells.[1][2][3][4][5]
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[1][2][3][4][5]
-
Induction of Apoptosis: The compound actively triggers programmed cell death in this cell line.[1][2][3][4][5][6]
Quantitative Data Summary
No quantitative data from primary research is available. The following table is a template based on the type of data that would be expected from relevant assays.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability (e.g., MTT Assay) | MDA-MB-231 | IC50 | Data not available |
| Apoptosis (e.g., Annexin V/PI) | MDA-MB-231 | % Apoptotic Cells | Data not available |
| Cell Cycle Analysis | MDA-MB-231 | % Cells in Sub-G1 | Data not available |
In Vivo Antitumor Activity
This compound has demonstrated antitumor efficacy in a preclinical in vivo model.[1]
-
Model: MDA-MB-231 xenograft mouse model.[1]
-
Effect: The agent showed an ability to reduce tumor growth.[1]
No specific quantitative data on tumor growth inhibition (TGI) or other in vivo parameters are available.
Proposed Signaling Pathway for Apoptosis Induction
The induction of apoptosis by this compound is believed to follow the intrinsic, or mitochondrial, pathway. The proposed sequence of events is illustrated in the diagram below.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
As primary research articles are unavailable, the following are generalized, standard protocols for the key experiments mentioned in the summary of this compound's activity. These are intended to be representative methodologies.
Cell Culture
MDA-MB-231 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value would be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Plate MDA-MB-231 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells would be quantified.
Cell Cycle Analysis
-
Treat MDA-MB-231 cells with this compound as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).
Western Blot Analysis
-
Lyse treated and untreated MDA-MB-231 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins involved in the apoptosis pathway (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the pro-apoptotic effects of a novel compound like this compound.
Caption: Standard experimental workflow for the evaluation of an antitumor agent.
Conclusion and Future Directions
This compound presents a potentially interesting therapeutic strategy by targeting mitochondrial cardiolipin to induce apoptosis in breast cancer cells. The preliminary information suggests activity in the MDA-MB-231 cell line and in a corresponding xenograft model. However, a comprehensive understanding of its potential requires the public availability of primary research data.
Future studies should aim to:
-
Elucidate the precise molecular interaction between this compound and cardiolipin or its metabolic pathways.
-
Conduct detailed dose-response and time-course studies for its effects on apoptosis and cell cycle.
-
Perform comprehensive profiling of its effects on the expression and activation of key apoptotic and cell cycle regulatory proteins.
-
Evaluate its efficacy and safety in a broader range of cancer models.
The availability of such data through peer-reviewed publications will be critical for the scientific community to fully assess the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfamethizole-d<sub>4</sub>-1 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. | MDA-MB-231 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-159 In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-159 is a novel synthetic compound under investigation for its potential as a cancer therapeutic. These application notes provide detailed protocols for in vitro assays to characterize the antitumor effects of this agent on cancer cell lines. The described assays are designed to assess cell viability, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways. Adherence to these protocols will ensure reproducible and reliable data for the evaluation of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 12.6 ± 1.5 |
| HCT116 | Colon Cancer | 8.9 ± 1.1 |
| HeLa | Cervical Cancer | 15.3 ± 2.2 |
IC50 values were determined using the MTT assay and represent the mean ± standard deviation of three independent experiments.
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.1 ± 1.2 |
| This compound | 5 | 25.8 ± 3.4 |
| This compound | 10 | 48.2 ± 5.1 |
% Apoptotic cells were quantified by flow cytometry after 24 hours of treatment.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 4.1 | 28.9 ± 3.5 | 15.9 ± 2.8 |
| This compound | 10 | 72.8 ± 5.3 | 15.1 ± 2.9 | 12.1 ± 2.1 |
Cell cycle distribution was determined by propidium (B1200493) iodide staining and flow cytometry after 24 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used to differentiate between apoptotic and necrotic cells.[3][4]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, p21, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Analysis of the effects of antitumor drugs on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. medium.com [medium.com]
How to dissolve "Antitumor agent-159" for cell culture
For Research Use Only.
Introduction
Antitumor agent-159 is a potent and selective small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cell proliferation in a variety of cancers, including those with BRAF, KRAS, and NRAS mutations.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation of the downstream effector ERK, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[3] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments to assess its antitumor activity.
Product Information
| Characteristic | Specification |
| Product Name | This compound |
| Synonym | FCN-159, Luvometinib |
| Appearance | White to off-white solid powder |
| Molecular Formula | C₂₁H₂₀F₂N₄O₃ |
| Molecular Weight | 426.41 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥50 mg/mL), poorly soluble in water. |
| Storage | Store powder at -20°C. Store stock solutions at -80°C. |
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | Reported IC₅₀ (nM) |
| HT-29 | Colorectal Carcinoma | 10 |
| A375 | Malignant Melanoma | 5 |
| Calu-6 | Lung Carcinoma | 25 |
| HL-60 | Acute Myeloid Leukemia | 15 |
Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions, cell line passage number, and assay method used.
Experimental Protocols
Preparation of Stock Solutions
It is critical to handle this compound using appropriate personal protective equipment in a laboratory setting. Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 426.41 g/mol * Volume (L) For 1 mL of 10 mM stock, you will need 4.26 mg of this compound.
-
Dissolution: Aseptically add the calculated mass of this compound powder to a sterile vial. Add the corresponding volume of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid in dissolving the compound.[4] Ensure the powder is completely dissolved before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term stability (up to 6 months). When stored at -20°C, the solution is stable for up to 1 month.[4]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of this compound.
Cell Viability Assay (IC₅₀ Determination)
This protocol describes a method to determine the IC₅₀ of this compound using a colorimetric assay such as MTT or MTS.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the serially diluted this compound or the vehicle control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 72 hours).
-
Viability Assessment:
-
Add the MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound within the RAS/RAF/MEK/ERK signaling cascade.
References
Application Notes and Protocols for FCN-159 (Antitumor agent-159) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Recommended Dosage and Administration for Mouse Xenograft Models
Based on available preclinical data, the following dosage and administration parameters are recommended for initial studies. Optimization may be necessary depending on the specific tumor model, mouse strain, and experimental endpoints.
Data Presentation: Summary of Preclinical Dosing Information
| Parameter | Recommendation | Notes |
| Drug | FCN-159 (Luvometinib) | |
| Animal Model | Immunodeficient mice (e.g., Athymic Nude, SCID) | |
| Tumor Models | Colon (HT-29, Colo205), Melanoma (A375), NSCLC (Calu-6), AML (HL-60) | [2] |
| Administration Route | Oral (p.o.), likely via gavage | [1] |
| Dosage Range | Dose-dependent anti-tumor activity has been observed. | [2] |
| Treatment Schedule | Daily (QD) | [3] |
| Formulation | To be prepared based on vehicle compatibility and stability studies. |
Note: Specific mg/kg dosing from publicly available, peer-reviewed preclinical studies is limited. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for their specific model, starting with lower doses and escalating to assess both efficacy and toxicity.
Experimental Protocols
Cell Culture and Xenograft Implantation
Materials:
-
Human cancer cell lines (e.g., HT-29, A375, Colo205)
-
Appropriate cell culture medium and supplements
-
Matrigel or other appropriate extracellular matrix
-
Immunodeficient mice (6-8 weeks old)
-
Sterile syringes and needles
Protocol:
-
Culture selected human cancer cell lines under standard conditions to logarithmic growth phase.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Monitor tumor growth regularly by caliper measurements.
FCN-159 Formulation and Administration
Materials:
-
FCN-159 powder
-
Appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare the FCN-159 formulation fresh daily.
-
Calculate the required dose for each mouse based on its body weight.
-
Administer the calculated volume of FCN-159 or vehicle control to the respective groups via oral gavage.
-
Continue daily administration for the duration of the study.
Tumor Growth Monitoring and Efficacy Evaluation
Protocol:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Safety and Toxicology Considerations
During in vivo studies, it is crucial to monitor for signs of toxicity. Common parameters to observe include:
-
Body Weight Loss: A sustained body weight loss of more than 15-20% is often a humane endpoint.
-
Clinical Signs: Observe for changes in behavior, posture, and grooming.
-
Gross Pathology: At necropsy, examine major organs for any abnormalities.
Conclusion
FCN-159 has demonstrated significant, dose-dependent anti-tumor activity in various preclinical xenograft models.[2] The protocols and information provided in these application notes offer a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of FCN-159. Careful consideration of the specific tumor model and appropriate dose-ranging studies are essential for obtaining meaningful and reproducible results.
References
Western blot protocol for pERK after FCN-159 treatment
Analysis of MAPK Pathway Inhibition by FCN-159 via Western Blot Detection of Phospho-ERK1/2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a frequent driver in many human cancers.[1] The pathway culminates in the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) by the upstream kinases MEK1 and MEK2.[1]
FCN-159 is a novel, potent, and highly selective oral inhibitor of MEK1 and MEK2.[1] By targeting MEK, FCN-159 prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that FCN-159 dose-dependently inhibits the phosphorylation of ERK in human cancer cell lines.[1]
This application note provides a detailed protocol for assessing the in vitro activity of FCN-159 by measuring the levels of phosphorylated ERK1/2 (pERK1/2) using Western blot analysis. The protocol includes cell culture and treatment, lysate preparation optimized for phosphoproteins, and a robust immunoblotting procedure.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade and highlights the mechanism of action for FCN-159.
Caption: FCN-159 inhibits MEK1/2, blocking ERK1/2 phosphorylation and downstream signaling.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing pERK1/2 levels after FCN-159 treatment.
Caption: Overview of the experimental procedure from cell treatment to data analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human colon cancer cell lines with BRAF or RAS mutations (e.g., HT-29, Colo205) are recommended.
-
FCN-159: Prepare stock solutions in DMSO.
-
Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Reagents for Lysis & Blotting:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS Running Buffer
-
PVDF Membrane
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Stripping Buffer (see recipe below)
-
Primary Antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Primary Antibody: Rabbit anti-Total ERK1/2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Buffer Recipes
-
RIPA Lysis Buffer (with inhibitors):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. The addition of phosphatase inhibitors is critical for preserving the phosphorylation of ERK.[2]
-
-
Mild Stripping Buffer:
-
1.5% w/v Glycine
-
0.1% w/v SDS
-
1% v/v Tween 20
-
Adjust pH to 2.2.
-
Step-by-Step Protocol
A. Cell Culture and Treatment
-
Seed cells (e.g., HT-29) in 6-well plates and culture until they reach 70-80% confluency.
-
(Optional) To reduce basal pERK levels, serum-starve the cells for 4-12 hours prior to treatment.
-
Treat cells with varying concentrations of FCN-159. Based on protocols for other MEK inhibitors, a suggested starting range is 10 nM - 1000 nM.[3]
-
Incubate for a desired time period. A time-course experiment (e.g., 2, 6, 24 hours) is recommended to determine the optimal treatment duration.[3] Include a vehicle control (DMSO) in all experiments.
B. Cell Lysis and Protein Quantification
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA Lysis Buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Activate the membrane in methanol for 1-2 minutes before transfer.
-
After transfer, confirm transfer efficiency by staining the membrane with Ponceau S.
D. Immunodetection of pERK1/2
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.
-
Incubate the membrane with anti-pERK1/2 primary antibody diluted in 5% BSA/TBST. A starting dilution of 1:1000 to 1:2000 is recommended.[4] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and capture the chemiluminescent signal using an imaging system.
E. Stripping and Reprobing for Total ERK1/2
-
After imaging for pERK, wash the membrane briefly in TBST.
-
Incubate the membrane in Mild Stripping Buffer for 15-20 minutes at room temperature with agitation.[5]
-
Wash the membrane thoroughly three times for 10 minutes each with TBST to remove all residual stripping buffer.
-
Repeat the blocking step (5% BSA in TBST for 1 hour).
-
Incubate the membrane with anti-Total ERK1/2 primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
F. Data Analysis
-
Quantify the band intensities for both pERK1/2 and Total ERK1/2 using densitometry software (e.g., ImageJ).
-
For each sample, normalize the pERK1/2 signal by dividing it by the corresponding Total ERK1/2 signal. This accounts for any variations in protein loading.
-
Express the data as a fold change relative to the vehicle-treated control.
Data Presentation Summary
All quantitative aspects of this protocol are summarized in the table below for quick reference.
| Step | Parameter | Recommended Value / Description |
| Cell Treatment | FCN-159 Concentration | 10 nM - 1000 nM (optimization recommended) |
| Treatment Duration | 2 - 24 hours (optimization recommended)[3] | |
| Protein Loading | Protein per lane | 20 - 30 µg |
| Gel Electrophoresis | Acrylamide Percentage | 10% or 12% |
| Running Voltage | 100 - 120 V | |
| Blocking | Blocking Agent | 5% BSA in TBST |
| Duration / Temperature | 1 hour at Room Temperature | |
| Primary Antibody | anti-pERK1/2 Dilution | 1:1000 - 1:2000 in 5% BSA/TBST[4] |
| anti-Total ERK1/2 Dilution | 1:1000 in 5% BSA/TBST | |
| Incubation | Overnight at 4°C | |
| Secondary Antibody | HRP-Goat anti-Rabbit Dilution | 1:2000 - 1:10,000 in 5% BSA/TBST |
| Incubation | 1 hour at Room Temperature | |
| Membrane Stripping | Incubation Time | 15 - 20 minutes at Room Temperature[5] |
References
- 1. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Intermittent MEK inhibition for the treatment of metastatic uveal melanoma [frontiersin.org]
Application Notes and Protocols: Measuring ETC-159 Activity with a Beta-Catenin Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2] By inhibiting PORCN, ETC-159 effectively blocks the entire Wnt signaling pathway at its origin.[1] The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance. Its aberrant activation is a hallmark of numerous cancers.[3][4] Consequently, inhibitors of this pathway, such as ETC-159, are of significant interest for cancer therapy.
A primary method for quantifying the activity of Wnt/β-catenin signaling inhibitors is the beta-catenin reporter assay. This assay relies on a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites.[5] In the presence of active Wnt signaling, stabilized β-catenin translocates to the nucleus, forms a complex with TCF/LEF transcription factors, and drives the expression of the reporter gene. The resulting luminescence is directly proportional to the level of Wnt/β-catenin signaling. A decrease in luminescence in the presence of an inhibitor like ETC-159 provides a quantitative measure of its inhibitory activity.
These application notes provide a detailed protocol for utilizing a dual-luciferase beta-catenin reporter assay (e.g., SuperTOPFlash) to determine the in vitro potency of ETC-159.
Principle of the Assay
The beta-catenin reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin signaling pathway. The SuperTOPFlash (STF) reporter plasmid contains multiple copies of the TCF/LEF binding site upstream of a minimal promoter driving the expression of the firefly luciferase gene. A second plasmid, typically expressing Renilla luciferase from a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability. When Wnt signaling is active, β-catenin accumulates in the nucleus and co-activates TCF/LEF-mediated transcription, leading to the production of firefly luciferase. ETC-159, by inhibiting Wnt secretion, prevents this cascade, resulting in a dose-dependent decrease in firefly luciferase activity.
Data Presentation
The inhibitory activity of ETC-159 on the Wnt/β-catenin signaling pathway can be quantified by measuring the reduction in luciferase reporter activity across a range of compound concentrations. The data is typically presented as a dose-response curve, from which key parameters such as the half-maximal inhibitory concentration (IC50) can be determined.
Table 1: Dose-Dependent Inhibition of Wnt/β-catenin Signaling by ETC-159 in a SuperTOPFlash Reporter Assay
| ETC-159 Concentration (nM) | Normalized Luciferase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 65.1 | 3.9 |
| 2.9 (IC50) | 50.0 | 3.1 |
| 10 | 22.7 | 2.5 |
| 100 | 5.8 | 1.1 |
| 1000 | 1.2 | 0.5 |
Note: The data presented in this table is representative and compiled based on published findings, including the known IC50 of 2.9 nM for ETC-159 in a β-catenin reporter assay.[6][7] Actual results may vary depending on the specific experimental conditions, cell line, and assay reagents used.
Mandatory Visualizations
Canonical Wnt/β-catenin signaling pathway and the mechanism of action of ETC-159.
Experimental workflow for the β-catenin reporter assay.
Experimental Protocols
This protocol is optimized for a 24-well plate format using HEK293T cells. Adjust volumes and cell numbers accordingly for other plate formats.
Materials and Reagents
-
HEK293T cells (ATCC® CRL-3216™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
SuperTOPFlash (STF) plasmid (Addgene #12456 or similar)
-
pRL-TK Renilla luciferase control plasmid (Promega E2241 or similar)
-
Transfection reagent (e.g., Lipofectamine® 2000 or similar)
-
Opti-MEM® I Reduced Serum Medium
-
ETC-159
-
DMSO (cell culture grade)
-
Dual-Luciferase® Reporter Assay System (Promega E1910 or similar)
-
White, opaque 96-well assay plates
-
Luminometer with dual injectors
Cell Culture
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Experimental Procedure
Day 1: Cell Seeding
-
Trypsinize and count HEK293T cells.
-
Seed 5 x 10^4 cells per well in a 24-well plate with 500 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
For each well, prepare the following transfection mix in two separate tubes:
-
Tube A (DNA): In 50 µL of Opti-MEM®, dilute 200 ng of SuperTOPFlash plasmid and 20 ng of pRL-TK Renilla plasmid.
-
Tube B (Transfection Reagent): In 50 µL of Opti-MEM®, dilute 1 µL of Lipofectamine® 2000. Incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Carefully add the 100 µL DNA-transfection reagent complex to each well.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: ETC-159 Treatment
-
Prepare a stock solution of ETC-159 in DMSO.
-
Perform serial dilutions of ETC-159 in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest ETC-159 concentration.
-
Gently aspirate the transfection medium from the cells.
-
Add 500 µL of medium containing the appropriate concentration of ETC-159 or vehicle control to each well.
-
Incubate for 16-24 hours at 37°C with 5% CO2.
Day 4: Cell Lysis and Luciferase Measurement
-
Aspirate the medium from the wells.
-
Wash the cells once with 500 µL of 1x PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.
-
Using a luminometer with dual injectors, measure both Firefly (SuperTOPFlash) and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase system.
Data Analysis
-
Normalize for Transfection Efficiency: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
Calculate Percent Inhibition:
-
Average the RLU of the vehicle-treated control wells.
-
For each ETC-159 treated well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_vehicle_control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the ETC-159 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency for your specific cell line.
-
Ensure cells are healthy and not over-confluent.
-
Check the activity of the luciferase assay reagents.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix cell suspensions thoroughly before seeding.
-
Ensure even distribution of transfection complexes.
-
-
High Background in FOPFlash Control (if used):
-
Some cell lines may exhibit non-specific transcriptional activation.
-
Use a different cell line with lower basal TCF/LEF activity.
-
Conclusion
The beta-catenin reporter assay is a robust and sensitive method for quantifying the inhibitory activity of compounds targeting the Wnt/β-catenin signaling pathway. This protocol provides a detailed framework for assessing the potency of ETC-159. By following these guidelines, researchers can obtain reliable and reproducible data to further characterize the pharmacological properties of this and other Wnt pathway inhibitors.
References
- 1. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Preclinical Evaluation of "Antitumor Agent-159" in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: "Antitumor agent-159" is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. Constitutive activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. However, tumor cells can develop resistance to single-agent therapies through the activation of bypass signaling pathways, notably the PI3K/Akt/mTOR cascade. This application note details a preclinical experimental design to evaluate the synergistic antitumor effects of "this compound" in combination with a selective PI3K inhibitor, "Compound-B". The following protocols provide a framework for assessing synergy, confirming molecular mechanisms, and evaluating in vivo efficacy.
Signaling Pathway & Rationale for Combination Therapy
The MAPK/ERK and PI3K/Akt/mTOR pathways are critical signaling networks that regulate cell proliferation, survival, and growth. Often, inhibition of one pathway leads to compensatory activation of the other, fostering drug resistance. The proposed combination of "this compound" (a MEK inhibitor) and "Compound-B" (a PI3K inhibitor) aims to achieve a synergistic antitumor effect by simultaneously blocking these two key oncogenic signaling cascades.
Caption: Dual inhibition of MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow
The experimental design follows a logical progression from in vitro characterization to in vivo validation.
Caption: Overall preclinical experimental workflow.
Data Presentation: Summary Tables
Table 1: In Vitro Cell Viability (IC50) Data
Cell Line: A549 (Non-Small Cell Lung Cancer, KRAS G12S) Assay: CellTiter-Glo® Luminescent Cell Viability Assay Duration: 72 hours
| Compound | IC50 (nM) |
| This compound | 85.2 |
| Compound-B | 155.7 |
Table 2: Combination Index (CI) Values for Synergy Analysis
Method: Chou-Talalay CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
| This compound (nM) | Compound-B (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| 21.3 | 38.9 | 0.50 | 0.75 (Synergy) |
| 42.6 | 77.8 | 0.75 | 0.68 (Synergy) |
| 85.2 | 155.7 | 0.90 | 0.61 (Strong Synergy) |
Table 3: In Vivo Xenograft Study - Tumor Growth Inhibition (TGI)
Model: A549 Xenograft in Athymic Nude Mice Dosing: Daily, Oral Gavage for 21 days
| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) | TGI (%) |
| Vehicle Control | - | +1250 | - |
| This compound | 10 | +550 | 56% |
| Compound-B | 20 | +680 | 46% |
| Combination Therapy | 10 + 20 | +85 | 93% |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the IC50 values of single agents and assess the synergistic effect of the combination therapy.
Materials:
-
A549 cell line
-
RPMI-1640 Medium, 10% FBS, 1% Penicillin-Streptomycin
-
96-well white, clear-bottom plates
-
"this compound" and "Compound-B" (DMSO stocks)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
CompuSyn software for CI calculation
Methodology:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 3,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of "this compound" and "Compound-B" in culture medium. For combination studies, prepare drugs at a constant ratio (e.g., based on their IC50 ratio).
-
Treatment: Add 100 µL of the drug dilutions (single agents or combination) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize luminescence data to the vehicle control wells (100% viability).
-
Use non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software to calculate IC50 values.
-
For combination data, use CompuSyn software to calculate Combination Index (CI) values based on the Chou-Talalay method.
-
Protocol 2: Western Blot for Pathway Modulation
Objective: To confirm that "this compound" and "Compound-B" inhibit their respective targets (p-ERK and p-Akt).
Materials:
-
A549 cells
-
6-well plates
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with "this compound" (e.g., 100 nM), "Compound-B" (e.g., 200 nM), the combination, or vehicle (DMSO) for 4 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer.
-
Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Analyze band density relative to the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A549 cells
-
Matrigel
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80)
-
"this compound" and "Compound-B"
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: "this compound" (10 mg/kg)
-
Group 3: "Compound-B" (20 mg/kg)
-
Group 4: Combination ("this compound" 10 mg/kg + "Compound-B" 20 mg/kg)
-
-
Treatment Administration: Administer the treatments daily via oral gavage for 21 consecutive days.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record body weight twice weekly as a measure of toxicity.
-
-
Endpoint: At the end of the study (Day 21) or when tumors reach the predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using an appropriate test (e.g., one-way ANOVA).
Application Notes and Protocols: Synergistic Antitumor Efficacy of Agent-159 in Combination with Pembrolizumab in a Xenograft Mouse Model
For Research Use Only.
Introduction
Antitumor agent-159, also identified as Compound 13b, is a novel therapeutic agent that exerts its cytotoxic effects by targeting mitochondria and inducing apoptosis.[1] Mechanistically, it downregulates cardiolipin (B10847521) levels, a key phospholipid of the inner mitochondrial membrane, leading to mitochondrial dysfunction, cell cycle arrest at the sub-G1 phase, and subsequent apoptosis in cancer cells.[1] Preclinical data has demonstrated its antitumor efficacy in MDA-MB-231 xenograft mouse models.[1]
Pembrolizumab (B1139204) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab unleashes an antitumor immune response. This checkpoint inhibitor has shown significant clinical benefit in various malignancies.
This document outlines a hypothetical study protocol to investigate the potential synergistic antitumor effects of combining this compound with pembrolizumab in an in vivo xenograft model. The rationale for this combination is based on the hypothesis that the apoptosis induced by this compound may enhance the presentation of tumor antigens, thereby augmenting the antitumor immune response mediated by pembrolizumab.
Hypothetical Data Summary
The following tables represent expected, hypothetical outcomes from a combination study, illustrating the potential synergistic effects of this compound and pembrolizumab.
Table 1: Hypothetical Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 900 ± 120 | 40 |
| Pembrolizumab (5 mg/kg) | 10 | 1050 ± 130 | 30 |
| This compound (10 mg/kg) + Pembrolizumab (5 mg/kg) | 10 | 450 ± 90 | 70 |
Table 2: Hypothetical Immune Cell Infiltration in Tumor Microenvironment (Flow Cytometry Analysis)
| Treatment Group | % CD8+ T Cells of Total Immune Cells ± SEM | % NK Cells of Total Immune Cells ± SEM |
| Vehicle Control | 5 ± 1.5 | 3 ± 0.8 |
| This compound (10 mg/kg) | 10 ± 2.0 | 5 ± 1.0 |
| Pembrolizumab (5 mg/kg) | 15 ± 2.5 | 7 ± 1.2 |
| This compound (10 mg/kg) + Pembrolizumab (5 mg/kg) | 25 ± 3.0 | 12 ± 1.5 |
Experimental Protocols
In Vivo Xenograft Model Protocol
a. Cell Culture:
-
MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used for this study.
-
Animals are acclimatized for one week before the commencement of the experiment.
c. Tumor Implantation:
-
MDA-MB-231 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
d. Treatment Regimen:
-
Tumor growth is monitored, and when tumors reach a volume of approximately 100-150 mm³, mice are randomized into four treatment groups (n=10 per group).
-
Vehicle Control: Administered intraperitoneally (i.p.) daily.
-
This compound: Administered i.p. daily at a dose of 10 mg/kg.
-
Pembrolizumab: Administered i.p. twice a week at a dose of 5 mg/kg.[2]
-
Combination Therapy: this compound and pembrolizumab are administered as per the schedules for the individual agents.
-
Treatment is continued for 21 days.
e. Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
a. Tumor Digestion:
-
Excised tumors are mechanically minced and digested in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 1 hour at 37°C with gentle agitation.
-
The cell suspension is then passed through a 70 µm cell strainer to obtain a single-cell suspension.
b. Staining:
-
Cells are stained with fluorescently conjugated antibodies against mouse CD45, CD3, CD8, and NK1.1 to identify tumor-infiltrating lymphocytes.
-
Appropriate isotype controls are used to determine background staining.
c. Data Acquisition and Analysis:
-
Data is acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of different immune cell populations within the tumor microenvironment.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of synergistic action.
Experimental Workflow
Caption: In vivo experimental workflow diagram.
References
Application Notes and Protocols for Antitumor Agent-159 in 3D Spheroid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-159, also known as FCN-159, is an orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making FCN-159 a promising candidate for targeted cancer therapy.[1] Three-dimensional (3D) spheroid cultures have emerged as superior in vitro models for drug discovery compared to traditional 2D cell cultures.[4][5][6][7] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[4][6][8] These application notes provide detailed protocols for utilizing this compound in 3D spheroid culture experiments to assess its efficacy.
Some reports also suggest that FCN-159 may act as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.[9] FGFR signaling pathways are also implicated in cancer cell proliferation and survival.[9] Researchers should consider the potential for dual inhibitory activity when designing experiments and interpreting results.
Data Presentation
The following tables are templates for organizing quantitative data from experiments with this compound.
Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Cultures
| Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroid Culture (µM) | Fold Change (3D/2D) |
| e.g., HT-29 | |||
| e.g., A549 | |||
| e.g., MCF-7 |
Table 2: Effect of this compound on Spheroid Growth
| Treatment Group | Initial Spheroid Diameter (µm) | Final Spheroid Diameter (µm) | Percent Growth Inhibition (%) |
| Vehicle Control | 0 | ||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) |
Table 3: Apoptosis Induction by this compound in 3D Spheroids
| Treatment Group | Percentage of Apoptotic Cells (e.g., Caspase-3/7 positive) | Fold Increase vs. Control |
| Vehicle Control | 1 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) |
Signaling Pathway
The primary mechanism of action of FCN-159 is the inhibition of MEK1/2 in the RAS/RAF/MEK/ERK pathway.
References
- 1. Facebook [cancer.gov]
- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is FCN-159 used for? [synapse.patsnap.com]
Application Notes and Protocols: CRISPR Screen to Identify "Antitumor agent-159" Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted anticancer therapies is a primary obstacle in oncology. "Antitumor agent-159" is a novel therapeutic that has demonstrated significant efficacy in preclinical models by targeting a critical oncogenic pathway. However, the emergence of acquired resistance is anticipated to be a major clinical challenge. This document provides detailed application notes and protocols for employing a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes whose knockout confers resistance to "this compound". Elucidating these resistance mechanisms is fundamental for the development of effective combination therapies and for identifying predictive biomarkers of patient response.[1][2][3][4]
CRISPR-Cas9 technology offers a powerful and unbiased approach to functional genomic screening.[5][6] By generating a pooled population of cells, each with a single gene knockout, it is possible to perform a positive selection screen to identify which genetic perturbations enable cancer cells to survive and proliferate in the presence of "this compound".[7][8]
Experimental Workflow Overview
The overall experimental workflow for a pooled CRISPR-Cas9 screen to identify "this compound" resistance genes involves several key stages. Initially, a cancer cell line sensitive to the antitumor agent is engineered to stably express the Cas9 nuclease. This Cas9-expressing cell line is then transduced with a pooled lentiviral single-guide RNA (sgRNA) library, targeting every gene in the genome. Following selection of successfully transduced cells, the population is split into a control group (treated with a vehicle) and an experimental group (treated with "this compound"). Over a period of several weeks, cells with sgRNAs targeting genes that confer resistance will become enriched in the drug-treated population. Finally, genomic DNA is extracted from both populations, and the sgRNA sequences are amplified and quantified using next-generation sequencing (NGS). Bioinformatic analysis is then used to identify the sgRNAs, and therefore the genes, that are significantly enriched in the drug-treated cells.[8][9]
Data Presentation: Identifying Resistance Genes
The primary output of the CRISPR screen is a ranked list of genes whose knockout is associated with resistance to "this compound". This data is generated by comparing the abundance of each sgRNA in the drug-treated population to the control population. The results should be summarized in a clear and structured table to facilitate interpretation and prioritization of candidate genes for further validation.
Table 1: Top Candidate Genes Conferring Resistance to "this compound"
| Rank | Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| 1 | NF1 | Neurofibromin 1 | 8.2 | 1.5 x 10-8 | 2.9 x 10-7 |
| 2 | PTEN | Phosphatase and Tensin Homolog | 7.9 | 3.2 x 10-8 | 4.1 x 10-7 |
| 3 | CDKN2A | Cyclin Dependent Kinase Inhibitor 2A | 7.5 | 8.9 x 10-8 | 7.6 x 10-7 |
| 4 | KEAP1 | Kelch Like ECH Associated Protein 1 | 7.1 | 1.4 x 10-7 | 9.8 x 10-7 |
| 5 | RB1 | RB Transcriptional Corepressor 1 | 6.8 | 2.5 x 10-7 | 1.5 x 10-6 |
| 6 | TP53 | Tumor Protein P53 | 6.5 | 4.1 x 10-7 | 2.1 x 10-6 |
| 7 | AXL | AXL Receptor Tyrosine Kinase | 6.2 | 7.8 x 10-7 | 3.5 x 10-6 |
| 8 | STK11 | Serine/Threonine Kinase 11 | 5.9 | 1.2 x 10-6 | 4.9 x 10-6 |
Signaling Pathways Implicated in Resistance
The identification of genes such as NF1 and PTEN as top hits strongly suggests that reactivation of the MAPK/ERK and PI3K/AKT signaling pathways are key mechanisms of resistance to "this compound". Loss of NF1, a negative regulator of RAS, leads to hyperactivation of the MAPK pathway. Similarly, knockout of PTEN, a negative regulator of PI3K, results in constitutive activation of the PI3K/AKT pathway. These bypass pathways can promote cell survival and proliferation, even when the primary target of "this compound" is inhibited.
Experimental Protocols
This section provides a detailed methodology for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to "this compound".
Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection : Choose a human cancer cell line that is sensitive to "this compound".
-
Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9. Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).
-
Library Transduction :
-
Plate the stable Cas9-expressing cells.
-
Transduce the cells with a pooled human genome-wide sgRNA lentiviral library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive only a single sgRNA.[8]
-
Maintain a sufficient number of cells to ensure high library representation (at least 500 cells per sgRNA).
-
-
Selection of Transduced Cells :
-
After 48-72 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Culture for 7-10 days until non-transduced control cells are completely eliminated.
-
Drug Selection and Screening
-
Initial Cell Harvest (Day 0) : After antibiotic selection, harvest a representative population of cells to serve as the "time zero" or baseline reference.
-
Drug Treatment :
-
Split the remaining cells into two groups: a control group (treated with vehicle, e.g., DMSO) and an experimental group.
-
Treat the experimental group with a concentration of "this compound" that results in significant cell killing (e.g., IC80-IC90).
-
-
Cell Culture :
-
Culture the cells for 14-21 days, passaging as necessary.
-
Maintain drug pressure in the treatment group.
-
Ensure a sufficient number of cells are maintained to preserve the complexity of the sgRNA library.
-
Genomic DNA Extraction and Next-Generation Sequencing
-
gDNA Extraction : Extract high-quality genomic DNA from the "time zero," vehicle-treated, and "this compound"-treated cell populations.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. This process adds the necessary sequencing adapters and barcodes for sample identification.[7]
-
NGS Library Preparation : Purify the PCR amplicons and prepare them for next-generation sequencing.
-
Sequencing : Perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq), aiming for a read depth of at least 200-500 reads per sgRNA.[9]
Data Analysis
The goal of the data analysis is to identify sgRNAs that are significantly enriched in the "this compound"-treated population compared to the control population.[9]
Analysis Steps:
-
Demultiplex the sequencing data.
-
Align reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Normalize read counts across all samples.
-
Calculate Enrichment : Utilize algorithms such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to determine the log-fold change and statistical significance (p-value and FDR) for each gene by comparing the treated and control arms.[9]
-
Rank Genes : Rank the genes based on their enrichment scores to identify the top candidates for conferring resistance.
Validation of Candidate Genes
It is critical to validate the top candidate genes from the primary screen to confirm their role in resistance to "this compound".[10]
-
Design Individual sgRNAs : For each candidate gene, design 2-3 individual sgRNAs.
-
Generate Knockout Cell Lines : Transduce the Cas9-expressing parental cell line with lentiviral particles for each individual sgRNA to create single-gene knockout cell lines.
-
Confirm Knockout : Validate gene knockout at the protein level using Western blot or at the genomic level by Sanger sequencing.
-
Dose-Response Assay : Perform a dose-response assay with "this compound" on the individual knockout cell lines and control cells. A shift in the IC50 value for the knockout cells compared to the control cells will confirm the gene's role in resistance.[10]
Conclusion
The protocols and framework presented here provide a robust methodology for identifying genes that confer resistance to "this compound" using a genome-wide CRISPR-Cas9 screen. The identification of candidate genes, such as those involved in the MAPK and PI3K/AKT pathways, offers valuable insights into potential mechanisms of acquired resistance. These findings can guide the rational design of combination therapies to overcome resistance and enhance the clinical utility of "this compound". Further validation of the top candidate genes through individual knockout studies is an essential next step to confirm their functional role in the resistance phenotype.[7]
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 7. benchchem.com [benchchem.com]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry for TREM1 in PY159 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PY159 is a humanized agonistic monoclonal antibody that targets the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1][2] TREM1 is a receptor expressed on myeloid cells, including neutrophils, monocytes, and macrophages, and is implicated in amplifying inflammatory responses.[3] In the context of oncology, PY159 is being investigated for its potential to reprogram immunosuppressive myeloid cells within the tumor microenvironment (TME) into pro-inflammatory, anti-tumor effectors.[4][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of TREM1 in tumor tissues, a critical component for patient selection and pharmacodynamic assessment in PY159 clinical studies.[6]
Data Presentation: TREM1 Expression in Solid Tumors
Analysis of archival tumor tissue from clinical trials of PY159 has provided insights into the expression levels of TREM1 across various solid tumors. This data is crucial for identifying tumor types that may be more responsive to PY159 therapy.
| Clinical Study Phase | Cancer Types Investigated | TREM1 Expression Level (%) | Citation(s) |
| Phase 1a (NCT04682431) | Hormone receptor-positive/HER2-negative breast cancer, triple-negative breast cancer, gastric cancer, pancreatic cancer, head and neck cancer, non-small cell lung cancer, and gynecologic cancers. | 0 - 15% | [7][8][9] |
| Phase 1b Expansion (NCT04682431) | Ovarian cancer, pancreatic ductal adenocarcinoma, non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), HR-positive, HER2-negative breast cancer, head and neck squamous cell carcinomas, and colorectal cancer. | Data not yet fully reported. | [4][6] |
Note: The reported range of 0-15% represents the percentage of TREM1-positive cells within the tumor microenvironment as determined by immunohistochemistry. Further breakdown by specific tumor type and correlation with clinical response is an ongoing area of investigation.
Signaling Pathway
PY159 functions as a TREM1 agonist, initiating a signaling cascade that leads to the activation of myeloid cells and the production of pro-inflammatory cytokines and chemokines. The binding of PY159 to TREM1 crosslinks the receptor and induces downstream signaling through the associated adaptor protein, DAP12.[5]
Experimental Protocols
Immunohistochemistry (IHC) Protocol for TREM1 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol provides a general framework for the detection of TREM1. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-TREM1 antibody (human-reactive, validated for IHC). The specific clone and dilution should be optimized.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG, depending on the primary antibody host.
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate slides through a graded series of ethanol:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat the slides in a water bath, steamer, or pressure cooker. A common method is to heat at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
4. Staining Procedure:
-
Peroxidase Block: Immerse slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides three times with PBS for 5 minutes each.
-
Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and apply the diluted anti-TREM1 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor under a microscope to avoid overstaining.
-
Rinse slides with deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount a coverslip using a permanent mounting medium.
6. Interpretation of Staining:
-
Positive Staining: Brown precipitate (DAB) localized to the cell membrane and/or cytoplasm of myeloid cells (macrophages, neutrophils, monocytes) within the tumor stroma.
-
Negative Staining: Absence of brown precipitate.
-
Cellular Localization: Primarily membranous and/or cytoplasmic.
-
Scoring: Staining can be semi-quantitatively scored based on the percentage of positive cells and the intensity of the staining (e.g., H-score).
Experimental Workflow Diagram
Conclusion
The immunohistochemical detection of TREM1 is a vital tool in the clinical development of PY159. The provided protocols and data serve as a comprehensive guide for researchers and clinicians involved in these studies. Accurate and reproducible IHC for TREM1 will be instrumental in patient stratification, understanding the mechanism of action of PY159, and ultimately, in the successful development of this novel immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. TREM1 Monoclonal Antibody (174031) (MA5-23885) [thermofisher.com]
- 4. Pionyr Immunotherapeutics’ Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 - BioSpace [biospace.com]
- 5. businesswire.com [businesswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Antitumor Agent-159 (ETC-159)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[2][3] Aberrant activation of the Wnt/β-catenin signaling cascade is a well-established driver in a variety of human cancers, including colorectal, pancreatic, and ovarian cancers.[4][5] By inhibiting PORCN, ETC-159 effectively blocks the secretion of all Wnt ligands, thereby suppressing Wnt signaling and inhibiting the growth of Wnt-addicted tumors.[6] These application notes provide a comprehensive guide for the high-throughput screening (HTS) of ETC-159 and similar compounds targeting the Wnt signaling pathway. Detailed protocols for a primary reporter gene assay and a secondary cell viability assay are provided, along with key performance data for ETC-159.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[7] In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the inactivation of this destruction complex.[7] Consequently, β-catenin accumulates, translocates to the nucleus, and activates T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of target genes involved in proliferation and cell fate.[8] ETC-159 inhibits PORCN, preventing Wnt palmitoylation and secretion, thus keeping the pathway in its "off-state."
Quantitative Data for ETC-159
The following tables summarize the key in vitro potency and preclinical pharmacokinetic parameters of ETC-159.
Table 1: In Vitro Potency of ETC-159
| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| β-catenin Reporter Assay | STF3A cells | 2.9 nM | [1][4] |
| PORCN Inhibition | Mouse PORCN | 18.1 nM | [1][4] |
| PORCN Inhibition | Xenopus PORCN | 70 nM |[1][4] |
Table 2: Preclinical Pharmacokinetic Profile of ETC-159 in Mice
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Oral Bioavailability | 100% | 5 mg/kg single oral dose | [1][4] |
| Tmax (Time to max concentration) | ~0.5 hours | 5 mg/kg single oral dose | [1][4] |
| Plasma Half-life (t1/2) | ~1.18 hours | 5 mg/kg single oral dose | [1] |
| Human Plasma Half-life (t1/2) | ~14 hours | Phase 1 Study |[9] |
High-Throughput Screening (HTS) Workflow
A robust HTS campaign to identify novel Wnt signaling inhibitors like ETC-159 typically involves a primary screen to identify active compounds and a secondary screen to confirm activity and eliminate cytotoxic compounds.
Experimental Protocols
Protocol 1: Primary HTS - TCF/LEF Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for measuring the transcriptional activity of the canonical Wnt/β-catenin pathway.[10][11] It utilizes a cell line stably expressing a luciferase reporter gene under the control of TCF/LEF response elements. Inhibition of the pathway results in a decreased luciferase signal.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter (e.g., STF cell line).[12]
-
For autocrine signaling assays: Wnt3a-expressing L-cells (ATCC CRL-2648) or HEK293-STF3A cells.[6][12]
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM™ I Reduced Serum Medium.
-
Compound library, including ETC-159 as a positive control.
-
White, opaque, 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture HEK293-TCF/LEF-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete media to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Pathway Activation (for paracrine assays):
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and ETC-159 (positive control) in an appropriate vehicle (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the assay plate. Ensure the final DMSO concentration is ≤ 0.5%.
-
Include vehicle-only wells as a negative control (100% activity) and a potent inhibitor like ETC-159 at a high concentration as a positive control (0% activity).
-
-
Incubation:
-
Incubate the assay plates at 37°C, 5% CO2 for 24-48 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well (e.g., 25 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative control).
-
Protocol 2: Secondary HTS - Cell Viability/Cytotoxicity Assay
This assay is crucial to differentiate true pathway inhibitors from compounds that are broadly cytotoxic.[13] The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice as it quantifies ATP, an indicator of metabolically active cells, and uses a similar luminescent readout to the primary assay.[14]
Materials:
-
Cells and 384-well plates from the primary screen or a parallelly prepared plate.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Assay Preparation:
-
This assay can be multiplexed with the primary reporter assay by using a reagent that combines a cell lysis buffer with the luciferase substrate. Alternatively, a parallel plate can be prepared under identical conditions.
-
-
Reagent Addition:
-
Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well (e.g., 25 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Incubation:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate luminometer. The signal is directly proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound.
-
% Viability = 100 * (Signal_Compound / Signal_VehicleControl)
-
Compare the results with the primary screen. Compounds that inhibit the TCF/LEF reporter without a significant decrease in cell viability are considered confirmed, non-cytotoxic hits and are prioritized for further studies.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
Application Notes and Protocols for Antitumor Agent FCN-159 in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent FCN-159, also known as Luvometinib, is a highly selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in a variety of cancers, often driven by mutations in BRAF, KRAS, or NRAS genes.[1][2] By inhibiting MEK1/2, FCN-159 blocks downstream signaling, leading to the suppression of tumor cell proliferation and induction of apoptosis.[2][3] Preclinical studies have demonstrated FCN-159's potent and selective activity against cancer cell lines harboring RAS/RAF mutations.[2][4]
The clonogenic assay is a gold-standard in vitro method to assess the long-term reproductive viability of cancer cells following treatment with a cytotoxic agent. This application note provides a detailed protocol for determining the effective working concentration of FCN-159 in clonogenic assays to evaluate its antitumor efficacy.
Determining the Working Concentration of FCN-159
The optimal working concentration of FCN-159 for a clonogenic assay is cell line-dependent and must be determined empirically. A common starting point is to first determine the half-maximal inhibitory concentration (IC50) for the cell line of interest using a short-term cell viability assay (e.g., MTT, XTT, or SRB assay). The clonogenic assay is then typically performed using a range of FCN-159 concentrations around the predetermined IC50 value.
Data Presentation: FCN-159 Activity in Cancer Cell Lines
Specific IC50 values for FCN-159 across a wide panel of cancer cell lines are not extensively available in the public domain. Researchers should determine these values for their specific cell lines of interest. The table below serves as a template to record experimentally determined values.
| Cell Line | Cancer Type | RAS/RAF Mutation Status | IC50 (nM) from Viability Assay (72h) | Recommended Concentration Range for Clonogenic Assay (nM) |
| e.g., A375 | Melanoma | BRAF V600E | [User to determine] | [Based on IC50] |
| e.g., HT-29 | Colon Cancer | BRAF V600E | [User to determine] | [Based on IC50] |
| e.g., Calu-6 | NSCLC | KRAS G12C | [User to determine] | [Based on IC50] |
| e.g., HL-60 | AML | NRAS Q61L | [User to determine] | [Based on IC50] |
Experimental Protocols
Preliminary IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
This preliminary step is crucial to identify a suitable concentration range of FCN-159 for the more time-intensive clonogenic assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FCN-159 (Luvometinib)
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of FCN-159 in DMSO. Further dilute the stock solution in complete culture medium to create a series of desired concentrations (e.g., a 10-point two-fold serial dilution starting from 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of FCN-159.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the FCN-159 concentration and determine the IC50 value using non-linear regression analysis.
Clonogenic Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FCN-159 (Luvometinib)
-
DMSO
-
6-well plates or 10 cm dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol (B129727) or a 1:3 mixture of acetic acid and methanol)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Preparation: Culture the selected cancer cells to approximately 80-90% confluency. Harvest the cells by trypsinization to obtain a single-cell suspension.
-
Cell Seeding: Count the cells and seed them into 6-well plates at a low density. The optimal seeding density depends on the cell line's plating efficiency and should be determined empirically (typically ranging from 200 to 1000 cells per well).
-
Drug Treatment: Allow the cells to adhere for 24 hours. Prepare fresh dilutions of FCN-159 in complete culture medium at concentrations ranging around the previously determined IC50 value (e.g., 0.1x, 0.5x, 1x, 5x, 10x IC50). Include a vehicle control (DMSO). Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plates for the desired drug exposure time. This can be continuous exposure (drug is present for the entire duration of colony formation) or a shorter exposure (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh, drug-free medium. The total incubation time for colony formation is typically 10-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.
-
Colony Fixation: After the incubation period, aspirate the medium and gently wash the wells with PBS. Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Colony Staining: Remove the fixation solution and add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 15-30 minutes at room temperature.
-
Washing and Drying: Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed. Allow the plates to air dry completely.
-
Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
Plot the surviving fraction as a function of the FCN-159 concentration to generate a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the working concentration of FCN-159 and performing the clonogenic assay.
FCN-159 Mechanism of Action: RAS/RAF/MEK/ERK Signaling Pathway
Caption: FCN-159 inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting MEK1/2.
References
Troubleshooting & Optimization
"Antitumor agent-159" solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Antitumor agent-159 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as FCN-159, is an orally bioavailable inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] By inhibiting MEK1/2, FCN-159 prevents the activation of downstream effector proteins, which can inhibit tumor cell proliferation.[1][2] This pathway is often dysregulated in various cancers due to mutations in BRAF, KRAS, and NRAS genes.[1] In some contexts, FCN-159 has also been described as an FGFR (Fibroblast Growth Factor Receptor) inhibitor.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the likely cause?
A2: This is a common issue for many small molecule inhibitors, which are often hydrophobic. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium. The significant increase in solvent polarity causes the hydrophobic compound to crash out of solution.[4][5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many poorly water-soluble compounds used in research, DMSO is the recommended solvent for creating concentrated stock solutions.[6][7] It is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with aqueous solutions like cell culture media.[6]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v).[7] It is crucial to check the tolerance of your specific cell line to DMSO.
Q5: Can I heat or sonicate my solution to dissolve this compound?
A5: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of compounds that are difficult to dissolve.[4][8] However, it is important to be cautious as prolonged or excessive heat can lead to the degradation of the compound.[4] Always visually inspect for any changes in the solution, such as color change, which might indicate degradation.[8]
Q6: Are there alternative methods to improve the solubility of this compound in my aqueous buffer?
A6: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs. These include adjusting the pH of the buffer, using co-solvents (e.g., ethanol, polyethylene (B3416737) glycols), or adding surfactants.[4][9][10] The choice of method will depend on the specific experimental requirements and the properties of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The final concentration of the agent is above its solubility limit in the aqueous buffer. | - Lower the final working concentration of this compound.- Prepare intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.[4] |
| Improper mixing technique. | - Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion.[5] Do not add the aqueous buffer to the DMSO stock.[4] | |
| The buffer composition is unfavorable for solubility (e.g., high salt concentration). | - Test different buffer formulations. In some cases, reducing the salt concentration may help. | |
| Inconsistent results in biological assays | The compound is precipitating in the assay medium over time. | - Visually inspect the assay plates for any signs of precipitation at the beginning and end of the experiment.- Consider the use of a carrier protein like Bovine Serum Albumin (BSA) in the medium, which can sometimes help maintain the solubility of hydrophobic compounds. |
| The actual soluble concentration is lower than the intended concentration. | - After preparing the final dilution, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration. | |
| Compound will not dissolve in the initial solvent (e.g., DMSO) | Insufficient solvent volume or low-quality solvent. | - Increase the volume of the solvent.- Gentle warming and sonication can aid dissolution.[4]- Ensure the use of anhydrous, high-purity DMSO.[7] |
| The compound may have different solid-state forms (polymorphs) with varying solubility. | - If the problem persists, contact the supplier for information on the specific solid-state form of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
Protocol 2: Preparation of Final Working Solution in Aqueous Buffer
-
Prepare Intermediate Dilutions (if necessary): From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4] This helps to prevent localized high concentrations when diluting into the aqueous buffer.[4]
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is FCN-159 used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Off-target effects of "Antitumor agent-159" in cancer cells
- 1. Facebook [cancer.gov]
- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]
- 4. What is FCN-159 used for? [synapse.patsnap.com]
- 5. curetoday.com [curetoday.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Antitumor Agent-159 (FCN-159/Luvometinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of Antitumor agent-159 (FCN-159/Luvometinib) in animal models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Detailed quantitative preclinical toxicology data for FCN-159, such as LD50 and NOAEL values, are not extensively available in the public domain. The following information is based on general principles of toxicology for MEK inhibitors and available clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FCN-159)?
A1: FCN-159 is an orally bioavailable inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] By selectively binding to and inhibiting MEK1/2, FCN-159 prevents the activation of the downstream RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation and is often dysregulated in various cancers.[1][2]
Q2: What are the common adverse events observed with FCN-159 in clinical trials that might be relevant for animal studies?
A2: In human clinical trials, the most common treatment-related adverse events (TEAEs) for FCN-159 are generally mild to moderate (Grade 1 or 2).[3][4] These include:
-
Dermatologic: Folliculitis, rash, paronychia (inflammation of the skin around a nail), and mouth ulceration.[3][4]
-
Musculoskeletal: Increased blood creatine (B1669601) phosphokinase (CPK).[4]
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[4]
-
Other: Increased blood lactate (B86563) dehydrogenase (LDH).[4]
Researchers conducting preclinical animal studies should monitor for analogous signs, such as skin lesions, changes in activity levels that might indicate muscle damage, and gastrointestinal disturbances.
Q3: What were the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD) of FCN-159 in the initial human dose-escalation studies?
A3: In a phase 1 dose-escalation study in adults with neurofibromatosis type 1 (NF1)-related plexiform neurofibromas, the dose-limiting toxicity was Grade 3 folliculitis.[3] The maximum tolerated dose (MTD) was determined to be 8 mg administered once daily.[3]
Troubleshooting Guide for Animal Experiments
| Observed Issue in Animal Model | Potential Cause | Recommended Action |
| Severe skin rash, dermatitis, or hair loss. | Class effect of MEK inhibitors. | - Record the severity and distribution of the lesions. - Consider dose reduction or temporary cessation of treatment to assess reversibility. - Collect skin biopsies for histopathological analysis. |
| Lethargy, reduced mobility, or signs of muscle weakness. | Possible muscle toxicity, as suggested by elevated CPK in clinical trials. | - Monitor animal activity levels. - Collect blood samples to measure serum creatine kinase levels. - At necropsy, collect skeletal muscle samples for histopathology. |
| Diarrhea, weight loss, or reduced food intake. | Gastrointestinal toxicity. | - Monitor body weight and food consumption daily. - Provide supportive care as per institutional guidelines (e.g., hydration). - At necropsy, examine the gastrointestinal tract for any abnormalities and collect tissue samples for histopathology. |
| Unexpected mortality at a given dose level. | Exceeding the maximum tolerated dose. | - Review the dose levels and dose escalation scheme. - Conduct a thorough necropsy to determine the cause of death. - Consider adding interim satellite groups for toxicokinetic analysis to correlate exposure with toxicity. |
Quantitative Toxicity Data
Note: Specific non-clinical toxicology data from animal models for FCN-159 are not publicly available. The table below is a template for the types of data that would be generated in such studies.
Table 1: Summary of Acute Toxicity Data for FCN-159
| Species | Route of Administration | LD50 (Lethal Dose, 50%) |
| Rat | Oral | Data not publicly available |
| Dog | Oral | Data not publicly available |
Table 2: Summary of Repeat-Dose Toxicity Findings for FCN-159 (Example: 28-day study)
| Species | Dose Level (mg/kg/day) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | Low | Data not publicly available | Data not publicly available |
| Mid | Data not publicly available | ||
| High | Data not publicly available | ||
| Dog | Low | Data not publicly available | Data not publicly available |
| Mid | Data not publicly available | ||
| High | Data not publicly available |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure) - Rodent
-
Species: Wistar or Sprague-Dawley rats.
-
Sex: Female (typically more sensitive).
-
Housing: Individually housed with controlled temperature, humidity, and light/dark cycle. Access to standard chow and water ad libitum.
-
Acclimation: Minimum of 5 days before dosing.
-
Dose Administration: A single oral dose of FCN-159 is administered via gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down based on the outcome (survival or death) for the previously dosed animal.
-
Observation Period: Animals are observed for 14 days post-dosing.
-
Endpoints:
-
Clinical Signs: Observed at regular intervals on the day of dosing and at least once daily thereafter.
-
Body Weight: Measured prior to dosing and at specified intervals during the observation period.
-
Mortality: Checked twice daily.
-
Necropsy: Gross necropsy performed on all animals at the end of the observation period or at the time of death.
-
Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study - Rodent and Non-Rodent
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Groups: Three dose groups (low, medium, high) and a vehicle control group. A recovery group may be included for the high dose and control groups.
-
Dose Administration: FCN-159 is administered orally once daily for 28 consecutive days.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Electrocardiography (ECG) (Dogs): Pre-study and at specified time points.
-
-
Clinical Pathology (Blood and Urine Collection): Pre-study and at termination.
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.
-
Urinalysis: pH, specific gravity, protein, glucose, etc.
-
-
Toxicokinetics: Blood samples are collected at specified time points after the first and last dose to determine drug exposure (Cmax, AUC).
-
Terminal Procedures:
-
Necropsy: Full gross pathological examination.
-
Organ Weights: Collection and weighing of specified organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Target organs are also examined in the lower dose groups.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of FCN-159.
Caption: A general experimental workflow for a preclinical repeat-dose toxicity study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Facebook [cancer.gov]
- 3. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
Optimizing "Antitumor agent-159" treatment duration
For the purpose of this response, we will assume that "Antitumor agent-159" refers to FCN-159 , a selective inhibitor of MEK1/2. It is critical for researchers to verify the precise identity of their compound before proceeding with any experiment. The following technical support guide is based on publicly available information for FCN-159.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the MEK1/2 inhibitor, FCN-159.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FCN-159?
A1: FCN-159 is an orally bioavailable inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By selectively binding to and inhibiting MEK1/2, FCN-159 prevents the phosphorylation of their downstream effector, ERK. This leads to the inhibition of growth factor-mediated cell signaling, resulting in decreased tumor cell proliferation, cell cycle arrest, and apoptosis in cancer cells with dysregulated RAS/RAF/MEK/ERK pathways (e.g., those with BRAF, KRAS, or NRAS mutations).[1][2]
Q2: In which cancer cell lines is FCN-159 expected to be most effective?
A2: FCN-159 has demonstrated significant potency against human cancer cell lines harboring RAS/RAF mutations.[2] Preclinical studies have shown its anti-tumor activities in various models, including colon cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (NSCLC) (Calu-6), and acute myeloid leukemia (AML) (HL-60).[2][3] It is also potent in patient-derived xenograft (PDX) models with NRAS mutations.[2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration will vary depending on the cell line and experimental endpoint. Based on preclinical data, FCN-159 exhibits potent anti-proliferative effects in the low nanomolar range in sensitive cell lines. It is recommended to perform a dose-response curve starting from low nanomolar (e.g., 1 nM) to micromolar concentrations (e.g., 1-10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How should I prepare FCN-159 for in vitro and in vivo use?
A4: For in vitro experiments, FCN-159 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration. For in vivo studies, the formulation will depend on the administration route (e.g., oral gavage). Researchers should consult specific preclinical study protocols for appropriate vehicle and formulation methods.
Q5: What are the common challenges when optimizing treatment duration?
A5: Optimizing treatment duration involves balancing efficacy with potential toxicity and the development of resistance. Continuous, long-term exposure to targeted therapies can lead to lower tolerability and toxicity-driven discontinuation of dosing.[4] Conversely, treatment that is too short may not achieve the desired therapeutic effect. For targeted agents like MEK inhibitors, the goal is often to find a duration that maintains pathway inhibition without inducing significant adverse effects.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in a Known Sensitive Cell Line | 1. Incorrect Dosing: Calculation error or improper dilution of the compound. 2. Compound Degradation: Improper storage of FCN-159 stock solution. 3. Cell Line Integrity: Cell line may have lost the target mutation or developed resistance. | 1. Recalculate all dilutions and prepare fresh working solutions. 2. Prepare a fresh stock solution from powder. Store stock solutions at -20°C or -80°C as recommended. 3. Perform STR profiling to authenticate the cell line. Test for the presence of the expected RAS/RAF mutation. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells plated in wells. 2. Edge Effects: Wells on the outer edges of the plate are prone to evaporation. 3. Incomplete Compound Mixing: Inadequate mixing of FCN-159 in the culture medium. | 1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or medium. 3. Gently pipette-mix or swirl the plate after adding the compound to each well. |
| Unexpected Toxicity in Animal Models | 1. Dose Too High: The dose administered is above the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for formulation is causing adverse effects. 3. Off-Target Effects: Although selective, high concentrations may lead to off-target inhibition. | 1. Conduct a dose-escalation study to determine the MTD in your specific animal model. The MTD for FCN-159 in one study was 8 mg daily.[6] 2. Run a control group treated with the vehicle alone to assess its tolerability. 3. Reduce the dose to a level that maintains efficacy while minimizing toxicity. |
| Development of Drug Resistance | 1. Reactivation of ERK Pathway: Cells may develop mechanisms to bypass MEK inhibition. 2. Activation of Alternative Pathways: Upregulation of parallel signaling pathways to compensate for MEK inhibition. | 1. Analyze downstream markers (e.g., p-ERK) to confirm pathway reactivation. 2. Explore combination therapies. For example, combining MEK inhibitors with inhibitors of other pathways (e.g., PI3K/AKT) has shown promise. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of FCN-159 in a Neurofibromatosis Type 1 (NF1)-Related Plexiform Neurofibroma (PN) Model
| Dose Level | Number of Patients | Patients with Dose-Limiting Toxicities (DLTs) | Patients with Partial Response | Largest Tumor Size Reduction |
| 4 mg | 3 | 0 | Not specified | Not specified |
| 6 mg | 4 | 0 | Not specified | Not specified |
| 8 mg | 8 | 1 (16.7%) | Not specified | Not specified |
| 12 mg | 4 | 3 (100%) | Not specified | Not specified |
| Overall (16 patients analyzed for efficacy) | 16 | N/A | 6 (37.5%) | 84.2% |
Source: Phase I Dose-Escalation Study (NCT04954001).[6]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of FCN-159 in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the FCN-159 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). It is advisable to test multiple time points to understand the kinetics of the response.
-
Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value for each treatment duration.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Prepare FCN-159 in a suitable vehicle and administer it to the treatment group (e.g., daily oral gavage). The control group receives the vehicle only.
-
Monitoring (Short-term vs. Long-term):
-
Short-term (e.g., 2-4 weeks): Monitor tumor volume and body weight 2-3 times per week. This helps determine initial efficacy and tolerability.
-
Long-term (e.g., >4 weeks or until endpoint): Continue monitoring to assess for durable response, tumor relapse after treatment cessation, or development of resistance. The duration should be guided by the MTD and the specific research question.
-
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Analysis: Collect tumors for downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry). Plot tumor growth curves for each group to evaluate treatment efficacy.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Improving the Dosing Schedules of Targeted Anticancer Agents [mdpi.com]
- 6. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-159" degradation and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Antitumor agent-159. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder is stable for extended periods when stored under appropriate conditions. To maintain its integrity, it should be stored at -20°C to -80°C, protected from light and moisture. Lyophilization is a common method used to enhance the shelf-life of drug molecules by removing water, which in turn mitigates degradation processes like hydrolysis.[1][2]
Q2: What is the best solvent for reconstituting this compound?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[3] Poor aqueous solubility is a common issue with small molecule inhibitors, and using a co-solvent like DMSO is a standard approach to dissolve these hydrophobic compounds.[4]
Q3: How should I store the reconstituted stock solution?
A3: Store the DMSO stock solution in small, single-use aliquots at -20°C or, for longer-term storage, at -80°C.[3] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: How stable is this compound once diluted in aqueous cell culture media?
A4: The stability of small molecule inhibitors in aqueous media can vary significantly.[3] this compound is susceptible to hydrolysis and may degrade over the course of a long experiment. It is recommended to prepare fresh dilutions in media for each experiment from the frozen DMSO stock. If long-term incubation is necessary, the stability of the agent in your specific experimental conditions should be validated.[3][4]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways are oxidation of its electron-rich moieties and hydrolysis of its ester functional group. The agent is also sensitive to photodecomposition upon exposure to light. Kinase inhibitors can also be cleared by the cell's own quality-control machinery when they induce conformational changes in their target proteins.[5][6][7]
Troubleshooting Guide
Problem 1: I am observing inconsistent or no biological effect from the agent.
-
Possible Cause 1: Inhibitor Degradation. The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the cell culture media during a prolonged experiment.[3]
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the DMSO stock solution. For long-term experiments, assess the agent's stability in your media at various time points.[4]
-
-
Possible Cause 2: Incorrect Concentration. The concentration used may be too low to achieve significant inhibition of the target kinase, "Kinase-X".
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50) for your specific cell line and experimental endpoint.[3]
-
-
Possible Cause 3: Poor Cell Permeability. The agent may not be effectively entering the cells to reach its intracellular target.[3][4]
-
Solution: While this compound is designed for good cell permeability, this can be cell-line dependent. You may need to consult specific literature or perform permeability assays if this is suspected.
-
Problem 2: High cellular toxicity is observed even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.[3]
-
Possible Cause 2: Off-Target Effects. The inhibitor may be affecting other essential cellular pathways, leading to toxicity.[3]
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. To confirm the observed phenotype is due to on-target activity, consider using a structurally unrelated inhibitor for the same target or a negative control analog if available.[4]
-
Problem 3: The agent precipitates in my aqueous cell culture media.
-
Possible Cause: Poor Solubility. The concentration of the agent may exceed its solubility limit in the aqueous media, especially after dilution from a high-concentration DMSO stock.
-
Solution: Visually inspect the solution for any cloudiness or precipitate after dilution.[4] If precipitation occurs, you may need to lower the final concentration or test the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer, if compatible with your experimental setup.[4]
-
Data Presentation: Stability & Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Lyophilized Powder | -20°C to -80°C | ≥ 24 months | Protect from light and moisture. |
| Reconstituted Stock (in DMSO) | -20°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Stock (in DMSO) | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. |
| Diluted in Aqueous Media | 2°C to 8°C | < 24 hours | Prepare fresh before use. |
Table 2: Stability of Reconstituted this compound (10 mM in DMSO)
| Condition | Duration | Purity Change | Notes |
| Room Temperature (25°C) | 24 hours | < 2% | |
| 4°C | 7 days | < 1% | |
| -20°C (3 Freeze-Thaw Cycles) | N/A | < 5% | It is highly recommended to avoid freeze-thaw cycles. |
Table 3: Stability of this compound (10 µM) in Cell Culture Media (RPMI + 10% FBS) at 37°C
| Incubation Time | Remaining Agent (%) | Primary Degradant |
| 0 hours | 100% | N/A |
| 8 hours | 95% | Hydrolysis Product |
| 24 hours | 82% | Hydrolysis Product |
| 48 hours | 65% | Hydrolysis & Oxidation Products |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial for a few minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.[8][9]
-
Preparation: Prepare a solution of this compound in your specific cell culture media at the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the media. The 0-hour time point serves as the initial concentration reference.
-
Sample Processing: Immediately stop any potential degradation by flash-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis. Prior to analysis, perform a protein precipitation step (e.g., with cold acetonitrile) to remove media components that could interfere with the analysis.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.
-
Quantification: Determine the peak area of the this compound peak at each time point.
-
Evaluation: Calculate the percentage of the agent remaining at each time point relative to the 0-hour sample to establish a stability profile.
Visualizations
Caption: Workflow for handling and experimental use of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 2. Moisture Considerations for Lyophilized Drug Products - West [westpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 7. IRB Barcelona reveals that destruction kinase drugs trigger protein degradation - Parc Científic de Barcelona [pcb.ub.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. stabilityhub.com [stabilityhub.com]
Inconsistent results with "Antitumor agent-159" in vitro
Technical Support Center: Antitumor Agent-159
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as compound 13b, exerts its anticancer effects by targeting mitochondria. It leads to the downregulation of cardiolipin (B10847521) levels, which is crucial for mitochondrial membrane integrity and function. This disruption of mitochondrial metabolism ultimately inhibits the proliferation of cancer cells, such as MDA-MB-231, by arresting the cell cycle at the sub-G1 phase and inducing apoptosis.[1][2][3]
Q2: Which cancer cell lines have been reported to be sensitive to this compound?
This compound has been shown to be effective against the MDA-MB-231 human breast adenocarcinoma cell line.[1][2][3] Its efficacy in other cell lines may vary and should be determined empirically.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use anhydrous, high-quality DMSO to prevent compound degradation. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Why am I observing high variability in my IC50 values for this compound across experiments?
High variability in IC50 values is a common issue in in vitro drug screening and can be attributed to several factors:
-
Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to anticancer agents.[4][5] It is recommended to use cells within a consistent and low passage number range.
-
Inconsistent Cell Seeding Density: The density at which cells are seeded can significantly impact their growth rate and drug sensitivity.
-
Variability in Drug Preparation: Improper dissolution or serial dilutions of this compound can lead to inconsistent concentrations.
-
Differences in Incubation Time: The duration of drug exposure can significantly affect the apparent IC50 value.
-
Assay-Specific Variability: Different cell viability assays measure different cellular parameters and can yield varying IC50 values.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are not reproducible. What could be the cause?
Answer: Inconsistent results in tetrazolium-based assays like MTT and XTT are common and can stem from several sources. The MTT assay, for instance, measures metabolic activity, which may not always directly correlate with cell viability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding the agent. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| Variable Cell Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[7] |
| Interference with Assay Reagents | Some compounds can directly react with the tetrazolium salt, leading to false-positive or false-negative results.[8] It is advisable to run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
| Changes in Cellular Metabolism | This compound targets mitochondria, which can alter the metabolic state of the cells and affect the reduction of the tetrazolium dye, independent of cell death.[9] Consider using a secondary viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay).[10] |
| Inconsistent Incubation Times | Standardize the incubation time for both the drug treatment and the assay reagent across all experiments. |
Issue 2: Lack of Expected Apoptosis Induction
Question: I am not observing a significant increase in apoptosis markers (e.g., Annexin V positive cells, cleaved caspase-3) after treating cells with this compound. Why might this be?
Answer: The absence of a clear apoptotic response can be due to several experimental variables.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration. A concentration around the IC50 value is often a good starting point for apoptosis assays.[11] |
| Incorrect Assay Timing | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested.[11] Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your specific cell line. |
| Cell Line Resistance | The cell line you are using may be resistant to this compound-induced apoptosis. Verify the sensitivity of your cell line with a known pro-apoptotic agent as a positive control. |
| Loss of Apoptotic Cells | During sample preparation, especially for flow cytometry, apoptotic cells can be lost if they detach from the culture plate. Ensure that the supernatant is collected along with the adherent cells to include the floating apoptotic population.[12] |
| Improper Reagent Storage | Apoptosis detection kits can be sensitive to storage conditions. Ensure that all reagents are stored correctly and have not expired.[12] |
Issue 3: Aberrant Cell Cycle Analysis Results
Question: My cell cycle analysis data after this compound treatment shows poor resolution between phases or unexpected profiles. How can I troubleshoot this?
Answer: Proper cell cycle analysis requires careful sample preparation and data acquisition.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Clumping | Aggregates of cells can lead to broad and indistinct peaks in the DNA histogram. Gently pipette the samples and consider filtering the cell suspension before analysis.[1] |
| Inappropriate Cell Fixation | The choice of fixative can impact the quality of the cell cycle profile. Ethanol fixation is often preferred for PI staining as it can provide better resolution. |
| Inadequate RNase Treatment | Propidium iodide (PI) stains both DNA and RNA. Incomplete RNA digestion with RNase will result in high background and poor resolution. Ensure sufficient incubation time and concentration of RNase. |
| High Flow Rate | Running samples at a high flow rate on the cytometer can increase the coefficient of variation (CV) and reduce the resolution of the different cell cycle phases. Use the lowest flow rate setting for acquisition.[1][3] |
| Cells Not Proliferating | If the majority of cells are in the G0/G1 phase, it may be difficult to observe a drug-induced arrest. Ensure that the cells are in an asynchronous and exponential growth phase before treatment.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the optimized time.
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
Visualizations
Caption: Mitochondrial Apoptosis Pathway of this compound.
Caption: General Troubleshooting Workflow for In Vitro Experiments.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
Technical Support Center: ETC-159 Wnt Pathway Reporter Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the ETC-159 Wnt pathway reporter assay.
Frequently Asked Questions (FAQs)
Q1: What is ETC-159 and how does it work in a Wnt pathway reporter assay?
ETC-159 is a potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[1][2] In a Wnt pathway reporter assay, such as the SuperTOPFlash (STF) assay, ETC-159 blocks the secretion of Wnt proteins, leading to a decrease in the activation of the β-catenin/TCF/LEF transcriptional complex and a corresponding reduction in luciferase reporter gene expression.[2][3]
Q2: What is a typical cell line used for this assay?
HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter (e.g., STF reporter) and a Wnt3a expression plasmid (STF3A cells) are commonly used.[2][4] PA-1 human teratocarcinoma cells, which exhibit high autocrine Wnt signaling, are also a suitable model.[3][5]
Q3: What are the expected IC50 values for ETC-159 in a Wnt reporter assay?
The half-maximal inhibitory concentration (IC50) of ETC-159 can vary depending on the cell line and experimental conditions. Reported values include:
| Cell Line | Assay Type | IC50 Value |
| HEK293 | β-catenin reporter activity | 2.9 nM[1][2] |
| HT-1080 (expressing mouse PORCN) | β-catenin reporter activity | 18.1 nM[1] |
| HT-1080 (expressing Xenopus PORCN) | β-catenin reporter activity | 70 nM[1] |
| PA-1 | Super 8xTOPFLASH reporter | ~0.5 nM[3] |
Q4: Should I use a single or dual-luciferase reporter assay?
A dual-luciferase reporter assay is highly recommended. This system uses a second, constitutively expressed reporter (e.g., Renilla luciferase) as an internal control to normalize for variations in cell number, transfection efficiency, and cell viability. This significantly improves the accuracy and reproducibility of the results.
Troubleshooting Guide: High Background Signal
High background in your ETC-159 Wnt pathway reporter assay can mask the specific effects of the inhibitor, leading to a narrow assay window and unreliable data. The following sections detail potential causes and solutions.
Problem Area 1: Cell Culture and Seeding
Q: My untreated control wells (or wells with high concentrations of ETC-159) show high luciferase activity. Could my cell culture conditions be the cause?
A: Yes, several factors related to cell culture can contribute to high background.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| High Cell Seeding Density | Overly confluent cells can lead to increased metabolic activity and non-specific activation of the reporter construct.[6] | Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell density for your specific cell line and plate format. Start with a lower density and identify the concentration that provides a good signal-to-background ratio without reaching confluency during the assay period. For a 96-well plate, a starting point could be 1.5 x 10⁴ to 3.5 x 10⁴ cells per well.[7][8][9] |
| Unhealthy Cells | Cells that are stressed, have been passaged too many times, or are unhealthy can exhibit aberrant signaling and contribute to high background.[6] | Maintain Healthy Cell Cultures: Use cells with a low passage number. Ensure cells are healthy and actively dividing before seeding. Avoid letting cells become over-confluent in culture flasks. |
| Contamination | Mycoplasma or other microbial contamination can affect cell physiology and lead to spurious reporter gene expression. | Test for and Eliminate Contamination: Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
| Stable Cell Line Issues | In stably transfected cell lines, the random integration of the reporter construct can sometimes lead to high basal expression due to the influence of surrounding genomic regions.[10] | Screen Clones: If you have generated your own stable cell line, screen multiple clones to find one with low basal activity and high inducibility. |
Problem Area 2: Assay Reagents and Media
Q: I've optimized my cell density, but the background is still high. Could my media or assay reagents be the problem?
A: Absolutely. Components in your culture medium and the luciferase assay reagents themselves can interfere with the assay.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Phenol (B47542) Red Interference | Phenol red, a common pH indicator in cell culture media, can act as a colorimetric quencher of the luciferase signal and may also have weak estrogenic effects that could influence signaling pathways.[9][11][12] | Use Phenol Red-Free Medium: Switch to a phenol red-free version of your cell culture medium, especially for the final incubation period before the luciferase assay. |
| Serum Components | Serum contains various growth factors and other components that can activate signaling pathways, including potentially the Wnt pathway, leading to higher background.[12][13][14][15][16] Serum can also directly interfere with the luciferase reaction. | Reduce Serum Concentration or Use Serum-Free Medium: During the treatment with ETC-159, consider reducing the serum concentration (e.g., to 1% or less) or using a serum-free medium. Be aware that serum starvation can also affect cell health, so optimization is key.[4][16] |
| Reagent Quality and Preparation | Degraded or improperly prepared luciferase substrate or lysis buffer can result in high background luminescence. | Use Fresh, High-Quality Reagents: Prepare luciferase assay reagents fresh before each experiment. Protect the luciferase substrate from light and repeated freeze-thaw cycles. Ensure the lysis buffer is at the correct pH and concentration. |
Problem Area 3: Experimental Protocol and Off-Target Effects
Q: My experimental setup seems correct, but I'm still observing high background. Are there other factors to consider?
A: Yes, aspects of your experimental protocol and potential off-target effects of ETC-159 could be at play.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Inhibition by ETC-159 | The concentration of ETC-159 may not be high enough to fully suppress Wnt signaling, resulting in a high basal signal that is mistaken for background. | Perform a Dose-Response Curve: Titrate ETC-159 over a wide concentration range (e.g., from picomolar to micromolar) to ensure you are achieving maximal inhibition. |
| Autocrine Wnt Signaling | The cell line you are using may have high endogenous Wnt production (autocrine signaling), leading to a high basal level of pathway activation. | Confirm Wnt Dependence: Ensure your cell line's reporter activity is indeed Wnt-dependent. Treatment with a known Wnt agonist (like Wnt3a conditioned media or CHIR99021) should significantly increase the signal, and this increase should be blocked by ETC-159. |
| Off-Target Effects of ETC-159 | While ETC-159 is a specific PORCN inhibitor, at very high concentrations, off-target effects that could influence reporter gene expression cannot be entirely ruled out, although this is less likely to cause high background. More commonly, other Porcupine inhibitors like IWP-2 have known off-target effects (e.g., on Casein Kinase 1 delta). | Consult the Literature and Use Appropriate Controls: Review literature for any reported off-target effects of ETC-159. Include a negative control reporter (e.g., FOPFlash, which has mutated TCF/LEF binding sites) to assess non-specific effects on transcription. |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase Wnt Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 STF cells (or other suitable Wnt reporter cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, consider phenol red-free options)
-
ETC-159 stock solution (in DMSO)
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
On Day 1, seed HEK293 STF cells in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 35,000 cells/well) in 100 µL of complete growth medium.[8]
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
ETC-159 Treatment:
-
On Day 2, prepare serial dilutions of ETC-159 in the appropriate medium (consider reduced serum or serum-free medium).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the desired concentrations of ETC-159 or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1%.
-
Incubate for the desired treatment period (e.g., 16-24 hours).[3]
-
-
Cell Lysis:
-
On Day 3, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Follow the manufacturer's instructions for the dual-luciferase assay system. A general procedure is as follows:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity (luminescence) in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction.
-
Measure the Renilla luciferase activity.
-
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the concentration of ETC-159 to determine the IC50 value.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the point of inhibition by ETC-159.
Caption: Experimental workflow for the ETC-159 Wnt pathway dual-luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Wnt activation in fetal calf serum (FCS)-free organoid expansion media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous Wnt signalling in human embryonic stem cells generates an equilibrium of distinct lineage-specified progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Serum-derived growth factors synergize with the wnt pathway. - figshare - Figshare [figshare.com]
- 16. reddit.com [reddit.com]
- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
"Antitumor agent-159" not inhibiting tumor growth in xenografts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with "Antitumor agent-159" not inhibiting tumor growth in xenograft models.
Troubleshooting Guide
Q1: My xenograft tumors are not responding to this compound treatment. What are the potential reasons for this lack of efficacy?
There are several potential reasons why this compound may not be inhibiting tumor growth in your xenograft model. These can be broadly categorized into three areas: issues with the therapeutic agent, complexities of the xenograft model, and procedural or experimental design flaws.
Potential Causes for Lack of Efficacy:
| Category | Specific Issue | Recommended Action |
| Therapeutic Agent | Incorrect dosage or administration route | Verify the recommended dosage and administration route from literature or the supplier. Perform a dose-response study to determine the optimal dose for your specific model. |
| Agent degradation | Ensure proper storage and handling of the agent. Prepare fresh solutions for each treatment. | |
| Mislabeled or incorrect compound | Confirm the identity and purity of your this compound stock through analytical methods if possible. | |
| Xenograft Model | Intrinsic or acquired resistance of the tumor cell line | The tumor cells may have inherent resistance to MEK inhibitors or may have developed resistance during the experiment.[1][2] Consider using a different cell line known to be sensitive to MEK inhibitors. |
| Tumor heterogeneity | The initial tumor may have been heterogeneous, and the resistant clones may have been selected for during treatment.[3] | |
| Inappropriate xenograft model | The chosen xenograft model (e.g., cell line-derived vs. patient-derived) may not accurately reflect the tumor's clinical behavior.[1][4] | |
| Mouse strain effects | The genetic background of the host mouse can influence tumor growth and drug response.[5] | |
| Presence of mouse viruses in PDX models | Infections in patient-derived xenografts (PDX) can alter tumor characteristics and drug response.[6] | |
| Experimental Protocol | Suboptimal treatment schedule | The frequency and duration of treatment may not be sufficient to induce a response. Optimize the treatment schedule based on the agent's pharmacokinetics. |
| High tumor burden at the start of treatment | Initiating treatment when tumors are very large can make them less responsive. Start treatment when tumors reach a predetermined, smaller size. | |
| High variability in tumor growth | Significant variation in tumor growth rates between animals can mask a modest treatment effect.[7] Increase the number of animals per group to improve statistical power. | |
| Inaccurate tumor measurement | Inconsistent or inaccurate tumor measurements can lead to misleading results.[7] Ensure consistent measurement techniques are used throughout the study. |
Q2: How can I investigate the mechanism of resistance to this compound in my xenograft model?
If you suspect acquired resistance, you can investigate the underlying mechanisms through several experimental approaches.
Experimental Workflow for Investigating Resistance:
Caption: Workflow for investigating acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
This compound, also known as FCN-159 or Luvometinib, is an orally bioavailable inhibitor of MEK1 and MEK2.[8][9] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation and survival.[8][10] By inhibiting MEK1/2, FCN-159 blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth.[9] Some sources also describe FCN-159 as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), suggesting it may have multiple targets.[11]
Simplified MEK/ERK Signaling Pathway:
Caption: this compound inhibits the MEK/ERK signaling pathway.
Q4: What are some key considerations for designing a xenograft study with this compound?
A well-designed study is crucial for obtaining reliable results. Here are some key considerations:
-
Choice of Model: Select a cell line or patient-derived xenograft (PDX) model with a known activated RAS/RAF/MEK/ERK pathway (e.g., BRAF or KRAS mutations) for higher sensitivity to MEK inhibitors.[8]
-
Animal Numbers: Use a sufficient number of animals per group to achieve statistical power, accounting for potential variability in tumor growth.
-
Tumor Implantation: Be consistent with the site of implantation (e.g., subcutaneous, orthotopic) as it can affect tumor growth and drug delivery.[4]
-
Treatment Initiation: Start treatment when tumors have reached a consistent, measurable size across all animals.
-
Controls: Include a vehicle-treated control group to accurately assess the antitumor effect of the agent.
Q5: What are the standard methods for measuring tumor growth in xenograft models?
Accurate and consistent tumor measurement is critical for evaluating treatment efficacy.
Standard Tumor Measurement Protocol:
-
Measurement Tool: Use digital calipers for precise measurements.
-
Frequency: Measure tumors 2-3 times per week.
-
Dimensions: Measure the length (longest dimension) and width (dimension perpendicular to the length).
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]
-
Data Recording: Maintain a detailed log of all measurements for each animal.
-
Ethical Considerations: Monitor animal health and adhere to institutional guidelines for humane endpoints, such as maximum tumor size or signs of distress.
Troubleshooting Logic Flowchart:
Caption: A logical flowchart for troubleshooting lack of efficacy.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study finds why some cancer drugs may be ineffective | McGovern Medical School [med.uth.edu]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]
- 11. What is FCN-159 used for? [synapse.patsnap.com]
Technical Support Center: Troubleshooting "Antitumor agent-159" Combination Synergy Experiments
A Clarification on "Antitumor agent-159":
The designation "this compound" can be ambiguous. Publicly available information points to several agents, including FCN-159 (Luvometinib), a MEK1/2 inhibitor, and PY159, an anti-TREM1 monoclonal antibody. This guide will focus on FCN-159 (Luvometinib) , a potent and selective MEK1/2 inhibitor, due to the larger volume of available research pertaining to its mechanism and combination strategies. Researchers working with other "agent-159" compounds should consult specific literature for those molecules.
FCN-159, also known as Luvometinib, is an orally administered inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common driver in many cancers, often due to mutations in BRAF, KRAS, or NRAS genes.[1] FCN-159 has shown enhanced potency compared to other approved MEK inhibitors and is being investigated as both a monotherapy and in combination therapies for solid tumors.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using FCN-159 in combination therapies?
A1: The primary rationale for using FCN-159 in combination is to overcome or prevent drug resistance and to achieve synergistic antitumor effects. Cancer cells can adapt to MEK inhibition by activating alternative survival pathways. Combination strategies aim to block these escape routes. The two main strategies are:
-
Vertical Inhibition: Simultaneously targeting multiple nodes within the same signaling pathway (e.g., RAS/RAF/MEK/ERK).
-
Parallel Inhibition: Targeting a compensatory signaling pathway that becomes activated upon MEK inhibition (e.g., PI3K/AKT/mTOR).
Q2: What are common combination partners for MEK inhibitors like FCN-159?
A2: Based on preclinical and clinical studies with various MEK inhibitors, promising combination partners target different aspects of cancer cell signaling and survival.[5][6]
| Combination Strategy | Drug Class | Examples | Rationale |
| Vertical Inhibition | RAF Inhibitors | Dabrafenib, Vemurafenib | Dual blockade of the MAPK pathway. |
| ERK Inhibitors | Ulixertinib | Targeting the final kinase in the MAPK cascade. | |
| KRAS G12C Inhibitors | Sotorasib, Adagrasib | Directly targeting a common oncogenic driver upstream of MEK. | |
| Parallel Inhibition | PI3K/AKT/mTOR Inhibitors | Alpelisib, Ipatasertib, Everolimus | Blocking the PI3K/AKT pathway, a common resistance mechanism.[7] |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Targeting cell cycle progression, which can be a downstream effect of MAPK signaling. | |
| FAK Inhibitors | Defactinib | Inhibiting focal adhesion kinase, involved in cell adhesion and migration. | |
| Other Strategies | Immunotherapy (Checkpoint Inhibitors) | Pembrolizumab, Nivolumab | MEK inhibition can modulate the tumor microenvironment and potentially enhance anti-tumor immune responses.[8] |
| Chemotherapy | Paclitaxel, Gemcitabine | Combining targeted therapy with cytotoxic agents to increase cell killing. |
Q3: We are not seeing the expected synergy between FCN-159 and our combination agent. What are the possible reasons?
A3: Several factors can contribute to a lack of synergy in combination experiments. These can be broadly categorized as biological or technical.
-
Biological Reasons:
-
Cell Line Specificity: The genetic background of the cancer cell line is critical. The targeted pathways may not be the primary drivers of proliferation in your chosen model.
-
Drug Resistance: The cell line may have intrinsic or acquired resistance to one or both agents.
-
Suboptimal Dosing: The concentrations of one or both drugs may be outside the synergistic range.
-
Antagonistic Interaction: The drugs may have an antagonistic effect at the molecular level.
-
-
Technical Reasons:
-
Incorrect IC50 Values: Inaccurate determination of the 50% inhibitory concentration (IC50) for the individual agents will lead to flawed combination study design.
-
Experimental Design Flaws: The choice of drug ratio (constant vs. non-constant) and concentration range is crucial for accurately assessing synergy.[9]
-
Assay Variability: High variability in cell viability or other endpoint assays can mask true synergistic effects.
-
Drug Stability: Ensure both drugs are stable in the experimental conditions for the duration of the assay.
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for FCN-159
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate plates. | Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. | Use a multichannel pipette or automated cell dispenser. Ensure a homogenous cell suspension. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| IC50 value is significantly different from published data. | Different cell line passage number or culture conditions. Incorrect drug concentration. Assay-specific artifacts. | Use low-passage, authenticated cell lines. Verify the concentration of the FCN-159 stock solution. Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and not affected by the drug's properties. |
| The dose-response curve does not fit a standard sigmoidal model. | Drug insolubility at high concentrations. Cytostatic vs. cytotoxic effects. | Visually inspect wells for drug precipitation. Use a wider range of concentrations. Consider assays that distinguish between cell growth inhibition and cell death. |
Guide 2: Issues with Chou-Talalay Combination Index (CI) Analysis
The Chou-Talalay method is a widely used approach to quantify drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
| Problem | Possible Cause | Recommended Solution |
| CI values are highly variable across different effect levels (Fa). | Inaccurate dose-response curves for single agents. Experimental noise at low or high effect levels. | Repeat single-agent dose-response experiments to obtain reliable IC50 and slope (m) values. Focus on the CI values in the Fa range of 0.2 to 0.8, as data at the extremes can be less reliable. |
| The isobologram does not align with the CI plot results. | Incorrect data entry into the analysis software (e.g., CompuSyn). Misinterpretation of the plots. | Double-check all data inputs. Understand that the isobologram is a graphical representation of synergy at a specific effect level, while the Fa-CI plot shows synergy across a range of effects. |
| The experiment was performed with a non-constant drug ratio. | The standard isobologram and Fa-DRI plot are not applicable. | Use a "normalized isobologram" for analysis of non-constant ratio experiments. Be aware that this design may not be as robust for determining synergy across a wide range of effect levels.[12] |
Experimental Protocols
Protocol 1: Determining IC50 and Combination Synergy using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Titration:
-
Prepare serial dilutions of FCN-159 and the combination agent in culture medium.
-
Treat cells with a range of concentrations for each drug individually. Include vehicle-only controls.
-
Incubate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
-
Combination Treatment (Constant Ratio Design):
-
Based on the IC50 values of the individual drugs, select a fixed molar ratio (e.g., the ratio of their IC50s).
-
Prepare serial dilutions of the drug combination, maintaining the fixed ratio.
-
Treat cells with the combination dilutions and incubate for the same duration as the single agents.
-
-
Assay and Data Acquisition:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the single agents by fitting the data to a sigmoidal dose-response curve.
-
Use the Chou-Talalay method (e.g., with CompuSyn software) to calculate the Combination Index (CI) from the combination data.[9]
-
Protocol 2: Western Blot Analysis of Pathway Modulation
-
Treatment: Treat cells with FCN-159, the combination agent, and the combination at synergistic concentrations (e.g., IC50 and 0.5 x IC50) for a relevant time course (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of FCN-159.
Experimental Workflow Diagram
References
- 1. fochonpharma.com [fochonpharma.com]
- 2. Luvometinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. verastem.com [verastem.com]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. aacrjournals.org [aacrjournals.org]
"Antitumor agent-159" batch-to-batch variability
Technical Support Center: Antitumor Agent-159
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different batches in our cancer cell line proliferation assays. What could be the cause?
A1: Discrepancies in IC50 values between batches of this compound, a biologic agent, can stem from several factors related to its inherent complexity. The manufacturing of biologics in living cells can lead to variability.[1] Key potential causes include:
-
Post-Translational Modifications (PTMs): Minor changes in the manufacturing process can alter PTMs such as glycosylation, oxidation, or deamidation.[2] These modifications can significantly impact the biological activity and efficacy of the agent.[2][3]
-
Purity and Impurity Profile: The presence of aggregates, fragments, or other impurities can differ between batches. These can affect the agent's activity and the assay results.
-
Structural Integrity: Variations in the higher-order structure (secondary, tertiary, and quaternary) of the protein can influence its binding affinity and overall function.
To begin troubleshooting, we recommend a systematic approach starting with the characterization of the different batches.
Q2: What are the recommended initial analytical steps to compare two batches of this compound that are showing different activities?
A2: A tiered approach to analytical characterization is recommended. Start with methods that assess the agent's identity, purity, and quantity, then move to more detailed structural and functional analyses.
| Parameter | Recommended Analytical Techniques | Purpose |
| Identity & Purity | SDS-PAGE, Western Blot | To confirm molecular weight and purity.[4] |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify aggregates and fragments.[4] |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX), Capillary Isoelectric Focusing (cIEF) | To assess variations in charge due to PTMs.[5][6] |
| Structural Integrity | Circular Dichroism (CD) | To compare secondary and tertiary structures.[4] |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To measure binding to the target antigen.[5][6] |
Q3: How can we ensure the consistency of our in-vitro cell-based assays when testing different batches of this compound?
A3: Consistency in cell-based assays is crucial for reliable data. Inconsistent results can arise from the agent itself or from the assay system.[7] To minimize assay-related variability:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct line and that it has not been cross-contaminated.[8]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[9]
-
Standardized Protocols: Ensure all experimental parameters, such as cell seeding density, media formulation, serum batch, incubation times, and CO2 levels, are kept consistent.[9][10]
-
Control Samples: Include positive and negative controls in every experiment to monitor the health and response of the cells and the performance of the assay.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can significantly alter cellular responses to treatments.[9]
Troubleshooting Guides
Issue 1: A new batch of this compound shows lower potency in our cell-killing assay compared to the previous batch.
This guide provides a step-by-step workflow to diagnose the potential cause of decreased potency.
Caption: Troubleshooting workflow for decreased potency.
Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
-
Objective: To determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in different batches of this compound.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
This compound samples (1 mg/mL in PBS)
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the this compound sample.
-
Run the analysis for 30 minutes, monitoring absorbance at 280 nm.
-
Identify the peaks corresponding to the monomer, aggregates, and fragments based on their retention times.
-
Integrate the peak areas to calculate the percentage of each species.
-
| Acceptable Limits for this compound | |
| Monomer Purity | > 95% |
| Aggregates | < 5% |
| Fragments | < 1% |
Issue 2: Inconsistent results in a signaling pathway analysis (e.g., Western Blot for a downstream target) following treatment with different batches of this compound.
This issue can be due to variations in the agent's ability to engage its target and initiate a downstream signaling cascade.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocol: Target Binding Affinity by ELISA
-
Objective: To compare the binding affinity of different batches of this compound to its target antigen.
-
Materials:
-
96-well ELISA plates
-
Recombinant target antigen
-
Different batches of this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (PBST) and blocking buffer (e.g., 5% BSA in PBST)
-
-
Method:
-
Coat the ELISA plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of each batch of this compound (e.g., from 1000 ng/mL to 1 ng/mL).
-
Add the dilutions to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Plot the absorbance values against the concentration and determine the EC50 for each batch.
-
| Parameter | Acceptable Variation Between Batches |
| EC50 Value | Within ± 20% of the reference standard |
References
- 1. emjreviews.com [emjreviews.com]
- 2. Modifications of therapeutic proteins: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional analysis of monoclonal antibodies in support of biologics development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unexpected phenotypic changes with "Antitumor agent-159" treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antitumor agent-159 in their experiments. The information is tailored for scientists and drug development professionals investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound, also identified as Compound 13b, functions by targeting the mitochondria.[1][2] Its primary mechanism involves the downregulation of cardiolipin (B10847521) levels, a key phospholipid of the inner mitochondrial membrane.[1][2] This disruption of mitochondrial integrity leads to the inhibition of cancer cell proliferation, specifically in MDA-MB-231 cells.[1][2][3][4]
Q2: What are the expected cellular phenotypes after treatment with this compound?
Based on its mechanism of action, treatment with this compound is expected to induce the following phenotypes in susceptible cancer cells like MDA-MB-231:
-
Induction of Apoptosis: Disruption of mitochondrial function and cardiolipin levels is a potent trigger for the intrinsic apoptotic pathway.[1][2]
-
Cell Cycle Arrest: The agent has been observed to cause cell cycle arrest at the sub-G1 phase, which is indicative of apoptotic cells.[1][2][3][4]
-
Inhibition of Proliferation: A direct consequence of apoptosis and cell cycle arrest is the inhibition of tumor cell growth.[1][2][3][4]
Q3: In which cancer models has this compound shown efficacy?
This compound has demonstrated anti-tumor efficacy in in-vivo MDA-MB-231 xenograft mouse models.[1][2][3][4]
Q4: Are there any known unexpected phenotypic changes associated with this compound treatment?
Currently, there is no publicly available data describing unexpected phenotypic changes resulting from treatment with this compound. The observed effects, such as apoptosis and sub-G1 cell cycle arrest, are the anticipated outcomes of its mitochondrial-targeting mechanism.
Troubleshooting Guides
This section provides guidance for common issues that may arise during experiments with this compound.
Troubleshooting Inconsistent Apoptosis Assay Results
Issue: High variability or weak apoptotic signal in Annexin V/Propidium (B1200493) Iodide (PI) assays.
| Possible Cause | Recommended Solution |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for inducing apoptosis in your specific cell line. |
| Loss of apoptotic cells. | Apoptotic cells can detach and be lost during washing steps. Ensure that the supernatant is collected and pooled with the adherent cells before staining.[5] |
| Reagent issues. | Ensure that Annexin V binding buffer contains sufficient calcium. Verify the functionality of reagents with a known positive control for apoptosis. |
| Cell handling. | Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives. Use a gentle cell detachment method and minimize mechanical stress. |
Troubleshooting Cell Cycle Analysis by Flow Cytometry
Issue: Poor resolution of cell cycle phases (G1, S, G2/M) or a high coefficient of variation (CV) in the G1 peak.
| Possible Cause | Recommended Solution |
| Inappropriate cell density. | Ensure that cells are in the exponential growth phase at the time of harvesting. Contact inhibition from high cell density can lead to an accumulation of cells in the G1 phase. |
| Cell clumping. | Filter the cell suspension through a nylon mesh before staining to remove aggregates. Gentle pipetting can also help to break up clumps. |
| Incorrect staining. | Ensure complete RNase A treatment to prevent staining of double-stranded RNA. Titrate the propidium iodide concentration to achieve optimal staining. |
| High flow rate. | Running samples at a lower flow rate on the cytometer can improve the resolution of the different cell cycle phases.[6] |
Troubleshooting Mitochondrial Dysfunction Assays
Issue: Inconsistent results in assays measuring mitochondrial membrane potential (e.g., with TMRE or JC-1).
| Possible Cause | Recommended Solution |
| Dye concentration and loading time. | Optimize the concentration of the potentiometric dye and the incubation time to ensure adequate mitochondrial uptake without causing toxicity. |
| Phototoxicity. | Minimize the exposure of stained cells to light, as this can induce mitochondrial depolarization and generate reactive oxygen species. |
| Cell health. | Ensure that the cells are healthy and have a consistent mitochondrial membrane potential before starting the experiment. Use an uncoupler like CCCP as a positive control for depolarization. |
| Quenching effects. | At high concentrations, some dyes can self-quench, leading to a decrease in the fluorescence signal that is not related to the membrane potential. Perform a dye concentration titration to find the optimal range. |
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on MDA-MB-231 Cells
| Parameter | Observed Effect | Quantitative Data (Example) |
| Cell Proliferation | Inhibition | IC50: [Researcher to input their data] |
| Apoptosis | Induction | % Apoptotic Cells: [Researcher to input their data] |
| Cell Cycle | Sub-G1 Arrest | % Cells in Sub-G1: [Researcher to input their data] |
| Cardiolipin Levels | Downregulation | Relative Cardiolipin Content: [Researcher to input their data] |
Note: Specific quantitative data for this compound is not widely published. Researchers should determine these values empirically for their experimental system.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest the cells as described above.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for common experimental issues.
References
Validation & Comparative
A Comparative Guide to Antitumor Agent-159 (FCN-159) and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK1 and MEK2 kinases, is a critical signaling cascade frequently dysregulated in various cancers. This has led to the development of numerous MEK inhibitors as targeted cancer therapies. This guide provides a comprehensive comparison of the novel antitumor agent FCN-159 against other well-established MEK inhibitors: Trametinib, Cobimetinib, Binimetinib, and Selumetinib. The information presented is based on available preclinical and clinical data to aid in research and development decisions.
Introduction to FCN-159
FCN-159 is a novel, potent, and selective oral inhibitor of MEK1 and MEK2 developed by Shanghai Fosun Pharmaceutical.[1] Preclinical studies have demonstrated its efficacy in tumor cell lines with RAS/RAF mutations, and it has shown comparable or stronger anti-tumor activity in xenograft models compared to the FDA-approved MEK inhibitor Trametinib.[1] FCN-159 is currently in clinical development for the treatment of various solid tumors, including NRAS-mutant advanced melanoma and neurofibromatosis type 1 (NF1).[2][3][4][5][6][7][8][9][10]
The MEK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in upstream components like RAS or RAF can lead to constitutive activation of this pathway, driving tumorigenesis. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade. Inhibiting MEK1/2 offers a strategic point of intervention to block this oncogenic signaling.
Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway, highlighting MEK as the therapeutic target.
Comparative Performance Data
The following tables summarize the available preclinical data for FCN-159 and other selected MEK inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Line (Mutation) | Cell Proliferation IC50 (nM) |
| FCN-159 | Data not available | Data not available | HT-29 (BRAF V600E) | Data not available |
| A375 (BRAF V600E) | Data not available | |||
| Trametinib | 0.92 | 1.8 | HT-29 (BRAF V600E) | 0.48 |
| A375 (BRAF V600E) | 173 | |||
| Cobimetinib | 4.2 | Data not available | A375 (BRAF V600E) | 40 |
| Binimetinib | 12 | 12 | HT-29 (BRAF V600E) | 30-250 |
| A375 (BRAF V600E) | 30-250 | |||
| Selumetinib | 14 | Data not available | HT-29 (BRAF V600E) | <1000 |
| A375 (BRAF V600E) | <1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell proliferation by 50%. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Preclinical Pharmacokinetics
| Inhibitor | Animal Model | T1/2 (h) | AUC (ng·h/mL) | Cmax (ng/mL) |
| FCN-159 | Rat, Dog | Longer than Trametinib | Higher than Trametinib (dose-normalized) | Data not available |
| Trametinib | Mouse | ~4 days (effective) | Data not available | Data not available |
| Cobimetinib | Mouse | Data not available | Data not available | Data not available |
| Binimetinib | Rat | Data not available | Data not available | Data not available |
| Selumetinib | Mouse | ~7.5 | Data not available | Data not available |
T1/2: Half-life; AUC: Area under the curve; Cmax: Maximum concentration. Pharmacokinetic parameters are highly dependent on the animal model and dosing regimen.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| FCN-159 | HT-29, A375, and others | Data not available | Comparable or stronger than Trametinib[1] |
| Trametinib | A375 | 0.35 mg/kg, daily | Significant tumor regression[11] |
| Cobimetinib | BRAF V600E models | Data not available | Reduced tumor growth |
| Binimetinib | Various models | 3-30 mg/kg, daily | Dose-dependent inhibition |
| Selumetinib | HT-29 | 100 mg/kg, daily | Significant tumor growth inhibition |
TGI data is often reported qualitatively or with significant variability based on the specific study design.
Experimental Methodologies
Detailed experimental protocols for the preclinical evaluation of FCN-159 are not yet publicly available in full. However, the following sections describe standard methodologies for key assays used in the development of MEK inhibitors.
In Vitro MEK1/2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1 and MEK2.
Figure 2: General workflow for an in vitro MEK kinase inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant active MEK1 or MEK2 enzyme, a kinase buffer, the test compound at various concentrations, a substrate (e.g., inactive ERK), and ATP are prepared.
-
Reaction: The MEK enzyme is pre-incubated with the test compound for a defined period. The kinase reaction is then initiated by adding the substrate and ATP. The reaction is allowed to proceed at 37°C.
-
Detection: The reaction is stopped, and the amount of phosphorylated ERK (p-ERK) is quantified. This can be done using various methods, such as ELISA with a p-ERK specific antibody or by detecting the amount of ADP produced using a commercially available kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29, A375) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the MEK inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Figure 3: Typical workflow for a tumor xenograft study.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., HT-29, A375) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, FCN-159 at different doses). The test compound is administered orally according to a predetermined schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size. Tumors and other tissues may be collected for further analysis (e.g., pharmacodynamics).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic (PK) Analysis
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Protocol:
-
Dosing: The test compound is administered to animals (e.g., rats, dogs) at a specific dose, either orally or intravenously.
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Drug Concentration Measurement: The concentration of the drug in the plasma samples is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC).
Conclusion
FCN-159 is a promising novel MEK1/2 inhibitor with preclinical data suggesting a favorable profile compared to some existing MEK inhibitors, particularly in terms of its pharmacokinetic properties.[1] The available data indicates its potential as a potent and selective agent for cancers driven by the MAPK pathway. However, a definitive and direct comparison with other MEK inhibitors is challenging due to the lack of standardized and publicly available quantitative preclinical data. Further publication of detailed preclinical and clinical data for FCN-159 will be crucial for a more comprehensive assessment of its therapeutic potential relative to other agents in this class. The information and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]
- 4. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 8. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
FCN-159 vs. Trametinib: A Comparative Guide for NRAS Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FCN-159 and trametinib (B1684009), two MEK inhibitors, for the treatment of NRAS mutant melanoma. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Introduction
NRAS mutations are present in approximately 15-20% of melanomas and are associated with a poor prognosis.[1] The mitogen-activated protein kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK signaling cascade, is constitutively activated in NRAS-mutant tumors, driving cell proliferation and survival.[1] MEK inhibitors, such as trametinib and the investigational drug FCN-159, represent a key therapeutic strategy for this melanoma subtype. This guide compares the two agents based on available data.
Mechanism of Action
Both FCN-159 and trametinib are inhibitors of MEK1 and MEK2, key kinases in the MAPK signaling pathway. By binding to and inhibiting MEK, these drugs prevent the phosphorylation and activation of ERK, a downstream effector that promotes cell growth and survival.[2][3] Preclinical data suggests that FCN-159 has a higher selectivity for MEK1/2 compared to trametinib.[1][4]
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of FCN-159 and trametinib.
Preclinical Data
Preclinical studies have indicated that FCN-159 is a more potent and selective MEK1/2 inhibitor compared to trametinib. FCN-159 demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models with NRAS mutations.[1][5] One report suggests FCN-159 has more than 10-fold higher selectivity against activated MEK1 and MEK2 compared with trametinib.[1]
Clinical Efficacy in NRAS Mutant Melanoma
Direct head-to-head clinical trial data for FCN-159 and trametinib in NRAS mutant melanoma is not yet available. The following tables summarize key findings from separate clinical trials.
FCN-159
The efficacy of FCN-159 was evaluated in a Phase 1a/1b clinical trial (NCT03932253).
| Metric | Phase 1a (Doses ≥6 mg) [6][7][8] | Phase 1b (12 mg RP2D) [2] |
| Objective Response Rate (ORR) | 19.0% | 24.0% (in patients who failed prior anti-PD-1 therapy) |
| Clinical Benefit Rate (CBR) | 52.4% | Not Reported |
| Median Duration of Response (DOR) | 4.8 months | 6.5 months |
| Median Progression-Free Survival (PFS) | 3.8 months | 3.6 months |
Trametinib
Trametinib monotherapy has shown limited efficacy in NRAS mutant melanoma.[9] For context, the NEMO trial, which evaluated another MEK inhibitor, binimetinib (B1684341), provides a benchmark for this class of drugs as monotherapy in this patient population.[1][9][10]
| Metric | Binimetinib (NEMO Trial) [1][9] |
| Objective Response Rate (ORR) | 15% |
| Disease Control Rate (DCR) | 58% |
| Median Duration of Response (DOR) | 6.9 months |
| Median Progression-Free Survival (PFS) | 2.8 months |
A Phase 2 trial (TraMel-WT) investigated trametinib in combination with low-dose dabrafenib (B601069) in patients with advanced pretreated NRAS-mutant melanoma. While not a monotherapy trial, it provides some insight into trametinib's activity in this setting. The objective response rate was 6.3% and the disease control rate was 50.0%.[11][12]
Safety and Tolerability
FCN-159
In the Phase 1a/1b trial of FCN-159, the most common treatment-related adverse events (TEAEs) were generally manageable.[2][6][8]
| Adverse Event | Phase 1a (All Grades) [6][8] | Phase 1b (Grade ≥3) [2] |
| Rash/Folliculitis | 36.4% (rash) | Folliculitis (not specified), Blood creatine (B1669601) phosphokinase increased (13.0%) |
| Grade ≥3 TEAEs | 15.2% | 21.7% |
| Dose-Limiting Toxicity (DLT) | Grade 3 folliculitis (at 15 mg) | Not specified |
| Treatment Discontinuation due to TEAEs | 0% | 4.3% |
Trametinib
The safety profile of trametinib is well-characterized from its use in BRAF-mutant melanoma. Common adverse events associated with MEK inhibitors include rash, diarrhea, fatigue, and peripheral edema. In the context of NRAS-mutant melanoma, data from the binimetinib arm of the NEMO trial provides a reference for class-specific toxicities.[1][10]
| Adverse Event (Grade 3/4) | Binimetinib (NEMO Trial) [1][10] |
| Increased creatine phosphokinase | 19% |
| Hypertension | 7% |
| Anemia | 2% |
| Neutropenia | 1% |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary. However, this section outlines general methodologies for key assays used in the preclinical evaluation of MEK inhibitors.
In Vitro Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following drug treatment.
-
Cell Seeding: Plate melanoma cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the MEK inhibitor (e.g., FCN-159 or trametinib) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against drug concentration.
Figure 2: General workflow for an in vitro cell viability assay.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject human NRAS-mutant melanoma cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer the MEK inhibitor (e.g., FCN-159 or trametinib) or vehicle control to the mice according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Compare the tumor growth rates between the treated and control groups to determine the drug's efficacy.
Conclusion
FCN-159 has demonstrated promising anti-tumor activity and a manageable safety profile in early-phase clinical trials for NRAS-mutant melanoma, with suggestions of higher potency and selectivity in preclinical models compared to trametinib.[1][2][6][8] Trametinib monotherapy has shown limited efficacy in this patient population, leading to investigations of combination therapies.[9][11] As no direct comparative studies are available, the choice between these agents for future clinical development will depend on the outcomes of ongoing and planned clinical trials. The data presented in this guide provides a foundation for researchers and drug developers to evaluate the potential of these two MEK inhibitors in the treatment of NRAS-mutant melanoma.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Page Not Found - ASCO [asco.org]
- 4. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. curetoday.com [curetoday.com]
- 10. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Porcupine Inhibitors: ETC-159 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has long been implicated in the initiation and progression of numerous cancers. Its aberrant activation can drive tumor growth, proliferation, and resistance to therapy. A key enzyme in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent signaling activity. Inhibition of PORCN presents a promising therapeutic strategy to abrogate Wnt-driven tumorigenesis. This guide provides a detailed comparison of ETC-159, a clinical-stage PORCN inhibitor, with other notable porcupine inhibitors in development, supported by available experimental data.
Mechanism of Action of Porcupine Inhibitors
Porcupine inhibitors act upstream in the Wnt signaling cascade. By binding to PORCN in the endoplasmic reticulum, they prevent the attachment of a palmitoleoyl group to Wnt proteins. This modification is essential for the recognition of Wnt ligands by the Wntless (WLS) protein, which chaperones them for secretion. Consequently, the secretion of all Wnt ligands is blocked, leading to the downregulation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for ETC-159 and other prominent porcupine inhibitors.
Table 1: In Vitro Potency of Porcupine Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| ETC-159 | β-catenin reporter activity | STF3A cells | 2.9 nM[1][2] | [1][2] |
| Porcupine enzyme activity | Mouse PORCN | 18.1 nM[1][2] | [1][2] | |
| WNT974 (LGK974) | Porcupine enzyme activity | Radioligand binding assay | 1 nM | [3] |
| Wnt signaling inhibition | TM3 cells | 0.4 nM | [4] | |
| AXIN2 mRNA reduction | HN30 cells | 0.3 nM | [3] | |
| RXC004 | Wnt production inhibition | Mouse L-Wnt3a cells | 64 pM | [5] |
| Anti-proliferative activity | RNF43 mutant/RSPO fusion cell lines | 0.3 - 7 nM | ||
| CGX1321 | Porcupine enzyme activity | - | 0.45 nM[6] | [6] |
| AZD5055 | Porcupine enzyme inhibition | - | Potent and selective | [7] |
Table 2: Preclinical In Vivo Efficacy of Porcupine Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ETC-159 | MMTV-Wnt1 orthotopic | 1 and 3 mg/kg, daily oral gavage | 52% and 78%, respectively | [8] |
| PA-1 and NCCIT teratocarcinoma | - | Significant reduction | [9] | |
| Colon cancer with RSPO translocations | - | Effective growth inhibition and differentiation | [1] | |
| WNT974 (LGK974) | MMTV-Wnt1 | 3 mg/kg/day for 14 days | Tumor regression | [3] |
| HN30 (HNSCC) | - | Tumor regression | [3] | |
| RNF43-mutant pancreatic tumors (HPAF-II, Capan-2) | 5 mg/kg, p.o., BID | Tumor growth inhibition | [4] | |
| RXC004 | SNU-1411 (RSPO3-fusion), AsPC1 and HPAF-II (RNF43-mutant) | 1.5 mg/kg, twice daily | Reduced tumor growth and increased differentiation[7] | [7] |
| CAPAN-2 (pancreatic) and gastric PDX (RNF43 mutant) | Orally, once or twice daily | Significant tumor growth inhibition | [10] | |
| CGX1321 | Tumors with RNF43 mutations or RSPO fusions | - | Reduced tumor growth | [6] |
Table 3: Pharmacokinetic Properties of Porcupine Inhibitors
| Inhibitor | Species | Oral Bioavailability | Half-life (t1/2) | Tmax | Reference |
| ETC-159 | Mice | 100% (at 5 mg/kg)[1][2][8] | ~1.18 hours[1][2][8] | ~0.5 hours[1][2][8] | [1][2][8] |
| Humans | - | ~14 hours | - | [11][12][13] | |
| WNT974 (LGK974) | Rats, Dogs | 60-100% | 0.6 - 2.2 hours | 0.25 - 1 hour | [14] |
| Dogs | 59% | 0.6 hours (i.v.) | - | [15] | |
| RXC004 | Preclinical species | Good bioavailability | Short | - | [7] |
| Humans | - | ~14.5 hours | - | ||
| AZD5055 | Healthy Volunteers | Dose-proportional exposure | Supports once-daily dosing | - | [7][16][17][18][19] |
Table 4: Clinical Development Status of Porcupine Inhibitors
| Inhibitor | Highest Development Phase | Target Indications | Clinical Trial Identifier(s) |
| ETC-159 | Phase 1B | Advanced solid tumors, including colorectal, endometrial, and ovarian cancers.[7][20] | NCT02521844 |
| WNT974 (LGK974) | Phase 2 | Advanced solid tumors, metastatic colorectal cancer, head and neck squamous cell carcinoma. | NCT01351103, NCT02278133, NCT02649530 |
| RXC004 | Phase 2 | Advanced solid tumors, metastatic colorectal cancer, pancreatic cancer, biliary tract cancer. | NCT03447470, NCT04907851 |
| CGX1321 | Phase 1b/2 | Advanced gastrointestinal tumors, including colorectal cancer. | NCT02675946, NCT03507998 |
| AZD5055 | Phase 1 | Advanced cancers and fibrotic diseases. | NCT05134727, NCT05955183 |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are often proprietary. However, based on published literature, the general methodologies are described below.
Wnt/β-catenin Reporter Assay
This assay is crucial for quantifying the in vitro potency of Porcupine inhibitors.
-
Cell Line and Reporter Construct: A stable cell line, commonly HEK293T, is engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element. This element is activated by the canonical Wnt/β-catenin pathway.
-
Cell Seeding: The reporter cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the Porcupine inhibitor being tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specific duration, typically 24 to 48 hours, to allow for the inhibition of Wnt signaling and subsequent changes in luciferase expression.
-
Cell Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of Wnt signaling, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
These models are essential for evaluating the anti-tumor efficacy of Porcupine inhibitors in a living organism.
-
Cell Line Selection and Preparation: A human cancer cell line known to be dependent on Wnt signaling (e.g., with an RNF43 mutation or RSPO fusion) is cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The Porcupine inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis, such as measuring the expression of Wnt target genes (e.g., AXIN2) to confirm target engagement.
Conclusion
ETC-159 demonstrates potent in vitro and in vivo activity as a Porcupine inhibitor, with promising oral bioavailability. Its clinical development in various solid tumors highlights its potential as a targeted therapy for Wnt-driven cancers. The comparative data presented in this guide indicate that other Porcupine inhibitors, such as WNT974, RXC004, CGX1321, and AZD5055, also exhibit strong preclinical and clinical profiles. The choice of inhibitor for further research or clinical development will likely depend on a variety of factors, including specific tumor type, genetic context, and the safety and pharmacokinetic profile of each compound. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and optimal application of each of these promising agents will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zamaporvint (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redxpharma.com [redxpharma.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Model‐based dose selection to inform translational clinical oncology development of WNT974, a first‐in‐class Porcupine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Assess the safety, tolerability and pharmacokinetics of AZD5055 following single and multiple ascending doses in healthy participants [astrazenecaclinicaltrials.com]
- 17. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 1 study evaluating the safety, tolerability, and pharmacokinetics of the porcupine inhibitor, AZD5055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nursingcenter.com [nursingcenter.com]
PY159: A Novel Myeloid-Targeting Agent in Cancer Immunotherapy
A comprehensive comparison of PY159 with other myeloid-targeting agents, focusing on efficacy, mechanism of action, and experimental data.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. Among the immune cell populations, myeloid cells play a pivotal role in dictating the antitumor immune response. While some myeloid cells can promote tumor immunity, others, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), are often co-opted by the tumor to create an immunosuppressive shield, hindering the efficacy of immunotherapies. PY159 is an investigational monoclonal antibody designed to reprogram these immunosuppressive myeloid cells and reinvigorate the antitumor immune response. This guide provides a detailed comparison of PY159 with other myeloid-targeting agents in development and clinical use, supported by available preclinical and clinical data.
PY159: A TREM1 Agonist
PY159 is a humanized agonistic monoclonal antibody that targets the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1] TREM1 is a receptor expressed on various myeloid cells, including neutrophils, monocytes, and macrophages.[1] In the TME, TREM1 is found on immunosuppressive cells like TAMs and MDSCs. By binding to and activating TREM1, PY159 aims to repolarize these cells from an immunosuppressive to a pro-inflammatory state, thereby enhancing the antitumor immune response.[2][3]
Mechanism of Action of PY159
The binding of PY159 to TREM1 is designed to initiate a signaling cascade that leads to the activation of myeloid cells. This activation is characterized by the increased production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and a shift towards a more anti-tumoral phenotype. This "reprogramming" of the myeloid compartment within the TME is intended to create a more favorable environment for T-cell-mediated tumor cell killing.
Figure 1: PY159 Signaling Pathway.
Comparison with Other Myeloid-Targeting Agents
The field of myeloid-targeting cancer therapies is rapidly evolving, with several distinct mechanistic classes of agents under investigation. Here, we compare PY159 to key examples from these classes.
| Target | Class of Agent | Example Drug(s) | Mechanism of Action |
| TREM1 | Agonist | PY159 | Activates TREM1 on myeloid cells to promote a pro-inflammatory phenotype. |
| CSF-1R | Inhibitor | Emactuzumab, Pexidartinib | Blocks the signaling of Colony-Stimulating Factor 1 (CSF-1), which is crucial for the survival and differentiation of macrophages. This leads to a reduction in the number of TAMs. |
| AXL | Inhibitor | Bemcentinib | Inhibits the AXL receptor tyrosine kinase, which is involved in tumor cell survival, metastasis, and the regulation of the innate immune response. |
| CCL2/CCR2 | Inhibitor | (Various in development) | Blocks the CCL2-CCR2 chemokine signaling axis, which is critical for the recruitment of monocytes and macrophages to the tumor site. |
| IDO1 | Inhibitor | Navoximod (B609430), Epacadostat | Inhibits the enzyme Indoleamine 2,3-dioxygenase 1, which is involved in tryptophan metabolism and the creation of an immunosuppressive microenvironment. |
| CXCR4 | Antagonist | Motixafortide (B606204), Mavorixafor | Blocks the CXCR4 receptor, which is involved in the trafficking and homing of immune cells and has been implicated in tumor metastasis. |
| SHIP1 | Agonist | AQX-1125 | Activates the SH2-containing inositol-5'-phosphatase 1, which acts as a negative regulator of the pro-inflammatory PI3K signaling pathway in myeloid cells. |
Efficacy Data: A Comparative Overview
Direct head-to-head clinical trials comparing these agents are largely unavailable. Therefore, this section summarizes key efficacy data from separate clinical trials to provide a comparative perspective.
| Drug (Trial) | Target | Cancer Type(s) | Key Efficacy Results |
| PY159 (NCT04682431) | TREM1 | Advanced Solid Tumors | In a Phase 1a/1b study, as a single agent and in combination with pembrolizumab, PY159 showed 2 partial responses and stable disease in 9 out of 37 evaluable patients.[4] In platinum-resistant ovarian cancer, the best response was stable disease in 50% of patients (8/16), with a median PFS of 2.76 months.[5] |
| Emactuzumab (NCT01494688) | CSF-1R | Tenosynovial Giant Cell Tumor (TGCT) | In a Phase 1 study, the overall response rate (ORR) was 71% in patients with diffuse-type TGCT.[6] |
| Pexidartinib (ENLIVEN - NCT02371369) | CSF-1R | Tenosynovial Giant Cell Tumor (TGCT) | In a Phase 3 trial, the ORR at week 25 was 39% compared to 0% for placebo.[7][8][9] |
| Bemcentinib (BGBC008 - NCT03184571) | AXL | Non-Small Cell Lung Cancer (NSCLC) | In a Phase 2 study in combination with pembrolizumab, the ORR in AXL-positive patients was 33%, compared to 7% in AXL-negative patients.[10] |
| Navoximod (NCT02048709) | IDO1 | Advanced Solid Tumors | In a Phase 1a study, 36% of evaluable patients had stable disease.[11] |
| Motixafortide (GENESIS - NCT03246529) | CXCR4 | Multiple Myeloma (Stem Cell Mobilization) | In a Phase 3 trial for hematopoietic stem cell mobilization, 92.5% of patients in the motixafortide arm met the primary endpoint versus 26.2% in the placebo arm.[2] |
| AQX-1125 (LEADERSHIP 301) | SHIP1 | Interstitial Cystitis/Bladder Pain Syndrome | Development for this indication was halted due to the Phase 3 trial failing to meet its primary endpoint.[12] Oncology data is limited to preclinical studies. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies for PY159 and its comparators.
PY159: Preclinical and Clinical Evaluation
-
Preclinical Syngeneic Mouse Models: To evaluate the in vivo efficacy of PY159, syngeneic mouse tumor models are utilized. This typically involves the subcutaneous implantation of murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) into immunocompetent mice of the same genetic background (e.g., BALB/c or C57BL/6).[13] Tumor growth is monitored over time, and the effects of PY159 treatment (administered intraperitoneally or intravenously) on tumor volume and survival are assessed. Immune cell populations within the tumor and secondary lymphoid organs are analyzed by flow cytometry to understand the mechanism of action.[14]
References
- 1. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The ASCO Post [ascopost.com]
- 9. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. SITC 2021 [sitc.sitcancer.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antitumor Potential of MEK Inhibitors with Doxorubicin: A Comparative Analysis
A detailed guide for researchers exploring novel combination therapies for cancer.
While specific experimental data on the synergistic effects of "Antitumor agent-159" (presumed to be FCN-159, a MEK1/2 inhibitor) in combination with doxorubicin (B1662922) is not yet publicly available, extensive research into the broader class of MEK inhibitors reveals a promising synergistic relationship with this widely used chemotherapeutic agent. This guide provides a comprehensive comparison of the performance of various MEK inhibitors with doxorubicin, supported by experimental data from preclinical studies. The findings presented here can serve as a valuable resource for researchers and drug development professionals investigating the potential of combining FCN-159 with doxorubicin.
FCN-159 is an orally available and highly potent selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in many cancers, making MEK an attractive target for anticancer therapies.[1] Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens and exerts its anticancer effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis. By targeting distinct but complementary pathways, the combination of a MEK inhibitor and doxorubicin has the potential to enhance therapeutic efficacy and overcome mechanisms of drug resistance.
Comparative Efficacy of MEK Inhibitor and Doxorubicin Combinations
Several studies have demonstrated the synergistic antitumor effects of combining MEK inhibitors with doxorubicin across various cancer models. The following table summarizes key quantitative data from these studies, highlighting the enhanced efficacy of the combination therapy compared to single-agent treatments.
| MEK Inhibitor | Cancer Model | Key Findings | Reference |
| AZD6244 (Selumetinib) | Hepatocellular Carcinoma (HCC) Xenografts | Combination treatment resulted in 76% ± 7% tumor growth inhibition, compared to 52% ± 15% for AZD6244 alone and 12% ± 9% for doxorubicin alone. The combination also showed a synergistic increase in apoptosis. | [3] |
| Cobimetinib (B612205) | Osteosarcoma Xenografts | The combination of cobimetinib and doxorubicin at sublethal doses completely arrested tumor growth. Cobimetinib alone significantly inhibited tumor formation and growth. | [4] |
| Trametinib (B1684009) | Breast Cancer Bone Metastases | Combination treatment with doxorubicin and trametinib completely eliminated the outgrowth of cancer cells from the bone marrow of treated mice (0/8 positive) compared to vehicle (7/10), doxorubicin alone (3/8), and trametinib alone (5/11). | [5] |
| U0126 / PD184161 | Hepatocellular Carcinoma (HCC) Cell Lines (HepG2) | The combination of doxorubicin with MEK inhibitors resulted in a greater inhibition of cell proliferation compared to single agents, an effect mediated in part by enhanced apoptosis. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the synergistic effects of drug combinations, based on the reviewed literature.
Cell Viability and Synergy Analysis
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for HCC, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the MEK inhibitor, doxorubicin, or the combination of both for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Calculation: The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
-
Drug Treatment: Cells are treated with the single agents or the combination at predetermined synergistic concentrations.
-
Apoptosis Detection: Apoptosis is measured using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis. This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family proteins) are analyzed by Western blotting to confirm the induction of apoptosis.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells to establish tumors.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, MEK inhibitor alone, doxorubicin alone, and the combination. Drugs are administered according to a predefined schedule and dosage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Experimental workflow for evaluating drug synergy.
Caption: Targeted signaling pathways of MEK inhibitors and doxorubicin.
Conclusion
The available preclinical evidence strongly suggests that combining MEK inhibitors with doxorubicin results in a synergistic antitumor effect across various cancer types. This enhanced efficacy is likely due to the complementary mechanisms of action of these two drug classes: the inhibition of a key cell proliferation and survival pathway by MEK inhibitors, and the induction of DNA damage and apoptosis by doxorubicin. While direct experimental data for FCN-159 in combination with doxorubicin is needed, the findings from studies with other MEK inhibitors provide a solid rationale for investigating this combination. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies that can further elucidate the therapeutic potential of this promising combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted MEK inhibition by cobimetinib enhances doxorubicin's efficacy in osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of doxorubicin on MEK-ERK signaling predicts its efficacy in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Satraplatin and Cisplatin in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation oral platinum agent, Satraplatin (B1681480), against the first-generation chemotherapeutic, Cisplatin (B142131), within the context of ovarian cancer models. The following sections detail their mechanisms of action, comparative efficacy through in vitro and in vivo experimental data, and the methodologies employed in these key studies.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with platinum-based chemotherapy serving as a cornerstone of treatment. However, the efficacy of conventional agents like cisplatin is often limited by severe side effects and the development of drug resistance. Satraplatin, an orally bioavailable platinum(IV) compound, has been developed as an alternative with a potentially improved therapeutic profile. Preclinical studies indicate that Satraplatin demonstrates potent antitumor activity, comparable and in some cases superior to cisplatin, particularly in cisplatin-resistant ovarian cancer cell lines. This is attributed to its distinct chemical structure and mechanism of action, which may allow it to circumvent some of the resistance mechanisms that affect cisplatin.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the cytotoxic effects of Satraplatin and Cisplatin in ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) | Resistance Fold (IC₅₀ Resistant / IC₅₀ Sensitive) |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 1.62[1] | N/A |
| Satraplatin | 1.70[1] | N/A | |
| A2780DDP (Cisplatin-Resistant) | Cisplatin | 8.80[1] | 5.43[1] |
| Satraplatin | 4.50[1] | 2.65[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Activity in A2780 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 16) | Notes |
| PBS (Control) | N/A | 1991.5 mm³[2] | - |
| Cisplatin | 3 mg/kg, twice weekly[2] | 841.9 mm³[2] | Statistically significant tumor suppression (P < .05)[2] |
| Satraplatin | N/A | Data not available in searched literature | In vitro data suggests potent in vivo activity[3] |
Note: While direct comparative in vivo data for Satraplatin with this specific model and endpoint was not found in the literature search, its efficacy in vivo has been demonstrated in various preclinical models.[3]
Mechanism of Action and Signaling Pathways
Both cisplatin and satraplatin exert their cytotoxic effects primarily by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] However, key differences in their structure and cellular uptake influence their activity and ability to overcome resistance.
Cisplatin enters cells via active transport, and its platinum(II) core readily binds to guanine (B1146940) bases in DNA.[4] In contrast, Satraplatin is a platinum(IV) prodrug that is orally absorbed and activated within the body.[4] It is believed to enter cells through passive diffusion, which may contribute to its effectiveness in cisplatin-resistant cells where active transporters are downregulated.[4] Once inside the cell, the Pt(IV) center is reduced to a Pt(II) active form, similar to cisplatin, which then forms DNA adducts.
The asymmetrical cyclohexylamine (B46788) group on Satraplatin creates bulkier DNA adducts compared to those formed by cisplatin.[4] These distinct adducts are less recognized by certain DNA repair proteins, such as those involved in the mismatch repair (MMR) pathway, which is a common mechanism of cisplatin resistance.[5] This evasion of DNA repair may explain Satraplatin's retained activity in some cisplatin-resistant cell lines.[5]
The downstream signaling cascades triggered by the DNA damage from both drugs converge on the activation of apoptotic pathways.
Signaling Pathway Diagrams
Experimental Protocols
The data presented in this guide are based on standard preclinical assays. The following are detailed methodologies for these key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, A2780DDP) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Satraplatin or Cisplatin. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[7]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).[8]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with Satraplatin or Cisplatin for a designated time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle method like scraping or mild trypsinization to preserve membrane integrity.[5]
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[9][10]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) exposure on the outer membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity allowing PI to enter and stain the DNA).
-
In Vivo Ovarian Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of drugs in a living organism.
-
Cell Preparation: Human ovarian cancer cells (e.g., A2780) are cultured, harvested, and resuspended in a suitable medium like PBS or Matrigel.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10⁴) are injected subcutaneously into the flank of each mouse.[11] Alternatively, for a more clinically relevant model, cells can be implanted orthotopically into the ovary or intraperitoneally.[12]
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[13]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, Cisplatin, Satraplatin). Drugs are administered according to a predefined schedule and route (e.g., intraperitoneal injection for cisplatin).[14]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Animal body weight is also monitored as a measure of toxicity.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma | PLOS One [journals.plos.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Enhancement of antitumor effect of cisplatin on human ovarian cancer by cyclosporin A in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Antitumor Agent-159 in Cells
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a critical step. This guide provides a comparative overview of established methodologies for validating the cellular target engagement of "Antitumor agent-159," a potent and selective small-molecule inhibitor of MEK1/2 kinases.
This compound is designed to inhibit the activity of MEK1 and MEK2, central components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a common driver in various cancers.[1] To objectively assess its performance, we will compare it with Trametinib, a well-established, FDA-approved MEK1/2 inhibitor.
This guide details the principles, protocols, and expected data outputs for four distinct assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, the In-Cell Western Assay for functional engagement, and the Biotin-Compound Pull-Down Assay.
The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and highlights the point of intervention for MEK inhibitors like this compound and Trametinib.
Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of this compound.
Comparison of Target Engagement Validation Methods
Choosing the optimal assay depends on factors like the specific research question, required throughput, and available reagents. The following table compares four key methods for validating the interaction of this compound with MEK1/2.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | In-Cell Western (Functional) | Biotin (B1667282) Pull-Down Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[4][5][6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9] | Immunofluorescent quantification of downstream substrate phosphorylation (p-ERK) in fixed cells.[10][11] | A biotinylated version of the compound is used to capture the target protein from a cell lysate.[12][13] |
| Cell State | Live or lysed cells | Live cells | Fixed cells | Cell lysate |
| Throughput | Low to medium | High | High | Low |
| Reagent Needs | Target-specific antibody | NanoLuc® fusion vector, fluorescent tracer | Target-specific primary and fluorescent secondary antibodies | Synthesis of biotin-conjugated compound, streptavidin beads |
| Output | Thermal shift (ΔTagg), indicating direct binding. | IC50 (affinity), Residence Time.[8][9][14] | IC50 (potency), indicating functional pathway inhibition. | Qualitative or semi-quantitative confirmation of interaction. |
| Pros | Label-free (no compound or protein modification needed), works with endogenous proteins.[15][16] | Quantitative affinity data in live cells, real-time measurements possible.[14][17] | High-throughput, measures functional outcome of target engagement.[10] | Provides direct evidence of a physical interaction. |
| Cons | Often lower throughput, not all proteins show a thermal shift.[18] | Requires genetic modification of the target protein. | Indirect measure of binding, relies on antibody quality. | Biotin tag may alter compound activity, potential for non-specific binding. |
Experimental Protocols and Workflows
This section provides detailed methodologies and visual workflows for each of the compared target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a physiological context by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture human cancer cells with an active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells) to 80-90% confluency.
-
Treat cells with various concentrations of this compound, Trametinib, or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition and temperature point.
-
Heat the samples across a defined temperature range (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Transfer the supernatant to new tubes and determine the protein concentration (e.g., BCA assay).
-
Normalize the protein concentration for all samples, prepare for SDS-PAGE, and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MEK1/2, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal and quantify band intensities to generate melting curves and determine the thermal shift (ΔTagg).[4]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding in live cells.[8][9] It relies on energy transfer from a NanoLuc® luciferase fused to the target protein (MEK1/2) to a cell-permeable fluorescent tracer that binds to the same target.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding the target protein (MEK1 or MEK2) fused to NanoLuc® luciferase.
-
Plate the transfected cells in 96-well or 384-well white assay plates and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and Trametinib in Opti-MEM.
-
Prepare the NanoBRET™ Tracer and NanoLuc® substrate according to the manufacturer's protocol (Promega).
-
-
Compound Treatment and Signal Measurement:
-
Add the test compounds and the fluorescent tracer to the cells. The tracer concentration should be at or below its Kd for accurate affinity measurements.[9]
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Add the Nano-Glo® substrate/inhibitor solution to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence, collecting signals for both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
In-Cell Western (ICW) Assay
This high-throughput immunofluorescent assay does not measure direct binding but rather the functional consequence of target engagement: the inhibition of MEK1/2 activity, quantified by the reduction of phosphorylated ERK1/2 (p-ERK), its direct downstream substrate.[10][20]
Caption: Workflow for the In-Cell Western (ICW) Assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Starve cells in a low-serum medium for 4-6 hours.
-
Pre-treat cells with a dose range of this compound or Trametinib for 2 hours.
-
Stimulate the MEK/ERK pathway with a growth factor (e.g., EGF) or phorbol (B1677699) ester (PMA) for 15-30 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[21]
-
-
Immunostaining:
-
Block the wells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Incubate with two primary antibodies simultaneously overnight at 4°C: a rabbit anti-p-ERK antibody and a mouse anti-total-ERK antibody (for normalization).
-
Wash the plate and incubate with two different near-infrared (NIR) dye-conjugated secondary antibodies for 1 hour (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[20]
-
-
Data Acquisition and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal and plot the normalized values against compound concentration to determine the IC50 for functional inhibition.
-
Biotin-Compound Pull-Down Assay
This biochemical method uses a biotinylated version of this compound to physically isolate its binding partners from a cell lysate.
Caption: Workflow for the Biotin-Compound Pull-Down Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Synthesize a version of this compound with a biotin tag attached via a linker. An "inactive" biotinylated compound should also be used as a negative control.[12]
-
Prepare a cell lysate from A375 cells using a non-denaturing lysis buffer.
-
-
Binding and Capture:
-
Incubate the cell lysate with the biotinylated this compound, the inactive control, or biotin alone for 2-4 hours at 4°C.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated version.
-
Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate for another 1 hour to capture the biotinylated compound and its binding partners.[22]
-
-
Washing and Elution:
-
Use a magnetic rack or centrifugation to collect the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against MEK1/2.
-
A strong band for MEK1/2 in the lane with biotinylated this compound, which is absent or reduced in control lanes, confirms a direct interaction.
-
Comparative Experimental Data
The following tables present hypothetical but representative data from the described assays, comparing the performance of this compound with the reference compound, Trametinib.
Table 1: CETSA - Thermal Shift of MEK1 Data represents the percentage of soluble MEK1 protein remaining after a 3-minute heat treatment, as quantified by Western blot.
| Temperature (°C) | Vehicle (DMSO) | Trametinib (10 µM) | This compound (10 µM) |
| 46 | 100% | 100% | 100% |
| 50 | 95% | 100% | 100% |
| 54 | 78% | 98% | 99% |
| 58 | 51% | 91% | 94% |
| 62 | 22% | 75% | 81% |
| 66 | 5% | 48% | 55% |
| 70 | <1% | 15% | 20% |
| Apparent Tagg | 57.8°C | 65.5°C | 66.2°C |
| Thermal Shift (ΔTagg) | - | +7.7°C | +8.4°C |
Table 2: NanoBRET™ and In-Cell Western - Potency Comparison IC50 values represent the concentration of compound required to achieve 50% of the maximal effect.
| Assay | Parameter Measured | Trametinib | This compound |
| NanoBRET™ | MEK1 Target Engagement (IC50) | 2.1 nM | 1.5 nM |
| In-Cell Western | p-ERK Inhibition (IC50) | 5.5 nM | 4.2 nM |
Table 3: Biotin Pull-Down - Target Identification Results indicate the relative amount of MEK1 detected by Western blot in the eluate.
| Bait Compound | Competitor (100x excess) | MEK1 Detected | Interpretation |
| Biotin-Agent-159 | None | +++ | Agent-159 binds to MEK1 |
| Biotin-Agent-159 | Unlabeled Agent-159 | - | Binding is specific |
| Inactive Biotin-Compound | None | - | Confirms structural importance |
| Biotin only | None | - | Rules out non-specific binding to biotin/beads |
References
- 1. Facebook [cancer.gov]
- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. products.advansta.com [products.advansta.com]
- 22. apexbt.com [apexbt.com]
Comparative Efficacy of Antitumor Agent-159 in Patient-Derived Xenograft Models: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Antitumor agent-159 (FCN-159/Luvometinib), a selective MEK1/2 inhibitor, in patient-derived xenograft (PDX) models. The performance is contextualized by comparing it with other agents targeting the same signaling pathway.
While specific quantitative data from the FCN-159 PDX studies are not yet publicly detailed, its anti-tumor activity is reported to be comparable to or stronger than the FDA-approved MEK inhibitor, Trametinib.[1] This guide summarizes the available information on FCN-159 and presents comparative data from other selective MEK inhibitors in PDX models to offer a performance benchmark.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
FCN-159 selectively inhibits the kinase activity of MEK1 and MEK2. This action prevents the phosphorylation and activation of their downstream effector, ERK. The inhibition of ERK signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[1]
Comparative Efficacy in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, which involve implanting human tumor tissues directly into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line xenografts because they better retain the genetic and histological characteristics of the original tumor.[5][6]
While specific data for this compound is pending publication, the following tables summarize the efficacy of other selective MEK inhibitors in PDX models, providing a relevant benchmark for this class of drugs.
Table 1: Efficacy of MEK Inhibitors in Colorectal Cancer (CRC) PDX Models
| Agent | PDX Model Details | Dosing Schedule | Outcome |
| Trametinib + Palbociclib | 15 KRAS-mutant mCRC PDX models | Trametinib: 0.25 mg/kg, daily; Palbociclib: 75 mg/kg, daily | ≥30% tumor regression in 60% of models (9 out of 15). Significantly greater tumor growth inhibition compared to single-agent treatment. |
| Trametinib + Cetuximab | 19 KRAS-mutated CRC PDX models | Not specified | Disease control (Partial Response or Stable Disease) in 74% of models (14 out of 19). Partial Response in 47% of models. |
| TAK-733 (MEK Inhibitor) | 20 CRC PDX models | Not specified | 15 models (75%) were sensitive. 9 models (45%) exhibited tumor regression. Increased sensitivity in BRAF/KRAS/NRAS mutant and PIK3CA wild-type models. |
Table 2: Efficacy of MEK Inhibitors in Melanoma PDX Models
| Agent | PDX Model Details | Dosing Schedule | Outcome |
| FCN-159 (this compound) | 2 NRAS-mutant Melanoma PDX models | Not specified | Potently inhibited tumor growth. Activity was comparable to or stronger than Trametinib.[1] |
| Trametinib + Dabrafenib | BRAF V600-mutant mCRC PDX | Dabrafenib: 150 mg twice daily; Trametinib: 2 mg daily | Responses in PDX models were comparable to the biopsied lesions from corresponding patients. |
| Binimetinib + Encorafenib + BKM120 | BRAF inhibitor-resistant Melanoma PDX | Not specified | Combination therapy showed efficacy in a PDX model resistant to BRAF/MEK inhibition.[7] |
Experimental Protocols
The following outlines a general methodology for assessing the efficacy of antitumor agents in PDX models, based on established protocols.
PDX Model Establishment and Expansion
-
Tumor Implantation : Fresh tumor tissue from a patient is surgically implanted, typically subcutaneously, into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[8][9]
-
Passaging : Once the initial tumor (passage 0) reaches a specified volume (e.g., 1,000-1,500 mm³), it is excised and fragmented for subsequent implantation into new cohorts of mice for expansion (passage 1, 2, etc.).[10] Early passages are prioritized for cryopreservation and efficacy studies to maintain fidelity to the original tumor.[8]
Efficacy Study Workflow
-
Cohort Formation : Once tumors in an expanded cohort reach a stipulated volume (e.g., 150-250 mm³), the mice are randomized into treatment and control (vehicle) groups.
-
Treatment Administration : The investigational agent (e.g., FCN-159) is administered according to the specified dosing schedule (e.g., daily oral gavage).[11] Animal weight and overall health are monitored regularly.
-
Tumor Volume Measurement : Tumor dimensions (length and width) are measured with calipers, typically 2-3 times per week.[10][12] Tumor volume is calculated using the formula: Volume = (width² x length) / 2 .[10][13]
-
Response Evaluation : Treatment efficacy is assessed by comparing the change in tumor volume in the treated group to the control group. Common metrics include Tumor Growth Inhibition (TGI) and classification of response based on modified RECIST criteria (e.g., Partial Response: ≥30% decrease in tumor volume; Progressive Disease: ≥20% increase).[14]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. zkbymed.com [zkbymed.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. xenograft.org [xenograft.org]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
Biomarkers of response to "Antitumor agent-159"
As "Antitumor agent-159" is a hypothetical compound, this guide will establish a plausible mechanism of action to facilitate a meaningful comparison with existing therapies. For the purpose of this analysis, "this compound" will be positioned as a novel, third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance mechanisms observed with earlier-generation drugs.
This guide compares the biomarkers of response for "this compound" with two established EGFR inhibitors: Gefitinib (a first-generation TKI) and Osimertinib (a third-generation TKI). The focus is on their application in non-small cell lung cancer (NSCLC), a setting where EGFR inhibitors are a cornerstone of targeted therapy.
Mechanism of Action and Resistance
EGFR inhibitors function by blocking the signaling pathway that promotes tumor cell growth and proliferation. Response to these therapies is strongly correlated with the presence of specific genetic alterations.
-
Gefitinib: Primarily effective in patients with activating EGFR mutations, such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21. A major limitation of first-generation TKIs is the development of resistance, most commonly through the acquisition of a secondary mutation, T790M, in exon 20 of the EGFR gene.
-
Osimertinib: Developed to be effective against both the initial activating EGFR mutations (Ex19del, L858R) and the T790M resistance mutation. However, resistance to Osimertinib can also emerge through various mechanisms, including the development of new EGFR mutations (e.g., C797S) or the activation of bypass signaling pathways, such as MET amplification.
-
This compound (Hypothetical): This novel agent is designed to be active against activating EGFR mutations, the T790M mutation, and is hypothesized to have efficacy in the presence of the C797S mutation, a known mechanism of resistance to Osimertinib. It is also postulated to be less susceptible to resistance driven by MET amplification.
Comparative Biomarker Data
The following table summarizes the clinical efficacy of Gefitinib and Osimertinib based on key biomarkers in NSCLC. Hypothetical data for "this compound" is included to illustrate its potential advantages.
| Biomarker Status | Therapeutic Agent | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| EGFR Ex19del or L858R (1st Line) | Gefitinib | 70-80% | 9.5 - 11.0 months |
| Osimertinib | 80-85% | 18.9 months | |
| This compound (Hypothetical) | ~88% | ~22.0 months | |
| EGFR T790M (2nd Line) | Gefitinib | <1% | ~3.0 months |
| Osimertinib | 71% | 10.1 months | |
| This compound (Hypothetical) | ~75% | ~12.5 months | |
| EGFR C797S (Post-Osimertinib) | Osimertinib | Ineffective | N/A |
| This compound (Hypothetical) | ~45% | ~6.0 months | |
| MET Amplification (Post-Osimertinib) | Osimertinib | Ineffective | N/A |
| This compound (Hypothetical) | ~30% | ~5.5 months |
Signaling Pathway and Drug Targets
The diagram below illustrates the EGFR signaling pathway and the points of intervention for the different inhibitors, as well as the locations of key activating and resistance mutations.
Experimental Protocols
The identification of EGFR mutations is critical for guiding treatment decisions. Common methodologies include Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS).
Real-Time PCR (e.g., cobas® EGFR Mutation Test)
-
Principle: This method uses allele-specific primers to selectively amplify DNA sequences containing specific mutations. It is highly sensitive for detecting known, common mutations.
-
Methodology:
-
DNA Extraction: Tumor DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tissue or from plasma (liquid biopsy).
-
PCR Amplification: The extracted DNA is mixed with primers and probes specific to EGFR mutations (e.g., Ex19del, L858R, T790M) and wild-type sequences.
-
Detection: The reaction is run on a real-time PCR instrument. The amplification of a mutation-specific sequence is detected by a fluorescent signal, and the cycle threshold (Ct) value is used to determine the presence and relative quantity of the mutation.
-
Next-Generation Sequencing (NGS)
-
Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the detection of a broad range of mutations, including rare and novel ones, across multiple genes.
-
Methodology:
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (for panel sequencing): Probes are used to capture DNA regions of interest (e.g., the entire EGFR gene and other cancer-related genes).
-
Sequencing: The prepared library is loaded onto a sequencer (e.g., Illumina MiSeq/NextSeq), which generates millions of short sequence reads.
-
Bioinformatic Analysis: Reads are aligned to a human reference genome. Genetic variants, including single nucleotide variants, insertions, deletions, and copy number variations (like MET amplification), are identified and annotated.
-
Biomarker Analysis Workflow
The following diagram outlines the typical workflow from patient sample collection to the selection of a targeted therapy.
Conclusion
The selection of an appropriate antitumor agent in EGFR-mutated NSCLC is critically dependent on precise biomarker analysis. While first- and third-generation inhibitors like Gefitinib and Osimertinib have established efficacy in specific molecularly-defined populations, the emergence of resistance necessitates the development of novel agents. The hypothetical "this compound" represents the next step in this evolution, with a biomarker profile designed to address known resistance mutations such as C797S and bypass tracks like MET amplification. The continued use of comprehensive diagnostic workflows, particularly NGS, will be essential for identifying the patients most likely to benefit from such next-generation targeted therapies.
A Comparative Guide to the Gene Expression Profiling of Antitumor Agents
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The term "Antitumor agent-159" is currently associated with at least two distinct investigational drugs in oncology: FCN-159 (Luvometinib) , a MEK1/2 inhibitor, and PY159 , a TREM1-targeting monoclonal antibody. These agents represent fundamentally different therapeutic strategies. FCN-159 directly targets cancer cell proliferation by inhibiting a key intracellular signaling pathway. In contrast, PY159 is an immunotherapeutic agent designed to modulate the tumor microenvironment (TME) by activating myeloid cells to enhance antitumor immunity.
This guide provides a comparative analysis of the anticipated effects of these two classes of agents on gene expression. Due to the limited availability of specific gene expression data for FCN-159 and PY159 in peer-reviewed literature, this comparison utilizes representative data from studies on other well-characterized MEK inhibitors (e.g., trametinib (B1684009), selumetinib) and from preclinical studies on TREM1 modulation, which are expected to have similar mechanisms of action.
Part 1: MEK Inhibitors (Represented by FCN-159)
MEK inhibitors, such as FCN-159, target the MAP kinase pathway (RAS-RAF-MEK-ERK), which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[1] By blocking the phosphorylation and activation of ERK1/2, these agents are expected to cause significant changes in the expression of genes downstream of this pathway.[1]
Data Presentation: Gene Expression Changes
The following table summarizes representative changes in gene expression observed in cancer cell lines following treatment with MEK inhibitors like trametinib and selumetinib. These changes reflect the direct impact of inhibiting the MAPK pathway.
| Gene | Representative Fold Change (MEK Inhibitor vs. Control) | Function |
| Downregulated Genes | ||
| DUSP6 | -3.5 | Negative regulator of ERK signaling (feedback mechanism)[1] |
| SPRY4 | -2.8 | Inhibitor of Ras/MAPK signaling[1] |
| ETV4 | -3.1 | Transcription factor downstream of ERK[1] |
| ETV5 | -2.9 | Transcription factor downstream of ERK[1] |
| CCND1 | -2.5 | Cell cycle progression (G1/S transition)[1] |
| Upregulated Genes | ||
| EPHA2 | +2.1 | Receptor tyrosine kinase, implicated in resistance[1] |
| CXCR7 | +15.0 | G-protein coupled receptor, implicated in adaptive resistance[2] |
Signaling Pathway Diagram
Caption: RAS/RAF/MEK/ERK signaling pathway inhibited by FCN-159.
Part 2: TREM1-Targeting Antibodies (Represented by PY159)
PY159 is an agonistic antibody that activates the Triggering Receptor Expressed on Myeloid cells-1 (TREM1).[3] TREM1 is found on immunosuppressive myeloid cells within the tumor, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3] Activating TREM1 with PY159 is designed to reprogram these cells from an immunosuppressive to a pro-inflammatory state, thereby promoting an anti-tumor immune response.[3] The resulting gene expression changes are expected primarily in these immune cells, leading to the production of cytokines and chemokines that attract and activate cytotoxic T cells.
Data Presentation: Gene Expression Changes
The table below outlines the expected gene expression changes in myeloid cells within the tumor microenvironment following stimulation with a TREM1 agonist like PY159. The data is synthesized from preclinical studies on PY159 and TREM1 inhibition/activation.[3][4]
| Gene | Representative Regulation | Function |
| Upregulated Genes (Pro-inflammatory & Immune Activation) | ||
| HLA-DR | Upregulated | Antigen presentation molecule[3] |
| CD40 | Upregulated | Costimulatory molecule for immune activation[3] |
| IL1B | Upregulated | Pro-inflammatory cytokine[5] |
| CXCL3 | Upregulated | Chemokine (attracts neutrophils)[5] |
| CCL7 | Upregulated | Chemokine (attracts monocytes)[5] |
| GZMB | Upregulated (in T-cells) | Granzyme B, key component of cytotoxic T-cell response[4] |
| Downregulated Genes (T-Cell Exhaustion Markers) | ||
| LAG3 | Downregulated (in T-cells) | Immune checkpoint receptor (exhaustion marker)[4] |
| TIGIT | Downregulated (in T-cells) | Immune checkpoint receptor (exhaustion marker)[4] |
Signaling Pathway Diagram
Caption: TREM1 signaling pathway activated by the agonist antibody PY159.
Experimental Protocols
A robust analysis of gene expression profiling is critical to understanding the mechanism of action of any antitumor agent. Below are generalized protocols for RNA Sequencing and Microarray analysis, which can be adapted for studying the effects of agents like FCN-159 or PY159.
Experimental Workflow Diagram
Caption: General workflow for gene expression profiling experiments.
Protocol 1: RNA Sequencing (RNA-Seq)
This protocol is suitable for a comprehensive, unbiased analysis of the transcriptome.
-
Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., BRAF-mutant melanoma for FCN-159) or immune cells (e.g., primary human monocytes for PY159) under standard conditions.[1]
-
Treat cells with the investigational agent (e.g., FCN-159) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours). Ensure biological replicates (minimum of n=3) for each condition.[6]
-
-
RNA Isolation and Quality Control:
-
Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA integrity and quantity. Use an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN); a RIN > 8 is recommended. Quantify RNA using a Qubit fluorometer.
-
-
Library Preparation:
-
Begin with 1 µg of total RNA per sample.
-
Isolate mRNA using poly-A selection with oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR to add index sequences for multiplexing.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired depth (e.g., 20-30 million reads per sample for differential gene expression).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome (e.g., human genome hg38) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[7]
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the drug-treated and control groups.[7]
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like DAVID or Metascape to identify biological pathways and functions associated with the differentially expressed genes.[8]
-
Protocol 2: Microarray Analysis
This protocol is a robust, high-throughput method for analyzing the expression of a predefined set of genes.
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Step 1 of the RNA-Seq protocol.
-
-
RNA Isolation and Quality Control:
-
Follow the same procedure as described in Step 2 of the RNA-Seq protocol.
-
-
cDNA Synthesis and Labeling:
-
Starting with 100-500 ng of total RNA, synthesize first-strand cDNA using reverse transcriptase with an oligo(dT) primer containing a T7 RNA polymerase promoter site.
-
Synthesize the second strand of cDNA.
-
Purify the double-stranded cDNA.
-
Perform in vitro transcription (IVT) using T7 RNA polymerase to generate amplified antisense RNA (aRNA). Incorporate biotin-labeled nucleotides during this step.
-
Purify and fragment the labeled aRNA.
-
-
Hybridization, Washing, and Staining:
-
Prepare a hybridization cocktail containing the fragmented, labeled aRNA.
-
Hybridize the cocktail to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven overnight.
-
Wash the microarray chip using an automated fluidics station to remove non-specifically bound aRNA.
-
Stain the chip with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin (B1667282) labels.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescence intensity at each probe location.
-
Convert the image data into numerical intensity values for each probe.
-
-
Data Analysis:
-
Normalization: Normalize the raw intensity data across all arrays to correct for technical variations (e.g., using RMA or GCRMA algorithms).
-
Differential Expression Analysis: Use statistical methods (e.g., t-test or ANOVA) to identify genes with significant changes in expression between treated and control groups. Define a threshold for significance (e.g., p-value < 0.05 and fold change > 1.5).
-
Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and use pathway analysis tools to interpret the biological significance of the gene expression changes.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discrete Adaptive Responses to MEK Inhibitor in Subpopulations of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bulk and Single-Cell Profiling of Breast Tumors Identifies TREM-1 as a Dominant Immune Suppressive Marker Associated With Poor Outcomes [frontiersin.org]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 7. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Oral vs. Intraperitoneal Administration of the Novel Antitumor Agent Anthrafuran (Agent-159)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of the novel antitumor agent Anthrafuran, referred to herein as "Antitumor agent-159," when administered via the oral (PO) versus the intraperitoneal (IP) route. The data presented is based on published preclinical studies and aims to inform researchers on the potential advantages and disadvantages of each administration route for this agent.
Executive Summary
Anthrafuran is a promising novel antitumor agent that has demonstrated significant efficacy in preclinical models. This guide synthesizes data from studies directly comparing its oral and intraperitoneal administration routes, focusing on efficacy, toxicity, and pharmacokinetic parameters. The findings suggest that while intraperitoneal administration may offer a more direct route to the target, the oral formulation of Anthrafuran presents a viable and potentially safer alternative for clinical development, warranting further investigation.
Data Presentation
Efficacy: Antitumor Activity
A direct comparison of Anthrafuran's efficacy in a murine P388 leukemia model revealed that oral administration can achieve a comparable, and even slightly superior, antitumor effect to intraperitoneal injection when the dose is adjusted accordingly.
| Parameter | Oral Administration | Intraperitoneal (IP) Administration |
| Tumor Model | P388 Leukemia (murine) | P388 Leukemia (murine) |
| Treatment Schedule | 80 mg/kg/day for 5 days | 30 mg/kg/day for 5 days |
| Efficacy Endpoint | Increase in Lifespan (ILS) | Increase in Lifespan (ILS) |
| Result (T/C %) | 219% | 214% |
| T/C % represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A higher value indicates greater efficacy. |
Toxicity: Acute Toxicity Profile
Acute toxicity studies in mice demonstrated a significantly lower toxicity profile for the oral administration of Anthrafuran compared to the intraperitoneal route.
| Parameter | Oral Administration | Intraperitoneal (IP) Administration |
| Animal Model | Mice | Mice |
| LD50 | 306.7 mg/kg | 52.5 mg/kg |
| Observed Toxicities | Gastrointestinal and hematological toxicity at highest doses. | Cardiovascular failure and neurotoxic effects at highest doses. |
| LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. |
Pharmacokinetics
| Parameter | Oral Administration (Expected) | Intraperitoneal (IP) Administration (Expected) |
| Bioavailability (F%) | Moderate to high | High (approaching 100%) |
| Time to Max. Concentration (Tmax) | Slower (e.g., 1-4 hours) | Faster (e.g., 0.5-1 hour) |
| Max. Plasma Concentration (Cmax) | Lower | Higher |
| Area Under the Curve (AUC) | Variable, depends on bioavailability | Generally higher |
| Half-life (t1/2) | May be prolonged due to absorption phase | Generally shorter |
Experimental Protocols
Antitumor Efficacy Study (P388 Leukemia Model)
-
Animal Model: Male BDF1 mice.
-
Tumor Inoculation: Intraperitoneal injection of 10^6 P388 leukemia cells.
-
Treatment Groups:
-
Control group: received the vehicle (e.g., sterile saline or appropriate solvent).
-
Oral administration group: received Anthrafuran at a dose of 80 mg/kg/day, administered by oral gavage for 5 consecutive days, starting 24 hours after tumor inoculation.
-
Intraperitoneal administration group: received Anthrafuran at a dose of 30 mg/kg/day, administered by intraperitoneal injection for 5 consecutive days, starting 24 hours after tumor inoculation.
-
-
Efficacy Evaluation: The primary endpoint was the increase in lifespan (ILS) of the treated animals compared to the control group. The ILS is calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100%. The T/C% is calculated as (Median survival time of treated group / Median survival time of control group) x 100%.
Acute Toxicity Study (LD50 Determination)
-
Animal Model: Non-tumor-bearing male BDF1 mice.
-
Administration Routes: Oral gavage and intraperitoneal injection.
-
Dosage: A range of single doses of Anthrafuran were administered to different groups of mice for each route.
-
Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of 14 days.
-
LD50 Calculation: The LD50 value for each administration route was calculated using a standard statistical method (e.g., probit analysis).
Mechanism of Action and Signaling Pathway
Anthrafuran exerts its antitumor effect through a multi-targeted mechanism, primarily by inhibiting topoisomerases I and II, as well as certain protein kinases. This dual inhibition leads to the accumulation of DNA strand breaks and the disruption of critical cellular signaling pathways, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of Anthrafuran (Agent-159).
Experimental Workflow Diagram
Caption: Experimental workflow for comparing oral vs. IP administration.
Conclusion
The preclinical data on Anthrafuran (Agent-159) indicates that oral administration is a promising route for further development. It demonstrates comparable efficacy to intraperitoneal administration in a leukemia model, coupled with a significantly improved safety profile as evidenced by a much higher LD50 value. While detailed comparative pharmacokinetic data is still needed to fully characterize the oral formulation, the existing evidence suggests that with appropriate dose adjustments, oral Anthrafuran could offer a convenient and less toxic therapeutic option. Future studies should focus on a comprehensive pharmacokinetic and bioavailability assessment of the oral formulation to establish a clear dose-exposure-response relationship and to optimize dosing schedules for clinical trials.
Head-to-Head Comparison: FCN-159 and Binimetinib in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2, have emerged as crucial players. This guide provides a detailed, objective comparison of two prominent MEK inhibitors: FCN-159, a novel selective inhibitor, and binimetinib (B1684341), an established therapeutic agent. This analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
Both FCN-159 and binimetinib are orally bioavailable small-molecule inhibitors that target the dual-specificity kinases MEK1 and MEK2.[1][2][3] These enzymes are central components of the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in various cancers due to mutations in genes such as BRAF and NRAS.[2][3] By inhibiting MEK1/2, both drugs prevent the phosphorylation and subsequent activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, survival, and differentiation.[1][2][4]
FCN-159 has been described as a highly potent and selective MEK1/2 inhibitor.[3][5] Preclinical studies have indicated that FCN-159 has a selectivity that is more than ten times higher than that of trametinib, another approved MEK inhibitor.[6][7][8] Binimetinib is also a potent and selective, reversible, allosteric inhibitor of MEK1/2 activity.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Food (Low and High Fat) on Pharmacokinetics of FCN-159, a Selective MEK Inhibitor, in Healthy Chinese Males [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
FCN-159: A Novel MEK1/2 Inhibitor Poised to Overcome Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemotherapy resistance is a primary obstacle in the successful treatment of many cancers. Tumors frequently develop mechanisms to evade the cytotoxic effects of standard chemotherapeutic agents, leading to treatment failure and disease progression. Antitumor agent FCN-159, a novel and highly selective inhibitor of MEK1/2, presents a promising strategy to counteract these resistance mechanisms by targeting a key signaling pathway often dysregulated in cancer. This guide provides a comparative analysis of FCN-159, supported by experimental data from studies on selective MEK inhibitors, to highlight its potential in overcoming chemotherapy resistance.
The Central Role of the RAS/RAF/MEK/ERK Pathway in Chemotherapy Resistance
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in BRAF, KRAS, and NRAS, is a common feature in a wide array of cancers, including melanoma, colorectal cancer, non-small cell lung cancer, and pancreatic cancer.[1][5] Constitutive activation of this pathway can promote uncontrolled cell growth and contribute to resistance to conventional chemotherapy agents by:
-
Upregulating survival signals: The pathway can inhibit apoptosis (programmed cell death) induced by DNA-damaging chemotherapies.
-
Enhancing DNA repair mechanisms: Activation of the pathway can help cancer cells repair the damage caused by cytotoxic agents.
-
Promoting cell cycle progression: The pathway can override cell cycle checkpoints that are normally activated by chemotherapy-induced cellular stress.
FCN-159: A Potent and Selective MEK1/2 Inhibitor
FCN-159 is an orally active, potent, and selective inhibitor of MEK1/2, the kinases that act as a central node in the RAS/RAF/MEK/ERK pathway.[1][2][3] By inhibiting MEK1/2, FCN-159 effectively blocks the downstream signaling to ERK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with a dysregulated pathway.[1][3] Preclinical studies have demonstrated that FCN-159 exhibits enhanced potency compared to the FDA-approved MEK inhibitor trametinib (B1684009).[2] This superior potency suggests that FCN-159 could be more effective in overcoming resistance mechanisms.
Overcoming Chemotherapy Resistance: A Comparative Analysis
While direct experimental data on FCN-159 in combination with traditional chemotherapy is emerging, extensive research on other selective MEK inhibitors provides a strong rationale for its potential to overcome resistance. The following sections compare the performance of MEK inhibitors in combination with standard chemotherapies against chemotherapy alone.
Synergistic Cytotoxicity with Standard Chemotherapeutic Agents
Studies have consistently shown that combining a MEK inhibitor with a standard chemotherapy agent results in synergistic cell killing in various cancer cell lines, including those resistant to the chemotherapeutic agent alone.
| Chemotherapy Agent | Cancer Type | MEK Inhibitor | Observed Synergistic Effect | Reference |
| Paclitaxel (B517696) | Colorectal Cancer | Trametinib | Strong inhibition of cell growth, reduced colony formation, and enhanced apoptosis in KRAS-mutated cell lines. | [6][7] |
| 5-Fluorouracil (B62378) (5-FU) | Colorectal Cancer | Selumetinib | Restored sensitivity to 5-FU in resistant cell lines by inhibiting ITGA2 expression. | [8][9] |
| Doxorubicin | Osteosarcoma | Cobimetinib (B612205) | Enhanced efficacy of doxorubicin, leading to complete arrest of tumor growth in xenograft models. | [1] |
| Cisplatin | Lung Cancer | AZD6244/CI1040 | Sensitized gefitinib-resistant lung adenocarcinoma cells (which often exhibit cross-resistance to cisplatin) to apoptosis. | [10] |
FCN-159, with its enhanced potency, is anticipated to exhibit at least comparable, if not superior, synergistic effects when combined with these and other chemotherapeutic agents.
Signaling Pathway Modulation: The Mechanism of Action
The primary mechanism by which MEK inhibitors like FCN-159 overcome chemotherapy resistance is through the modulation of key signaling pathways and cellular processes.
Signaling Pathway of MEK Inhibitor Action in Overcoming Chemotherapy Resistance
Figure 1. FCN-159 inhibits MEK1/2, blocking downstream pro-survival and DNA repair signals, thereby sensitizing cancer cells to chemotherapy-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between MEK inhibitors and chemotherapy.
Cell Viability Assay
This assay determines the cytotoxic effect of drugs on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of FCN-159, the chemotherapy agent, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use the combination index (CI) method of Chou-Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Experimental Workflow for Synergy Determination
Figure 2. A stepwise workflow for assessing the synergistic effects of FCN-159 and chemotherapy on cancer cell viability.
Western Blot Analysis
This technique is used to detect changes in protein expression and signaling pathway activation.
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, PARP, cleaved caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of drug combinations in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, FCN-159 alone, chemotherapy alone, combination). Administer drugs according to the specified schedule and dosage.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
FCN-159, a potent and selective MEK1/2 inhibitor, holds significant promise for overcoming chemotherapy resistance. By targeting the dysregulated RAS/RAF/MEK/ERK pathway, FCN-159 can re-sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic agents. The preclinical data from other selective MEK inhibitors in combination with various chemotherapies provide a strong foundation for the continued investigation of FCN-159 in this setting. Further studies are warranted to fully elucidate the synergistic potential of FCN-159 and to establish optimal combination strategies for different cancer types. The development of FCN-159 represents a valuable advancement in the pursuit of more effective and durable cancer treatments.
References
- 1. Targeted MEK inhibition by cobimetinib enhances doxorubicin's efficacy in osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS -mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selumetinib overcomes ITGA2-induced 5-fluorouracil resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MEK inhibitors reverse resistance in epidermal growth factor receptor mutation lung cancer cells with acquired resistance to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antitumor Agent-159 in Preclinical Models
A Comparative Analysis Against Standard-of-Care Chemotherapeutics
This guide provides a comparative analysis of "Antitumor agent-159," a novel investigational compound, focusing on its cross-resistance profile against established antitumor agents. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential efficacy of this compound in resistant cancer cell lines.
Comparative Efficacy in Drug-Resistant Cell Lines
To evaluate the potential for cross-resistance, the in vitro cytotoxic activity of this compound was assessed against a panel of cancer cell lines, including parental lines and their drug-resistant sublines. The half-maximal inhibitory concentration (IC50) was determined for this compound and compared with that of standard chemotherapeutic agents, Paclitaxel (B517696) and Doxorubicin (B1662922).
Data Summary
The following table summarizes the IC50 values (in nM) for each agent across the tested cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to that of the parental cell line. A lower RI for this compound suggests a lack of cross-resistance with the agent used to generate the resistant line.
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Resistance Index (RI) |
| This compound | MCF-7 (Breast) | MCF-7/ADR (Doxorubicin-R) | 25.8 | 1.5 |
| 17.2 | ||||
| A549 (Lung) | A549/T (Paclitaxel-R) | 45.1 | 1.2 | |
| 37.6 | ||||
| Doxorubicin | MCF-7 (Breast) | MCF-7/ADR (Doxorubicin-R) | 1250.0 | 72.7 |
| 17.2 | ||||
| Paclitaxel | A549 (Lung) | A549/T (Paclitaxel-R) | 890.0 | 23.7 |
| 37.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Generation of Resistant Lines
-
Parental Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Resistant Sublines:
-
MCF-7/ADR: Doxorubicin-resistant cells were established by continuous exposure of MCF-7 cells to stepwise increasing concentrations of doxorubicin over a period of 6 months.
-
A549/T: Paclitaxel-resistant cells were generated by culturing A549 cells with escalating concentrations of paclitaxel over 8 months.
-
Resistance was confirmed by determining the IC50 values and monitoring the expression of drug resistance-associated proteins.
-
2. Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound, Doxorubicin, or Paclitaxel for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
3. Western Blot Analysis for Resistance Markers
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentrations were determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were then incubated overnight at 4°C with primary antibodies against P-glycoprotein (P-gp), MRP1, and β-actin.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway by which this compound may evade common resistance mechanisms, such as those mediated by the ABC transporter P-glycoprotein (P-gp).
Caption: Proposed mechanism of this compound bypassing P-gp-mediated drug efflux.
Experimental Workflow
This diagram outlines the workflow for assessing the cross-resistance profile of this compound.
Caption: Workflow for evaluating the cross-resistance of this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antitumor Agent-159
The following guidelines provide a comprehensive framework for the proper disposal of Antitumor agent-159, an investigational compound presumed to possess cytotoxic properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals. All personnel handling this compound must be trained on its potential hazards and the procedures outlined below. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local, state, and federal regulations must be followed.[1][2][3]
I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal process, ensure the appropriate personal protective equipment is worn to minimize exposure. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves.[5] | Provides maximum protection against dermal exposure. The outer glove should be changed immediately if contaminated.[4] |
| Lab Coat | Disposable, solid-front, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4][5] | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles.[5] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A properly fitted N95 respirator or higher, particularly when handling powders or creating aerosols.[5] | Prevents inhalation of hazardous particles. |
II. Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[1][6] All waste items that have come into contact with the agent are considered hazardous.[7]
-
Segregation of Waste : At the point of generation, segregate waste into designated, clearly labeled containers. Do not mix this compound waste with other laboratory waste streams.[3][5]
-
Container Management : Use appropriate waste containers as specified by your institution's EHS department. Containers should be sealed when three-quarters full to prevent spills.[7]
-
Documentation and Pickup : Follow institutional procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel.[7]
Table 2: Waste Segregation and Disposal Plan
| Waste Type | Container Type | Disposal Method |
| Bulk Agent & Unused Vials (Expired or unused drug) | Black, DOT-approved, screw-top hazardous waste container labeled "RCRA Waste".[3][6] | Incineration via a licensed hazardous waste facility.[1][6] |
| Trace-Contaminated Solids (Gowns, gloves, bench paper, wipes) | Yellow chemotherapy waste bags or containers.[8] | Incineration.[8] |
| Trace-Contaminated Sharps (Needles, syringes, vials, glass slides) | Yellow, puncture-resistant sharps container labeled "Chemotherapy Sharps".[8] | Incineration. Syringes must be empty with no visible residual drug to be placed in a red sharps container; otherwise, they are bulk waste.[3] |
| Contaminated Liquids (Aqueous solutions, cell culture media) | Designated hazardous liquid waste container. | Management as chemical waste by EHS. Do not dispose of down the drain.[7][8] |
III. Experimental Protocol: Surface Decontamination
This protocol outlines the procedure for decontaminating laboratory surfaces after handling this compound.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (e.g., yellow bag)
Procedure:
-
Preparation : Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent) : Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[7]
-
Rinsing : Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[7]
-
Final Decontamination (Alcohol) : Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues.[7]
-
Drying : Allow the surface to air dry completely.
-
Final PPE Disposal : Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[7]
IV. Mandatory Visualizations
The following diagrams illustrate the decision-making process for the disposal of this compound and the workflow for handling a spill.
Caption: Waste segregation workflow for this compound.
Caption: Immediate response plan for an this compound spill.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. benchchem.com [benchchem.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. benchchem.com [benchchem.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Handling Protocols for Antitumor Agent-159
Disclaimer: "Antitumor agent-159" is not a recognized chemical identifier. This guide provides essential, general safety and logistical information for handling a representative potent cytotoxic (antineoplastic) agent in a research setting. Always consult the Safety Data Sheet (SDS) and your institution's specific protocols for the exact agent you are using. Adherence to these procedures is critical for minimizing occupational exposure and ensuring a safe laboratory environment.
Antitumor agents, also known as cytotoxic or antineoplastic drugs, are potent compounds designed to destroy cancer cells. However, their inherent toxicity can also pose significant health risks to researchers and scientists upon exposure.[1] These risks can include organ damage, fertility issues, and even cancer.[1] Therefore, stringent safety protocols are paramount during all stages of handling, from preparation to disposal.
I. Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense against exposure to cytotoxic agents is the consistent and correct use of Personal Protective Equipment (PPE) and engineering controls.[2][3] All personnel handling this compound must receive training on the proper use of this equipment.[4]
Required Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested, powder-free nitrile gloves is mandatory.[5] The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff.[5] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.[6] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene) is required.[5][6] It should have long sleeves with tight-fitting cuffs.[5] | Protects the wearer's clothing and skin from potential splashes and aerosol exposure.[6] |
| Eye & Face Protection | Chemical splash goggles or a full-face shield should be worn.[5][6] | Protects the eyes from splashes of the agent or contaminated materials.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the agent or when there is a risk of aerosolization.[5][6] | Prevents the inhalation of the potent compound, which is a primary route of exposure.[6] |
Engineering Controls:
| Control Measure | Description | Purpose |
| Primary Containment | All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet.[6] | Provides a contained workspace to prevent the escape of hazardous aerosols and protect the operator.[2] |
| Designated Area | All operations must be conducted within a designated controlled area, clearly marked with hazard symbols. Access should be restricted to authorized personnel. | Confines the hazardous material to a specific, controlled location, minimizing the risk of widespread contamination. |
| Closed System Transfer Devices (CSTDs) | The use of CSTDs is recommended when transferring the agent to minimize leaks and spills.[2] | Enhances safety during drug reconstitution and preparation by preventing the escape of the drug into the work environment.[7] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound.
Experimental Workflow for Handling this compound
References
- 1. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
